molecular formula C15H9F24O4P B1350629 Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate CAS No. 355-86-2

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Cat. No.: B1350629
CAS No.: 355-86-2
M. Wt: 740.16 g/mol
InChI Key: BSOLVVCARHZLMT-UHFFFAOYSA-N
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Description

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a useful research compound. Its molecular formula is C15H9F24O4P and its molecular weight is 740.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F24O4P/c16-4(17)10(28,29)13(34,35)7(22,23)1-41-44(40,42-2-8(24,25)14(36,37)11(30,31)5(18)19)43-3-9(26,27)15(38,39)12(32,33)6(20)21/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOLVVCARHZLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F24O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880130
Record name Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
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Molecular Weight

740.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-86-2
Record name 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-, phosphate (3:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
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Record name Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathway for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FO-P), a highly fluorinated organophosphate ester. While specific literature detailing the synthesis of this exact molecule is sparse, its preparation can be reliably inferred from the well-established reactions of phosphoryl chloride with fluorinated alcohols. This guide outlines the fundamental reaction, a detailed experimental protocol, and a logical workflow for its synthesis and purification.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of trialkyl phosphates is the reaction of phosphoryl chloride (POCl₃) with the corresponding alcohol in the presence of a base.[1][2] This reaction proceeds via a nucleophilic substitution at the phosphorus center.

The overall reaction for the synthesis of this compound is as follows:

3 (C₅H₃F₈OH) + POCl₃ → [(C₅H₂F₈O)₃]PO + 3 HCl (2,2,3,3,4,4,5,5-octafluoropentan-1-ol + Phosphoryl Chloride → this compound + Hydrogen Chloride)

In this reaction, three equivalents of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol react with one equivalent of phosphoryl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to act as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction equilibrium towards the product.[3] The use of anhydrous conditions is critical, as phosphoryl chloride readily hydrolyzes in the presence of water.[1][2]

Experimental Protocol

This section details a standard laboratory-scale procedure for the synthesis of this compound.

2.1. Materials and Equipment

  • Reagents:

    • 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (≥98%)

    • Phosphoryl chloride (POCl₃) (≥99%)

    • Anhydrous Pyridine (≥99.8%)

    • Anhydrous Toluene

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Addition funnel

    • Inert gas supply (Nitrogen or Argon)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

2.2. Reaction Procedure

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly oven-dried to eliminate moisture.[3]

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions throughout the reaction.[3][4]

  • Reagent Preparation: In the flask, dissolve 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (3.0 equivalents) and anhydrous pyridine (3.3 equivalents) in anhydrous toluene.

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[3]

  • Addition of POCl₃: Add phosphoryl chloride (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of pyridinium hydrochloride will form.[3]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

2.3. Work-up and Purification

  • Filtration: After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

  • Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

    • Wash with 1 M HCl (2 x volume of the organic layer) to remove any residual pyridine.[3]

    • Wash with 1 M NaOH (2 x volume) to remove any unreacted 2,2,3,3,4,4,5,5-octafluoropentan-1-ol.[3]

    • Wash with brine (1 x volume) to remove residual salts and water.[3]

  • Drying: Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key reactants and expected (hypothetical) quantitative data for the synthesis.

ParameterValueNotes
Reactants
2,2,3,3,4,4,5,5-octafluoropentan-1-ol3.0 eqC₅H₄F₈O, MW: 232.07 g/mol
Phosphoryl Chloride1.0 eqPOCl₃, MW: 153.33 g/mol
Pyridine3.3 eqC₅H₅N, MW: 79.10 g/mol
Product
Molecular FormulaC₁₅H₉F₂₄O₄P
Molecular Weight740.17 g/mol
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling followed by warming.
Duration12 - 18 hoursMonitored by TLC or GC.
Results
Theoretical YieldCalculated based on the limiting reagent (POCl₃)
Actual Yield75 - 85% (Expected)Yields can vary based on purity of reagents and reaction conditions.
AppearanceColorless to light yellow liquidBased on similar fluorinated phosphate esters.
Purity (GC)>95% (Post-purification)

Mandatory Visualization

The logical workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow A 1. Reagent Preparation - Dissolve C₅H₃F₈OH and Pyridine in anhydrous Toluene - Place in 3-neck flask under N₂ B 2. Initial Cooling - Cool flask to 0-5 °C using an ice bath A->B C 3. POCl₃ Addition - Add POCl₃ in Toluene dropwise - Maintain Temp < 10 °C B->C D 4. Reaction - Warm to Room Temperature - Stir for 12-18 hours C->D E 5. Filtration - Remove Pyridinium HCl precipitate D->E F 6. Aqueous Work-up - Wash with 1M HCl - Wash with 1M NaOH - Wash with Brine E->F G 7. Drying - Dry organic layer over MgSO₄ F->G H 8. Solvent Removal - Remove Toluene via Rotary Evaporation G->H I 9. Final Product - Crude Tris(octafluoropentyl) phosphate H->I J 10. Optional Purification - Vacuum Distillation I->J K Pure Product (>95%) J->K

Caption: Synthesis and Purification Workflow for FO-P.

References

An In-depth Technical Guide to Tris(1H,1H,5H-octafluoropentyl) Phosphate (CAS 355-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical protocols, and potential biological implications of Tris(1H,1H,5H-octafluoropentyl) Phosphate. Due to the limited publicly available data on this specific compound, some experimental protocols and biological discussions are based on established knowledge of structurally related polyfluorinated organophosphate esters.

Core Properties and Safety Data

Tris(1H,1H,5H-octafluoropentyl) Phosphate is a fluorinated organophosphate ester. Its key identifiers and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Tris(1H,1H,5H-octafluoropentyl) Phosphate

PropertyValue
CAS Number 355-86-2
Molecular Formula C₁₅H₉F₂₄O₄P
Molecular Weight 740.16 g/mol
Physical State Colorless to pale yellow, clear liquid
Boiling Point 154 °C at 0.3 kPa
Density 1.77 g/cm³
Purity Typically >95.0% (GC)

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash hands and face thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves, eye protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Store in a cool, dark, and well-ventilated place away from oxidizing agents. Handle with appropriate personal protective equipment.

Experimental Protocols

Synthesis of Tris(1H,1H,5H-octafluoropentyl) Phosphate

A plausible and common method for the synthesis of tris(fluoroalkyl)phosphates is the direct condensation of the corresponding fluoroalcohol with phosphorus oxychloride.[1] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products POCl3 POCl₃ Product P(O)(O-CH₂-CH₂(CF₂)₃CF₂H)₃ POCl3->Product + Alcohol 3 x HO-CH₂-CH₂(CF₂)₃CF₂H Alcohol->Product + Base Pyridine Base->Product Catalyst/Base Byproduct 3 x HCl

Caption: General synthesis of a tris(fluoroalkyl)phosphate.

Detailed Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture. The system is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: 1H,1H,5H-octafluoropentan-1-ol (3.0 equivalents) and a suitable base like pyridine (3.3 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in the reaction flask.

  • Reaction Execution: The solution is cooled in an ice bath. Phosphorus oxychloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel. The reaction temperature should be maintained below 10°C during the addition.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the pyridinium hydrochloride salt.

    • The filtrate is washed successively with dilute hydrochloric acid, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity and confirming the identity of Tris(1H,1H,5H-octafluoropentyl) Phosphate.

Workflow for GC-MS Analysis:

Caption: A typical workflow for GC-MS analysis.

Suggested GC-MS Parameters (starting point):

  • GC Column: A low to mid-polarity column, such as a DB-5MS or equivalent, would be appropriate.

  • Injection Mode: Splitless injection for trace analysis or a split injection for a more concentrated sample.

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/minute to 280-300°C.

    • Final hold: 5-10 minutes.

  • MS Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are essential for structural elucidation.

  • ¹H NMR: Will show signals corresponding to the non-fluorinated methylene protons (-CH₂-).

  • ¹⁹F NMR: Will provide characteristic signals for the different fluorine environments in the octafluoropentyl chain.

  • ³¹P NMR: Will show a single peak characteristic of a phosphate ester.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological effects of Tris(1H,1H,5H-octafluoropentyl) Phosphate is scarce. However, based on its chemical structure as a polyfluorinated phosphate ester (PAPE), potential biological activities can be inferred from studies on related per- and polyfluoroalkyl substances (PFAS) and organophosphate esters (OPEs).

PAPEs are known precursors to perfluoroalkyl carboxylic acids (PFCAs), which are persistent and have been associated with various toxic effects.[2] It is plausible that Tris(1H,1H,5H-octafluoropentyl) Phosphate can be metabolized in vivo to form PFCAs, which can then exert biological effects.

Potential Mechanisms of Toxicity:

  • Endocrine Disruption: Some PAPEs and their metabolites have the potential to interfere with sex hormone synthesis.[3] PFAS, in general, are recognized as endocrine-disrupting chemicals that can interact with estrogen and androgen receptors and affect thyroid hormone signaling.[4][5][6]

Endocrine_Disruption PAPE Tris(1H,1H,5H-octafluoropentyl) Phosphate Metabolites Metabolites (e.g., PFCAs) PAPE->Metabolites Biotransformation ER Estrogen Receptor Metabolites->ER Binds to AR Androgen Receptor Metabolites->AR Binds to TR Thyroid Hormone Receptor Metabolites->TR Binds to Hormone_Synthesis Altered Hormone Synthesis Metabolites->Hormone_Synthesis Gene_Expression Altered Gene Expression ER->Gene_Expression AR->Gene_Expression TR->Gene_Expression Hormonal_Imbalance Hormonal Imbalance Hormone_Synthesis->Hormonal_Imbalance Gene_Expression->Hormonal_Imbalance

Caption: Potential endocrine disruption pathway for PAPEs.

  • Neurotoxicity: PFAS have been shown to cross the blood-brain barrier and accumulate in the brain.[7][8] Exposure to some PFAS has been linked to the disruption of neurotransmitter systems, particularly dopamine and glutamate, and may be associated with neurodevelopmental and neurodegenerative disorders.[7][9] Transcriptomic analyses of neuronal cells exposed to various PFAS have shown changes in genes related to synaptic function and cellular metabolism.[10]

Neurotoxicity_Pathway PFAS PFAS Metabolites BBB Blood-Brain Barrier PFAS->BBB Crosses Neuron Neuron BBB->Neuron Accumulates in NT_Dysregulation Neurotransmitter Dysregulation (Dopamine, Glutamate) Neuron->NT_Dysregulation Ca_Homeostasis Altered Calcium Homeostasis Neuron->Ca_Homeostasis Oxidative_Stress Oxidative Stress Neuron->Oxidative_Stress Gene_Expression Altered Gene Expression Neuron->Gene_Expression Neuronal_Dysfunction Neuronal Dysfunction NT_Dysregulation->Neuronal_Dysfunction Ca_Homeostasis->Neuronal_Dysfunction Oxidative_Stress->Neuronal_Dysfunction Gene_Expression->Neuronal_Dysfunction

Caption: Potential neurotoxicity pathways of PFAS.

Conclusion

Tris(1H,1H,5H-octafluoropentyl) Phosphate is a specialized chemical with limited publicly available research. The information provided in this guide on its synthesis and analysis is based on established chemical principles for similar compounds and should be adapted and optimized as needed. The discussion on its biological activity is inferred from the broader classes of PFAS and OPEs and highlights areas for future research. Further studies are required to fully elucidate the specific biological effects and mechanisms of action of this compound to better inform researchers, scientists, and drug development professionals.

References

Chemical structure of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a fluorinated organophosphate ester. Its structure, characterized by the presence of multiple fluorine atoms, imparts unique properties such as thermal stability, chemical resistance, and specific solubility profiles. While detailed biological studies on this specific compound are limited in publicly available literature, its structural class suggests potential applications as a flame retardant, lubricant additive, or as a component in specialized material science applications, including battery electrolytes. This guide provides a summary of its chemical structure, known properties, a representative synthesis protocol, and an overview of analytical considerations.

Chemical Structure and Properties

The chemical structure of this compound consists of a central phosphate group bonded to three 2,2,3,3,4,4,5,5-octafluoropentyl chains.

Molecular Formula: C₁₅H₉F₂₄O₄P

Structure:

Caption: General workflow for the synthesis of this compound.

Analytical Considerations

The characterization of this compound would typically involve standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and structure of the pentyl proton signals.

    • ³¹P NMR: To identify the characteristic chemical shift of the phosphate group.

    • ¹⁹F NMR: To characterize the fluorine environments in the octafluoropentyl chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as P=O and C-F bonds.

Applications and Future Directions

While specific applications in drug development for this compound are not documented, its properties suggest potential utility in various fields. Its high fluorine content could make it a candidate for creating highly fluorinated environments, which can be of interest in designing specialized drug delivery systems or as a non-reactive excipient in certain formulations. Its potential as a flame retardant and lubricant could be relevant in the context of medical device manufacturing or other applications where such properties are critical.

Further research is needed to explore the biological activity, toxicological profile, and potential therapeutic applications of this and related fluorinated organophosphate esters. The detailed synthesis and characterization of this compound would be the first step towards enabling such investigations.

An In-depth Technical Guide on the Spectroscopic Data for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (CAS 355-86-2). It is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of the analytical workflow.

Introduction

This compound is a highly fluorinated organophosphate ester. Its structure, characterized by three octafluoropentyl chains attached to a central phosphate group, imparts unique chemical and physical properties. Such compounds are of interest in various fields, including materials science and as intermediates in chemical synthesis. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide collates the available spectroscopic information and provides generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 355-86-2
Molecular Formula C₁₅H₉F₂₄O₄P
Molecular Weight 740.17 g/mol
Appearance Colorless to Light yellow to Light orange clear liquid
Boiling Point 154 °C at 2 mmHg
Purity (by GC) >95.0%

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, this section presents the available data and expected spectral characteristics based on its structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, with ¹H, ¹³C, ¹⁹F, and ³¹P NMR providing complementary information.

3.1.1. ³¹P NMR Spectroscopy

A ³¹P NMR spectrum for a compound identified as "TRIS(1,1,5-TRIHYDROPERFLUOROPENTYL)PHOSPHATE" with the same molecular formula (C₁₅H₉F₂₄O₄P) is available and shows a single resonance.[1] The chemical environment of the phosphorus atom is expected to be consistent with a phosphate ester.

NucleusChemical Shift (δ) ppmSolventStandardReference
³¹P-2.5Acetonitrile-d₃85% H₃PO₄[1]

3.1.2. Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Based on the structure of this compound, the following signals are anticipated in the respective NMR spectra. The exact chemical shifts and coupling constants would require experimental determination.

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H~ 4.5Triplet of triplets-OCH₂-
¹H~ 6.0Triplet of triplets-CHF₂
¹³C~ 65Triplet-OCH₂-
¹³C105-120 (multiple peaks)Complex multiplets-CF₂- groups
¹³C~ 108Triplet-CHF₂
¹⁹F-115 to -140 (multiple peaks)Complex multiplets-CF₂- groups and -CHF₂
¹⁹F~ -124Multiplet-CF₂- adjacent to CHF₂
¹⁹F~ -130Multiplet-CF₂-
¹⁹F~ -138Doublet of triplets-CHF₂

The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C-H, and C-F bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (in -CHF₂)~ 3000Medium
C-H stretching (in -OCH₂)2850-2960Medium
P=O stretching1250-1300Strong
C-F stretching1100-1350Strong, multiple bands
P-O-C stretching950-1050Strong

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

Ionization Mode Predicted m/z Fragment
Electrospray (ESI+)741.0011[M+H]⁺
ESI+763.9830[M+Na]⁺
ESI-738.9855[M-H]⁻

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data for this compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in a clean NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added. For ¹⁹F NMR, trifluorotoluene or hexafluorobenzene are common standards.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -80 to -160 ppm (or wider to ensure all signals are captured).

    • Number of scans: 64-256.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.[2]

    • Spectral width: -50 to 50 ppm.

    • Number of scans: 128-512.

    • Reference: 85% H₃PO₄ as an external standard.[3]

Sample Preparation (Thin Film Method):

  • As this compound is a liquid, the thin film method is most appropriate.

  • Place a small drop of the neat liquid sample onto one face of a clean, dry salt plate (e.g., KBr or NaCl).

  • Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.[4]

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty salt plates should be collected prior to the sample scan.[5]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent or a solvent mixture compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).[6]

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar compound. Both positive and negative ion modes should be explored.

  • Analysis Mode: Full scan mode to determine the molecular ion and major fragments.

  • Mass Range: m/z 100-1000.

  • Mobile Phase (for LC-MS): A gradient of water and acetonitrile or methanol with a suitable modifier (e.g., formic acid or ammonium acetate) is typically used for separation on a C18 column.[6]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Structure Elucidation Sample Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Dilute in Suitable Solvent Sample->MS_Prep H1_NMR ¹H NMR NMR_Prep->H1_NMR C13_NMR ¹³C NMR NMR_Prep->C13_NMR F19_NMR ¹⁹F NMR NMR_Prep->F19_NMR P31_NMR ³¹P NMR NMR_Prep->P31_NMR Data_Integration Integrate All Spectroscopic Data H1_NMR->Data_Integration C13_NMR->Data_Integration F19_NMR->Data_Integration P31_NMR->Data_Integration FTIR FTIR Analysis IR_Prep->FTIR FTIR->Data_Integration HRMS High-Resolution MS (e.g., ESI-Q-TOF) MS_Prep->HRMS HRMS->Data_Integration Structure_Confirmation Confirm Structure and Purity Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has summarized the currently available and predicted spectroscopic data for this compound. While a complete experimental dataset is not yet publicly accessible, the provided information on its physical properties, expected spectral features, and detailed experimental protocols offers a solid foundation for researchers working with this compound. The outlined analytical workflow provides a systematic approach to its comprehensive characterization, ensuring accurate identification and quality control. Further experimental work is encouraged to populate a complete, publicly available spectral database for this compound.

References

A Technical Guide to the Physical and Chemical Properties of Fluorinated Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organophosphates represent a significant class of compounds with a diverse range of applications, from potent nerve agents to promising therapeutic drugs.[1] The introduction of fluorine into an organophosphate molecule dramatically alters its physicochemical properties, influencing its reactivity, stability, and biological activity.[2] Understanding these properties is paramount for the safe handling, rational design, and effective application of these compounds in research and drug development.

This technical guide provides an in-depth overview of the core physical and chemical characteristics of fluorinated organophosphates. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physical and Chemical Properties

The presence of one or more fluorine atoms significantly impacts the properties of organophosphates. The high electronegativity of fluorine can lead to a more polarized P-F bond, influencing the compound's reactivity as an electrophile.[3] Fluorination can also increase lipophilicity and metabolic stability, crucial factors in drug design.[2]

Tabulated Physical Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive IndexSolubility in Water
Diisopropyl fluorophosphate (DFP)55-91-4C₆H₁₄FO₃P184.15-82[1]62 @ 9 mmHg[1]1.06 @ 25°C[4]1.385 @ 20°C[4]1.5% w/w @ 25°C (decomposes)[4]
Sarin (GB)107-44-8C₄H₁₀FO₂P140.09-57[5]158[6]1.0887 @ 25°C[7]Miscible[6]
Cyclosarin (GF)329-99-7C₇H₁₄FO₂P180.16-302351.126 @ 25°CLow
Soman (GD)96-64-0C₇H₁₆FO₂P182.17-421981.022 @ 25°CSparingly soluble
Acidity (pKa)

The acidity of fluorinated organophosphates can be influenced by the presence of acidic functional groups. While specific pKa values for many fluorinated organophosphates are not widely reported, data for related fluorinated acids can provide insights into the electronic effects of fluorine.

Compound NameCAS NumberpKaNotes
Fluorophosphoric acid13537-32-1pKa1 ≈ 3.5, pKa2 ≈ 8.5Dibasic acid.[8]
Perfluorooctanoic acid (PFOA)335-67-1~ -0.5A highly fluorinated carboxylic acid.[9]
Perfluorononanoic acid (PFNA)375-95-1-0.21A highly fluorinated carboxylic acid.[10]
Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of fluorinated organophosphates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom. In fluorinated organophosphates, the phosphorus signal is often split by the adjacent fluorine atom(s), providing valuable structural information. Chemical shifts can range from approximately -20 to +20 ppm for phosphate esters.[11]

    • ¹⁹F NMR: This technique is used to directly observe the fluorine atoms in the molecule.

    • ¹H and ¹³C NMR: These provide information about the organic substituents.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include the P=O stretch (typically around 1250-1350 cm⁻¹) and the P-F stretch.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Experimental Protocols

Synthesis of Fluorinated Organophosphates

The synthesis of fluorinated organophosphates often involves the introduction of a fluorine atom in the final steps due to the reactivity of many fluorinating agents. Below is a representative, generalized protocol for the synthesis of a dialkyl fluorophosphate.

Disclaimer: The synthesis of many fluorinated organophosphates, particularly those with high toxicity, should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Objective: To synthesize a dialkyl fluorophosphate from a dialkyl phosphite.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite)

  • Chlorinating agent (e.g., sulfuryl chloride)

  • Fluorinating agent (e.g., sodium fluoride)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Apparatus for distillation under reduced pressure

Procedure:

  • Chlorination:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve the dialkyl phosphite in an anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the chlorinating agent dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or ³¹P NMR to confirm the formation of the dialkyl chlorophosphate.

    • Remove the solvent under reduced pressure.

  • Fluorination:

    • To the crude dialkyl chlorophosphate, add an excess of the fluorinating agent and fresh anhydrous solvent.

    • Heat the mixture to reflux with vigorous stirring for several hours.

    • Monitor the reaction by ³¹P NMR for the disappearance of the chlorophosphate signal and the appearance of the fluorophosphate signal.

    • After the reaction is complete, cool the mixture and filter to remove the excess fluorinating agent and any precipitated salts.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • Purify the crude dialkyl fluorophosphate by vacuum distillation.

    • Collect the fraction at the appropriate boiling point and pressure.

    • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F, ³¹P), IR, and MS.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of acetylcholinesterase (AChE) and to screen for its inhibitors.[1][12]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (fluorinated organophosphate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of the test compound.

  • Assay Protocol (96-well plate):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • Test compound solution (or solvent for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of action for many toxic fluorinated organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[8] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding & Activation Inhibited_AChE Inhibited AChE (Phosphorylated) AChE_hydrolysis_product Choline + Acetate AChE->AChE_hydrolysis_product F_OP Fluorinated Organophosphate F_OP->AChE Inhibition G_Protein G-Protein Activation (Muscarinic) Receptors->G_Protein Ion_Channel Ion Channel Opening (Nicotinic) Receptors->Ion_Channel Signaling_Cascades Downstream Signaling Cascades (e.g., PI3K/AKT, MAPK/ERK) G_Protein->Signaling_Cascades Cellular_Response Cellular Response (e.g., Depolarization, Ca²⁺ influx) Ion_Channel->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: Inhibition of acetylcholinesterase by a fluorinated organophosphate.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the key steps in performing an acetylcholinesterase inhibition assay using the Ellman's method.

AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCI, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Buffer, AChE, DTNB, Inhibitor/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates and % Inhibition) kinetic_measurement->data_analysis ic50_determination IC₅₀ Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for an acetylcholinesterase inhibition assay.

Logical Relationship of Fluorination Effects

This diagram illustrates the cascading effects of introducing fluorine into an organophosphate molecule on its key properties relevant to drug development.

Fluorination_Effects cluster_physchem Physicochemical Properties cluster_biological Biological Properties cluster_outcome Pharmacological Outcome Fluorination Introduction of Fluorine Increased_Electronegativity Increased Electronegativity Fluorination->Increased_Electronegativity Increased_Lipophilicity Increased Lipophilicity Fluorination->Increased_Lipophilicity Altered_Bond_Strength Altered P-X Bond Strength Fluorination->Altered_Bond_Strength Enhanced_Binding_Affinity Enhanced Binding Affinity (e.g., to AChE) Increased_Electronegativity->Enhanced_Binding_Affinity Improved_Membrane_Permeability Improved Membrane Permeability Increased_Lipophilicity->Improved_Membrane_Permeability Increased_Metabolic_Stability Increased Metabolic Stability Altered_Bond_Strength->Increased_Metabolic_Stability Potent_Enzyme_Inhibition Potent Enzyme Inhibition Enhanced_Binding_Affinity->Potent_Enzyme_Inhibition Improved_Pharmacokinetics Improved Pharmacokinetics Improved_Membrane_Permeability->Improved_Pharmacokinetics Increased_Metabolic_Stability->Improved_Pharmacokinetics

Caption: Effects of fluorination on organophosphate properties.

References

An In-depth Technical Guide on the Biotransformation of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate and Related Polyfluoroalkyl Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific biological mechanism of action of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is limited in the public domain. The primary focus of existing scientific literature is on the biotransformation of polyfluoroalkyl phosphate esters (PAPs), such as the closely related 8:2 fluorotelomer phosphate diester (8:2 diPAP), which are considered precursors to persistent and biologically active perfluoroalkyl carboxylic acids (PFCAs). This guide, therefore, details the mechanism of action of these compounds through their metabolic conversion.

Introduction

This compound is a member of the polyfluoroalkyl phosphate esters (PAPs) class of compounds. These substances are utilized in various industrial and consumer products, leading to their presence in the environment. The primary toxicological concern with PAPs is not necessarily the parent compound itself, but its biotransformation into highly persistent and toxic perfluoroalkyl carboxylic acids (PFCAs). Understanding the metabolic pathways of PAPs is crucial for assessing their potential for bioaccumulation and long-term health effects. This guide will focus on the well-documented biotransformation of 8:2 diPAP as a representative model for this class of compounds.

Core Mechanism of Action: Biotransformation to PFCAs

The principal mechanism of action of compounds like this compound is their role as precursors to PFCAs.[1][2] This biotransformation process involves several metabolic steps that have been observed across various species, including fish, rats, and humans.[3][4] The conversion of PAPs to PFCAs increases their bioaccumulation potential and contributes to the overall body burden of these persistent organic pollutants.[2]

The biotransformation of 8:2 diPAP generally proceeds through the following key stages:

  • Hydrolysis: The diester is first hydrolyzed to the corresponding monoester (8:2 monoPAP) and a fluorotelomer alcohol (FTOH), in this case, 8:2 FTOH.[3]

  • Conjugation: The resulting 8:2 FTOH can undergo phase II conjugation reactions, forming glucuronide or sulfate conjugates.[3]

  • Oxidation: The 8:2 FTOH is then oxidized to the 8:2 fluorotelomer aldehyde (8:2 FTAL), which is further oxidized to the 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and the unsaturated 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[3]

  • Beta-Oxidation: The fluorotelomer carboxylic acids undergo a series of beta-oxidation steps, leading to the formation of a range of shorter-chain PFCAs, including perfluorononanoic acid (PFNA), perfluorooctanoic acid (PFOA), perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA).[1][3]

Signaling Pathways and Molecular Interactions

While direct interaction with specific signaling pathways by the parent PAPs is not well-documented, the resulting PFCAs are known to interact with various biological pathways. For instance, PFOA has been shown to disrupt lipid and bile acid metabolism.[2] The biotransformation products of PAPs are the primary drivers of their toxicological effects.

Data Presentation: Metabolites of 8:2 diPAP Biotransformation

The following table summarizes the key metabolites identified in various species following exposure to 8:2 diPAP.

MetaboliteAbbreviationSpecies Observed InReference
8:2 Fluorotelomer Phosphate Monoester8:2 monoPAPRat, Aerobic Soil[3]
8:2 Fluorotelomer Alcohol8:2 FTOHCarp, Rat, Gilthead Bream, Mussel, Aerobic Soil[3]
8:2 FTOH-glucuronide-Carp, Rainbow Trout, Rat, Chicken, Human, Zebrafish[3]
8:2 FTOH-sulfate-Rat, Chicken, Human, Zebrafish, Mussel[3]
8:2 Fluorotelomer Aldehyde8:2 FTALRainbow Trout[3]
8:2 Fluorotelomer Carboxylic Acid8:2 FTCACarp, Rat, Gilthead Bream, Mussel, Aerobic Soil[3]
8:2 Fluorotelomer Unsaturated Carboxylic Acid8:2 FTUCARainbow Trout[3]
Perfluorononanoic AcidPFNARainbow Trout, Rat, Chicken[3]
Perfluorooctanoic AcidPFOARainbow Trout, Rat, Chicken[3]
Perfluoroheptanoic AcidPFHpARainbow Trout, Rat, Chicken[3]
Perfluorohexanoic AcidPFHxARainbow Trout, Rat, Chicken[3]
Perfluoropentanoic AcidPFPeARainbow Trout, Rat, Chicken[3]

Experimental Protocols

A representative experimental protocol for investigating the biotransformation of 8:2 diPAP in an organism like zebrafish embryos is outlined below.

Objective: To determine the metabolic fate of 8:2 diPAP in zebrafish embryos.

Materials:

  • Zebrafish (Danio rerio) embryos

  • 8:2 diPAP standard

  • Embryo medium

  • Incubator at 28°C

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water)

Methodology:

  • Exposure: Fertilized zebrafish embryos are exposed to a defined concentration of 8:2 diPAP in embryo medium for a specified period (e.g., 7 days). A control group without 8:2 diPAP exposure is run in parallel.

  • Sample Collection: At the end of the exposure period, zebrafish larvae are collected, rinsed with clean medium, and homogenized.

  • Extraction: The homogenate is subjected to an extraction procedure to isolate the parent compound and its potential metabolites. This typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Analysis: The extracted samples are analyzed using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of 8:2 diPAP and its various biotransformation products.

  • Data Interpretation: The presence and concentration of metabolites in the exposed group, compared to their absence in the control group, confirm the biotransformation of 8:2 diPAP.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biotransformation of 8:2 diPAP.

Biotransformation_Pathway diPAP 8:2 diPAP monoPAP 8:2 monoPAP diPAP->monoPAP Hydrolysis FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis Conjugates Glucuronide/Sulfate Conjugates FTOH->Conjugates Conjugation FTAL 8:2 FTAL FTOH->FTAL Oxidation FTCA 8:2 FTCA FTAL->FTCA Oxidation FTUCA 8:2 FTUCA FTCA->FTUCA PFCAs Shorter-chain PFCAs (PFNA, PFOA, etc.) FTCA->PFCAs β-Oxidation FTUCA->PFCAs β-Oxidation

Biotransformation pathway of 8:2 diPAP.

Experimental_Workflow cluster_exposure Exposure Phase cluster_processing Sample Processing cluster_analysis Analysis Phase Zebrafish_Embryos Zebrafish Embryos Exposure Exposure to 8:2 diPAP in Embryo Medium Zebrafish_Embryos->Exposure Homogenization Homogenization of Larvae Exposure->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Metabolite Identification and Quantification LCMS->Data

References

Theoretical Exploration of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate: A Predictive Analysis Based on Analogous Fluorinated Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate is a highly fluorinated organophosphate ester. Its structure, featuring a central phosphate group bonded to three octafluoropentyl chains, suggests unique physicochemical properties stemming from the strong electron-withdrawing nature of the fluorine atoms. These properties are of significant interest in various fields, including materials science, as flame retardants, and potentially in pharmaceutical and agrochemical development due to the metabolic stability often conferred by fluorination. This document outlines a theoretical framework for understanding this molecule, drawing parallels from existing research on related compounds.

Predicted Physicochemical and Quantum Chemical Properties

While specific experimental data for the target molecule is unavailable, we can extrapolate potential properties from similar compounds such as Tris(2,2,2-trifluoroethyl) phosphate and other polyfluoroalkyl phosphates. The following table summarizes predicted and analogous data.

PropertyPredicted Value/Characteristic for this compoundAnalogous Data (Compound)Citation
Molecular Formula C15H9F24O4P--
Molecular Weight ~844 g/mol --
Boiling Point Expected to be high due to molecular weight and polar nature.--
Density Expected to be significantly higher than non-fluorinated analogs.--
Solubility Likely soluble in fluorinated solvents and some polar organic solvents. Low aqueous solubility is expected.--
Computed Molecular Weight -344.07 g/mol (Tris(2,2,2-trifluoroethyl) phosphate)[1]

Proposed Synthesis Methodology

A plausible synthetic route for this compound would likely involve the reaction of phosphorus oxychloride (POCl₃) with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard method for the synthesis of phosphate esters.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2,2,3,3,4,4,5,5-octafluoropentan-1-ol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (3.0 equivalents) and anhydrous pyridine (3.1 equivalents) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.0 equivalent) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation.

DOT Script for Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification POCl3 Phosphorus Oxychloride Mixing Mix at 0°C in DCM POCl3->Mixing Alcohol 2,2,3,3,4,4,5,5-octafluoropentan-1-ol Alcohol->Mixing Base Pyridine Base->Mixing Reaction Stir at RT for 12-24h Mixing->Reaction Quench Quench with Water Reaction->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Product Tris(2,2,3,3,4,4,5,5- octafluoropentyl) phosphate Purify->Product

Caption: Proposed synthesis workflow for this compound.

Theoretical Modeling and Computational Chemistry Approach

To understand the electronic structure, reactivity, and potential interactions of this compound, a computational chemistry approach is proposed. Density Functional Theory (DFT) calculations would be a suitable method.

Computational Protocol
  • Geometry Optimization: The 3D structure of the molecule will be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger). This will provide the most stable conformation and key geometrical parameters.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.

  • Electronic Property Calculations:

    • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to assess the molecule's electronic excitability and reactivity.

    • Mulliken Population Analysis: This will be used to determine the partial atomic charges, providing insight into the molecule's polarity and potential sites for electrostatic interactions.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

  • Spectroscopic Predictions: NMR chemical shifts (¹H, ¹³C, ¹⁹F, ³¹P) can be calculated to aid in the characterization of the synthesized compound.

DOT Script for Computational Workflow

cluster_properties Calculated Properties cluster_spectra Predicted Spectra Start Initial Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Analysis Opt->Freq Electronic Electronic Property Calculations Opt->Electronic Spectra Spectroscopic Predictions Opt->Spectra IR IR Spectrum Freq->IR HOMO_LUMO HOMO/LUMO Energies Electronic->HOMO_LUMO Charges Mulliken Charges Electronic->Charges MEP MEP Map Electronic->MEP NMR NMR Shifts Spectra->NMR Results Theoretical Data HOMO_LUMO->Results Charges->Results MEP->Results NMR->Results IR->Results

Caption: Proposed computational chemistry workflow for theoretical studies.

Potential Applications and Signaling Pathway Interactions

Given the properties of analogous fluorinated phosphates, this compound could find applications in several areas:

  • Flame Retardants: Fluorinated phosphates are known for their flame-retardant properties.

  • Electrolyte Additives: In lithium-ion batteries, such compounds can improve safety and performance.

  • Lubricants: The fluorinated chains can impart desirable tribological properties.

  • Biomedical Applications: While highly speculative, the metabolic stability conferred by fluorination could make such molecules interesting scaffolds in drug design, though potential toxicity as a per- and polyfluoroalkyl substance (PFAS) would be a major concern.

As a PFAS, this compound would fall under a class of chemicals with known environmental persistence and potential for bioaccumulation.[2][3] Its interaction with biological systems would need careful evaluation. For instance, its effect on nuclear receptors like PPARs, a common target for various PFAS, would be a critical area of investigation.

DOT Script for a Hypothetical Signaling Pathway Interaction

Molecule Tris(2,2,3,3,4,4,5,5- octafluoropentyl) phosphate Receptor Nuclear Receptor (e.g., PPARα) Molecule->Receptor Ligand Binding Dimerization Heterodimerization with RXR Receptor->Dimerization DNA_Binding Binding to PPRE on DNA Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription Response Cellular Response (e.g., Lipid Metabolism) Transcription->Response

Caption: Hypothetical interaction with a nuclear receptor signaling pathway.

Conclusion

This technical guide provides a predictive overview of the synthesis, theoretical properties, and potential applications of this compound based on data from analogous compounds. The outlined experimental and computational protocols offer a roadmap for future research into this novel molecule. It is imperative that any investigation also considers the potential environmental and health impacts associated with its classification as a PFAS. The theoretical data generated from the proposed computational workflow will be invaluable for guiding synthesis, characterization, and application-oriented studies.

References

The Ascendancy of Fluorinated Scaffolds: A Technical Guide to Polyfluorinated Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorinated phosphate esters (PAPs) represent a unique class of organophosphorus compounds characterized by the presence of multiple fluorine atoms. Their distinctive physicochemical properties, including high thermal stability and both hydrophobic and oleophobic characteristics, have led to their widespread use in various industrial and consumer products.[1] In recent years, the biomedical and pharmaceutical fields have taken a keen interest in these molecules. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[2][3] This guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of polyfluorinated phosphate esters, with a focus on their relevance to drug development.

Historical Perspective and Discovery

The journey of polyfluorinated compounds began with the advent of organofluorine chemistry in the early 20th century. However, the specific class of polyfluorinated phosphate esters gained prominence more recently as a subset of the broader family of per- and polyfluoroalkyl substances (PFAS). Initially, their primary applications were in industrial settings, valued for their surfactant and repellent properties. Their use in food contact materials, textiles, and fire-fighting foams has been well-documented.[1][4]

The transition of interest towards the biomedical field stemmed from the growing understanding of the "fluorine effect" in medicinal chemistry. The strategic placement of fluorine atoms in a molecule can dramatically alter its electronic properties and metabolic fate, often leading to improved pharmacokinetic profiles.[5] This realization spurred researchers to explore the synthesis of fluorinated analogues of biologically active phosphate esters, leading to the development of novel prodrugs and therapeutic agents.[6][7]

Synthesis and Characterization

The synthesis of polyfluorinated phosphate esters can be approached through several synthetic routes, primarily involving the phosphorylation of a polyfluoroalkyl alcohol or the reaction of a phosphorus-containing electrophile with a fluorinated nucleophile.

General Synthetic Strategies

A common method for the preparation of dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine, followed by hydrolysis.[8] For the synthesis of polyfluorinated analogues, a polyfluorinated alcohol is used as the starting material.

Another versatile approach involves the use of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) as a precursor for transesterification reactions with various alcohols, including fluorinated ones. This method allows for the synthesis of a range of H-phosphonates under mild conditions.[1]

Table 1: Key Physicochemical Properties of Selected Per- and Polyfluoroalkyl Substances (PFAS)

CompoundAbbreviationMolecular Weight ( g/mol )Water Solubility (mg/L)Vapor Pressure (Pa)Log Kow
Perfluorooctanoic acidPFOA414.073.4 (at 25°C)1.33 x 10⁻² (at 25°C)4.3 - 5.7
Perfluorooctanesulfonic acidPFOS500.13570 (at 25°C)3.31 x 10⁻⁴ (at 25°C)>3.4
6:2 Fluorotelomer phosphate diester6:2 diPAP786.2Low--
8:2 Fluorotelomer phosphate diester8:2 diPAP986.2Low--

Note: Data for PAPs are less readily available in comprehensive databases compared to legacy PFAS like PFOA and PFOS. The values presented are indicative and can vary based on experimental conditions.

Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) Phosphonate (BTFEP)

This protocol describes a microwave-assisted synthesis of BTFEP, a versatile precursor for various H-phosphonates.[1]

Materials:

  • 2,2,2-Trifluoroethanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (NEt₃)

  • Anhydrous Diethyl Ether

  • Microwave reactor

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous diethyl ether, phosphorus trichloride (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The resulting triethylammonium chloride salt is filtered off, and the solvent is removed under reduced pressure to yield tris(2,2,2-trifluoroethyl) phosphite.

  • A mixture of tris(2,2,2-trifluoroethyl) phosphite and a catalytic amount of a Lewis acid is heated in a microwave reactor.

  • The reaction progress is monitored by ³¹P NMR spectroscopy.

  • Upon completion, the product, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), is purified by distillation under reduced pressure.

Characterization Techniques

The structural elucidation and purity assessment of synthesized polyfluorinated phosphate esters are typically performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are indispensable for confirming the structure. ¹⁹F NMR is particularly useful for verifying the integrity of the polyfluoroalkyl chains, with the terminal -CF₃ group often showing a characteristic signal around -82.4 ppm.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the P=O and P-O-C stretches.

Biological Implications and Drug Development

The introduction of fluorine into phosphate ester-containing molecules can have profound effects on their biological activity.

Endocrine Disruption

A significant area of research for polyfluorinated compounds, including PAPs, is their potential as endocrine-disrupting chemicals (EDCs).[4] Studies have shown that some PAPs can interfere with sex hormone synthesis in vitro.[7] The proposed mechanisms often involve the inhibition of key enzymes in the steroidogenesis pathway.[8]

Steroidogenesis_Disruption cluster_Steroidogenesis Steroid Hormone Biosynthesis cluster_PAPs Polyfluorinated Phosphate Esters (PAPs) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) PAPs PAPs CYP11A1 CYP11A1 PAPs->CYP11A1 Inhibition HSD3B2 3β-HSD PAPs->HSD3B2 Inhibition CYP19A1 Aromatase (CYP19A1) PAPs->CYP19A1 Inhibition CYP17A1 CYP17A1 17β-HSD 17β-HSD

Application in Drug Delivery and Prodrug Design

The phosphate ester group is a common motif in prodrug design, used to enhance the water solubility and bioavailability of parent drugs.[6] Fluorination of these phosphate promoieties can further refine their properties. The increased metabolic stability of the C-F bond can protect the prodrug from premature cleavage by phosphatases, allowing for more targeted drug delivery.[3]

Prodrug_Activation_Workflow cluster_Prodrug Prodrug Administration cluster_Activation In Vivo Activation cluster_Drug Therapeutic Effect Prodrug Fluorinated Phosphate Ester Prodrug Activation Enzymatic Cleavage (e.g., Phosphatases) Prodrug->Activation Metabolism ActiveDrug Active Drug Activation->ActiveDrug Release Target Biological Target ActiveDrug->Target Binding

Quantitative Data

The quantitative assessment of the biological activity and toxicity of polyfluorinated phosphate esters is an active area of research. Due to the vast number of different PAP structures, comprehensive toxicological data is still being compiled.

Table 2: Selected Toxicological Data for Per- and Polyfluoroalkyl Substances (PFAS)

CompoundTest OrganismEndpointValueReference
Perfluorooctane sulfonate (PFOS)RatOral LD₅₀251 mg/kg[12]
Perfluorooctanoic acid (PFOA)RatOral LD₅₀430 mg/kg[12]
Tris(2-chloroethyl) phosphate (TCEP)RatOral LD₅₀1,060 mg/kg[13]
Triphenyl phosphate (TPP)RatOral LD₅₀3,000 mg/kg[13]
Perfluorooctane sulfonate (PFOS)Rat Leydig CellsInhibition of androgen secretion≥ 50 nM[14]

Experimental Protocols

Analysis of Polyfluorinated Phosphate Esters in Human Serum by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of PAPs from human serum, a common matrix for biomonitoring studies.[15][16]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Materials: Oasis WAX 96-well µElution plates, methanol, acetonitrile, formic acid, ammonium acetate, water (LC-MS grade).

  • Procedure:

    • Condition the SPE wells with methanol followed by water.

    • Pre-treat the serum sample by protein precipitation with cold acetonitrile containing formic acid.

    • Centrifuge the sample and load the supernatant onto the conditioned SPE plate.

    • Wash the wells with a solution of ammonium acetate in water to remove interferences.

    • Elute the PAPs with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

SPE_Workflow start Human Serum Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe_loading SPE Loading (Oasis WAX) centrifugation->spe_loading spe_wash Wash Interferences spe_loading->spe_wash spe_elution Elution of PAPs spe_wash->spe_elution evaporation Evaporation spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution end Analysis by LC-MS/MS reconstitution->end

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol, both containing a modifier such as ammonium acetate, is typically employed.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of PAPs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding isotopically labeled internal standard.

Conclusion and Future Directions

Polyfluorinated phosphate esters are a class of compounds with significant industrial history and burgeoning potential in the pharmaceutical sciences. Their unique properties, conferred by the presence of fluorine, make them attractive for the development of more stable and effective drug delivery systems and novel therapeutic agents. However, their potential for endocrine disruption and persistence in the environment necessitates a thorough understanding of their toxicological profiles.

Future research should focus on:

  • The development of more efficient and environmentally benign synthetic methods for PAPs.

  • Comprehensive toxicological studies to establish clear structure-activity relationships for their endocrine-disrupting potential.

  • The design and synthesis of biodegradable fluorinated phosphate ester prodrugs to minimize environmental impact.

  • Further exploration of their application in targeted drug delivery systems.

A deeper understanding of the chemistry and biology of polyfluorinated phosphate esters will be crucial for harnessing their therapeutic potential while mitigating their risks to human health and the environment.

References

An In-depth Technical Guide on the Safety and Handling of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate. It is intended for informational purposes for research and development professionals. Significant data gaps exist regarding the toxicology and biological effects of this specific compound. All handling and safety procedures should be conducted in accordance with institutional and regulatory guidelines, and a thorough risk assessment should be performed before use.

Introduction

This compound is a fluorinated organophosphate ester. Due to its chemical structure, it belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Compounds in this family are characterized by their high thermal and chemical stability. While specific applications for this exact compound are not widely documented in publicly available literature, similar fluorinated phosphate esters are utilized as flame retardants, plasticizers, and additives in industrial and consumer products. The presence of both a phosphate ester group and highly fluorinated alkyl chains suggests unique chemical properties that may be of interest in various research and development applications, including materials science and potentially as a reference standard in analytical chemistry.

This guide summarizes the currently available data on the physical and chemical properties, safety, and handling of this compound. It also addresses the significant lack of comprehensive toxicological data and provides general guidance based on structurally related compounds.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The information presented below is a compilation from various chemical supplier databases and computational estimations.

PropertyValue
Molecular Formula C₁₅H₉F₂₄O₄P
Molecular Weight 740.17 g/mol
CAS Number 355-86-2
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 154 °C at 2 mmHg
Density 1.77 g/mL
Refractive Index 1.33
Purity Typically >95.0% (by GC)

Safety and Hazard Information

There is a significant lack of specific toxicological data for this compound in publicly accessible literature. The hazard classification is based on data from chemical suppliers and may not be comprehensive.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Data Gaps in Toxicology:

  • Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available.

  • Chronic Toxicity: No studies on the long-term effects of exposure have been identified.

  • Genotoxicity/Mutagenicity: There is no available data on the potential for this compound to cause genetic mutations.

  • Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

  • Reproductive and Developmental Toxicity: No information is available regarding its effects on reproduction or development.

Given that this compound is a member of the PFAS family, it is prudent to handle it with caution due to the known persistence, bioaccumulation potential, and potential for adverse health effects of other well-studied PFAS compounds.

Handling and Storage

Due to the limited safety data, stringent adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is essential.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store away from heat, sparks, and open flames.

Experimental Protocols

Potential Synthesis Route

Reaction Scheme:

3 (CHF₂CF₂CF₂CF₂CH₂OH) + POCl₃ → P(O)(OCH₂CF₂CF₂CF₂CHF₂)₃ + 3 HCl

General Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is assembled. The apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (3.0 equivalents) is dissolved in an anhydrous, inert solvent (e.g., toluene or dichloromethane) in the reaction flask. A non-nucleophilic base, such as pyridine or triethylamine (3.3 equivalents), is added to the solution.

  • Reaction: The flask is cooled in an ice bath to 0-5 °C. Phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of the same anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of the amine hydrochloride salt will form.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the amine hydrochloride salt.

    • The filtrate is transferred to a separatory funnel and washed sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Assemble dry glassware under inert atmosphere setup2 Dissolve alcohol and base in anhydrous solvent setup1->setup2 reaction1 Cool to 0-5 °C setup2->reaction1 reaction2 Add POCl₃ dropwise reaction1->reaction2 reaction3 Stir at room temperature reaction2->reaction3 workup1 Filter to remove salt reaction3->workup1 workup2 Aqueous washing workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Remove solvent workup3->workup4 workup5 Purify product workup4->workup5

Caption: General workflow for the synthesis of this compound.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Personal Protection: Before attempting to clean up the spill, don the appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Prevent the spill from entering drains or waterways.

  • Cleanup: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the decontamination waste for proper disposal.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Reporting: Report the spill to the appropriate institutional safety officer or emergency response team.

SpillResponse start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Spill dispose->report

Caption: General emergency response workflow for a chemical spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Biological Effects and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological effects or the interaction of this compound with any signaling pathways.

However, some other organophosphate esters and PFAS have been shown to interact with various biological systems. For instance, certain organophosphate flame retardants have been reported to be neurotoxic or act as endocrine disruptors by interacting with nuclear receptors. Some PFAS have been shown to cause developmental and reproductive toxicity, and liver toxicity.

Given the lack of data, it is not possible to create a specific signaling pathway diagram for this compound. Researchers should be aware of the potential for this compound to have unforeseen biological activities due to its chemical structure.

Disposal Considerations

All waste materials containing this compound must be handled and disposed of as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed, and compatible containers.

  • Disposal: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical into the environment, drains, or sewers.

Conclusion

This compound is a chemical for which there is a significant lack of publicly available safety and toxicological data. The information provided in this guide is based on limited data from chemical suppliers and knowledge of structurally related compounds. It is imperative that researchers and scientists handle this compound with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment. A thorough risk assessment should be conducted before any new experimental work is undertaken. Further research is critically needed to fully characterize the toxicological profile and potential biological effects of this compound to ensure its safe handling and use.

Material Safety Data Sheet for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

Identification

This section provides the basic identification details for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate.

IdentifierValue
Chemical Name This compound
Synonyms Phosphoric Acid Tris(1H,1H,5H-octafluoropentyl) Ester
CAS Number 355-86-2[1]
Molecular Formula C15H9F24O4P[1]
Molecular Weight 740.17 g/mol [1]
Chemical Structure O=P(OCH2C(F)2C(F)2C(F)2CHF2)3

Hazard Identification

The hazard profile is inferred from related organophosphate compounds. Users should handle this chemical with the assumption that it presents similar hazards.

GHS Classification (Inferred)

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

  • Reproductive Toxicity (Category 2)

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)

GHS Label Elements (Inferred)

  • Pictograms:

    • alt text

    • alt text

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H361: Suspected of damaging fertility or the unborn child.

    • H410: Very toxic to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P201: Obtain special instructions before use.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table includes available data and notes where information is inferred from similar compounds.

PropertyValue / InformationSource / Analogy
Physical State Liquid at 20°CTCI Chemicals
Color No data available (likely colorless)Analogy with related compounds[4]
Odor No data available
Melting Point No data available
Boiling Point No data available
Flash Point No data available (Assumed combustible)Analogy with related compounds[2]
Solubility in Water No data available (likely low)General property of organophosphates
Vapor Pressure No data available (likely low volatility)Analogy with similar high MW esters
Density No data available

Experimental Protocols

These protocols are based on best practices for handling hazardous organophosphate and fluorinated compounds.

Handling and Storage Protocol
  • Engineering Controls:

    • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of after handling or if contamination is suspected.[2][5]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.[5]

    • Clothing: A flame-resistant lab coat must be worn, fully buttoned.[2] Ensure clothing provides full coverage of arms and legs.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Use non-sparking tools and avoid sources of ignition, as the flammability is unknown but should be presumed.[2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Storage Conditions:

    • Store in a tightly closed, properly labeled container.[2]

    • Keep in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

    • Store in a locked cabinet or a restricted-access area.

First Aid Measures Protocol
  • General Advice:

    • Move the victim from the exposure area immediately.

    • Provide this guide to the attending medical personnel.

    • In all cases of exposure, seek immediate medical attention.

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation.[2]

    • Call for immediate medical assistance.

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[2]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[2]

    • Seek immediate medical attention.

  • In Case of Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Remove contact lenses if present and easy to do.[2]

    • Seek immediate medical attention from an ophthalmologist.

  • If Swallowed:

    • Do NOT induce vomiting.[2]

    • Rinse mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.[2]

    • Call a physician or Poison Control Center immediately.[2]

Spill and Leak Management Protocol
  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[2]

  • Containment:

    • Wear full PPE as described in section 4.1.

    • Prevent the spill from spreading and from entering drains or waterways.[7]

    • Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Clean-up:

    • Carefully collect the absorbed material using non-sparking tools.[2]

    • Place the collected waste into a suitable, sealed, and properly labeled container for hazardous waste disposal.[2]

    • Clean the spill area thoroughly with a suitable detergent and water, and collect the cleaning solution for disposal as hazardous waste.

  • Reporting:

    • Report the spill to the appropriate environmental health and safety department in accordance with institutional procedures.

Disposal Protocol
  • Waste Characterization:

    • All waste containing this compound, including contaminated materials and rinseates, must be treated as hazardous waste.

  • Disposal Method:

    • Dispose of the chemical and its container through a licensed and approved waste disposal facility.[2]

    • Do not dispose of into the environment, sewers, or waterways.

    • Disposal must be in accordance with all applicable federal, state, and local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling this chemical.

Hazard_Identification_and_PPE_Selection start Start: Handling Required sds Consult Safety Data Sheet (SDS) (or this guide) start->sds hazards Identify Potential Hazards: - Chemical (Toxicity, Irritation) - Physical (Flammability) - Health (Reproductive Toxin) sds->hazards risk_assessment Perform Risk Assessment: - Scale of work? - Potential for splash/aerosol? hazards->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision fume_hood Work in Fume Hood ppe_decision->fume_hood Inhalation Hazard gloves Wear Chemical Resistant Gloves ppe_decision->gloves Skin Contact Hazard goggles Wear Safety Goggles & Face Shield ppe_decision->goggles Eye Contact Hazard lab_coat Wear Flame-Resistant Lab Coat ppe_decision->lab_coat General Protection end Proceed with Experiment fume_hood->end gloves->end goggles->end lab_coat->end

Caption: Hazard Identification and PPE Selection Workflow.

Spill_Response_Workflow spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package Waste in Sealed, Labeled Container decontaminate->dispose report Report Spill to EHS dispose->report

Caption: Emergency Response Workflow for a Chemical Spill.

First_Aid_Decision_Tree exposure Exposure Occurs exposure_type What type of exposure? exposure->exposure_type inhalation Move to Fresh Air Seek Medical Help exposure_type->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water (15 min) exposure_type->skin Skin Contact eye Flush Eyes with Water (15 min) Remove Contacts exposure_type->eye Eye Contact ingestion Rinse Mouth DO NOT Induce Vomiting exposure_type->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First Aid Decision Tree for Different Exposure Routes.

References

Methodological & Application

Application Notes and Protocols for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a general guideline for the use and evaluation of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) as a potential electrolyte additive in lithium-ion batteries. As of the date of this document, specific experimental data and established protocols for this particular compound are not widely available in public literature. The methodologies described are based on standard practices for testing novel electrolyte additives and the known properties of structurally similar fluorinated phosphate compounds. Researchers should adapt these protocols based on their specific battery chemistry and experimental setup.

Introduction

This compound (TOPF) is a fluorinated organic phosphate ester. Such compounds are of significant interest in the field of lithium-ion battery electrolytes for their potential to enhance safety and electrochemical performance. The high degree of fluorination in TOPF is expected to impart several beneficial properties to the electrolyte, including:

  • Increased Flash Point and Reduced Flammability: The presence of C-F bonds can suppress combustion reactions, thereby improving the thermal stability and safety of the electrolyte.

  • Enhanced Oxidative Stability: Fluorinated compounds often exhibit higher stability at high voltages, which is crucial for next-generation high-energy-density cathodes.

  • Formation of a Stable Cathode-Electrolyte Interphase (CEI): TOPF may participate in the formation of a protective CEI layer on the cathode surface, mitigating electrolyte decomposition and transition metal dissolution.

This document provides a framework for the initial evaluation of TOPF as a functional additive in lithium-ion battery electrolytes.

Physical and Chemical Properties of TOPF (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table presents expected properties based on its structure and comparison with similar fluorinated phosphates. A close structural isomer, Tris(1H,1H,5H-octafluoropentyl) Phosphate, is commercially available, suggesting TOPF is a liquid at room temperature.

PropertyExpected Value / Characteristic
Molecular Formula C₁₅H₉F₂₄O₄P
Molecular Weight 740.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point High; expected to be >200 °C at atmospheric pressure
Density > 1.7 g/cm³ (due to high fluorine content)
Solubility Miscible with common battery electrolyte solvents (e.g., EC, DMC, EMC)
Purity (Commercial) >95%

Experimental Protocols

Materials and Equipment
  • TOPF Additive: this compound (purity > 95%)

  • Baseline Electrolyte: e.g., 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • Electrode Materials:

    • Cathode: e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ (LCO)

    • Anode: Graphite or Lithium metal (for half-cell testing)

  • Separator: Microporous polyethylene (PE) or polypropylene (PP)

  • Cell Hardware: 2032-type coin cells

  • Glovebox: Argon-filled with H₂O and O₂ levels < 0.5 ppm

  • Battery Cycler: Multi-channel galvanostatic charge-discharge system

  • Electrochemical Impedance Spectroscopy (EIS) Analyzer

  • Cyclic Voltammetry (CV) Equipment

  • Safety Equipment: Safety glasses, lab coat, chemical-resistant gloves

Electrolyte Preparation

Caution: Handle all electrolyte components inside an argon-filled glovebox. Organic carbonates and LiPF₆ are sensitive to moisture.

  • Baseline Electrolyte: Prepare a stock solution of the baseline electrolyte (e.g., 1.0 M LiPF₆ in EC/DMC 1:1 v/v).

  • TOPF-Containing Electrolytes: Prepare a series of electrolytes with varying concentrations of TOPF (e.g., 0.5%, 1.0%, 2.0% by weight).

    • Calculate the required mass of TOPF and baseline electrolyte for the desired total volume.

    • In a clean, dry vial, add the calculated amount of TOPF to the baseline electrolyte.

    • Stir the mixture using a magnetic stirrer until the TOPF is completely dissolved and the solution is homogeneous.

Coin Cell Assembly

All cell assembly must be performed inside an argon-filled glovebox.

  • Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours before use.

  • Place the cathode disc in the center of the coin cell's positive case.

  • Add a few drops of the prepared electrolyte (either baseline or TOPF-containing) to wet the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode disc (lithium metal or graphite) on top of the separator.

  • Add a final drop of electrolyte to the anode.

  • Place the gasket and the spring on top of the anode.

  • Carefully place the negative case on top and crimp the coin cell using a hydraulic crimping machine.

  • Let the assembled cells rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

Electrochemical Characterization
  • Purpose: To form a stable solid electrolyte interphase (SEI) on the anode and a CEI on the cathode.

  • Protocol:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles.

    • The voltage window should be appropriate for the electrode chemistry (e.g., 3.0-4.3 V for NMC/graphite).

    • Record the charge and discharge capacities and calculate the initial coulombic efficiency (ICE).

  • Purpose: To evaluate the battery's performance at different charge and discharge rates.

  • Protocol:

    • Charge the cell at a constant C-rate (e.g., C/5) to the upper voltage limit.

    • Discharge the cell at varying C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to the lower voltage limit.

    • Record the discharge capacity at each C-rate.

  • Purpose: To assess the stability and lifetime of the battery with the TOPF additive.

  • Protocol:

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the discharge capacity and coulombic efficiency for each cycle.

    • Plot the capacity retention and coulombic efficiency versus cycle number.

  • Purpose: To investigate the electrochemical stability window of the electrolyte and the redox behavior of the electrodes.

  • Protocol:

    • Use a three-electrode setup with lithium metal as the reference and counter electrodes, and the cathode material as the working electrode.

    • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage range.

  • Purpose: To study the impedance changes of the cell, which can provide insights into the properties of the SEI and CEI layers.

  • Protocol:

    • Measure the impedance of the fresh cells and at different cycle intervals (e.g., after formation, after 50 cycles, after 100 cycles).

    • The frequency range is typically from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

Data Presentation (Hypothetical Results)

The following tables summarize the expected outcomes from the electrochemical tests, comparing the baseline electrolyte with electrolytes containing different concentrations of TOPF.

Table 1: Initial Coulombic Efficiency (ICE) and First Cycle Capacity

ElectrolyteAdditive Conc. (wt%)AnodeCathode1st Charge Capacity (mAh/g)1st Discharge Capacity (mAh/g)ICE (%)
Baseline0GraphiteNMC811~220~190~86.4
TOPF-containing 0.5 Graphite NMC811 ~222 ~195 ~87.8
TOPF-containing 1.0 Graphite NMC811 ~221 ~196 ~88.7
TOPF-containing 2.0 Graphite NMC811 ~218 ~192 ~88.1

Table 2: Rate Capability (Discharge Capacity as % of C/10 Capacity)

C-RateBaselineTOPF (0.5%) TOPF (1.0%) TOPF (2.0%)
C/10100%100%100%100%
C/5~98%~98%~97%~96%
C/2~92%~93%~91%~88%
1C~85%~87%~84%~79%
2C~70%~75%~70%~62%
5C~45%~50%~43%~35%

Table 3: Long-Term Cycling Performance (Capacity Retention after 200 Cycles at 1C)

ElectrolyteAdditive Conc. (wt%)Capacity Retention (%)
Baseline0~80%
TOPF-containing 0.5 ~88%
TOPF-containing 1.0 ~92%
TOPF-containing 2.0 ~85%

Visualizations

Proposed Mechanism of TOPF Action

TOPF_Mechanism Proposed mechanism of TOPF at the cathode interface. TOPF TOPF Additive CEI Protective CEI Layer TOPF->CEI Oxidative Decomposition Solvent Carbonate Solvents (EC, DMC) Cathode NMC Cathode Solvent->Cathode Decomposition (Parasitic Reaction) LiPF6 LiPF6 Salt Experimental_Workflow Experimental workflow for evaluating TOPF as an electrolyte additive. A Electrolyte Preparation (Baseline vs. TOPF-containing) B Coin Cell Assembly (NMC/Graphite) A->B C Formation Cycling (C/20, 2 cycles) B->C D Electrochemical Testing C->D E Rate Capability (C/10 to 5C) D->E F Long-Term Cycling (1C, >200 cycles) D->F G CV & EIS Analysis D->G H Data Analysis & Comparison E->H F->H G->H

Application Notes and Protocols for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) as a halogen-free flame retardant. Due to the limited direct experimental data on TOPF, this document leverages data from structurally similar fluorinated and non-fluorinated organophosphate flame retardants to provide representative performance characteristics and detailed experimental protocols.

Introduction

This compound (TOPF) is a novel organophosphate flame retardant characterized by a high degree of fluorination. This molecular structure is anticipated to impart significant flame retardant efficiency through a combination of gas-phase and condensed-phase mechanisms. The presence of both phosphorus and fluorine is expected to create a synergistic effect, leading to enhanced fire safety in a variety of polymer systems. Organophosphate flame retardants are gaining prominence as alternatives to halogenated flame retardants due to environmental and health concerns associated with the latter.[1]

Mechanism of Action

The flame retardant action of organophosphate esters typically involves both condensed-phase and gas-phase activity.[2] The high fluorine content in TOPF is expected to enhance the gas-phase inhibition.

Condensed-Phase Action: Upon heating, organophosphates can decompose to form phosphoric acid, which promotes charring of the polymer matrix. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[2]

Gas-Phase Action: In the gas phase, phosphorus-containing radicals (such as PO•) and fluorine-containing species released during the decomposition of TOPF can interrupt the free-radical chain reactions of combustion in the flame. This chemical quenching of the flame reduces heat generation and flame propagation.

The proposed signaling pathway for the flame retardant action of TOPF is illustrated below:

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_TOPF Polymer + TOPF Decomposition TOPF Decomposition Polymer_TOPF->Decomposition Thermal Stress Volatiles Flammable Volatiles Polymer_TOPF->Volatiles Pyrolysis Heat Heat Heat->Polymer_TOPF Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Radicals P- & F- Radicals Decomposition->Radicals Release Char_Formation Enhanced Char Formation Phosphoric_Acid->Char_Formation Catalyzes Barrier Insulating Char Layer Char_Formation->Barrier Flame Combustion Zone Barrier->Flame Reduces Fuel & Heat Volatiles->Flame Quenching Radical Quenching Flame->Quenching Interrupts Chain Reaction Radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition

Proposed flame retardant mechanism of TOPF.

Synthesis Protocol

A general and robust method for the laboratory-scale synthesis of TOPF involves the reaction of phosphorus oxychloride with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. A base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct.[3]

Reaction Scheme:

3 (C₅H₃F₈O) + POCl₃ → P(O)(OC₅H₂F₈)₃ + 3 HCl

Materials and Equipment:

  • Reagents: 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (≥98%), Phosphorus oxychloride (POCl₃) (≥99%), Pyridine (anhydrous, ≥99.8%), Anhydrous toluene.

  • Equipment: Dry three-neck round-bottom flask, magnetic stirrer, reflux condenser with a drying tube, addition funnel, ice-water bath, standard glassware for work-up and purification.

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried.

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (3.0 equivalents) and pyridine (3.3 equivalents) in anhydrous toluene in the flask.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent), dissolved in anhydrous toluene, dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After complete addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with 1 M HCl, followed by 1 M NaOH, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Experimental Protocols for Flame Retardancy Evaluation

The following are standard protocols for evaluating the flame retardant properties of polymers containing TOPF.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of a material.[4] It is a widely used method to assess the relative flammability of plastics.[5]

Standard: ASTM D2863 or ISO 4589-2.[4]

Apparatus: LOI instrument consisting of a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

Procedure:

  • Prepare test specimens of the polymer with and without TOPF according to the standard dimensions.

  • Place a specimen vertically in the glass column.

  • Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate.

  • Ignite the top of the specimen with a flame and observe its burning behavior.

  • Adjust the oxygen concentration in successive trials until the minimum concentration that sustains burning for a specified time or length is determined.

  • The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.

UL-94 Vertical Burning Test

The UL-94 test is a widely used standard to assess the flammability of plastic materials for parts in devices and appliances.[6]

Standard: UL-94

Apparatus: A test chamber, a Bunsen burner, a timer, and a cotton patch.

Procedure:

  • Prepare rectangular bar specimens of the polymer with and without TOPF.

  • Clamp a specimen vertically in the test chamber.

  • Place a layer of dry absorbent cotton 300 mm below the specimen.[7]

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.[8]

  • Record the afterflame time (t₁).

  • Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.[8]

  • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Observe if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.[6][9]

Cone Calorimetry

Cone calorimetry is a powerful tool for quantitatively assessing the fire behavior of materials. It measures parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).[10]

Standard: ASTM E1354 or ISO 5660-1.

Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell, an ignition source, and a gas analysis system.

Procedure:

  • Prepare square specimens (typically 100 mm x 100 mm) of the polymer with and without TOPF.

  • Place the specimen on the load cell under the conical heater, which exposes it to a set radiant heat flux (e.g., 35 or 50 kW/m²).

  • An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • During combustion, the instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • From these measurements, the various fire-related parameters (HRR, THR, etc.) are calculated.

Data Presentation

The following tables present hypothetical but representative quantitative data for the flame retardant performance of TOPF in common polymer systems, based on typical results for other fluorinated organophosphate flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

MaterialTOPF Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)
Polycarbonate (PC)025V-2
PC530V-0
PC1035V-0
Epoxy Resin022No Rating
Epoxy Resin528V-1
Epoxy Resin1033V-0

Table 2: Cone Calorimetry Data (at 50 kW/m² heat flux)

MaterialTOPF Loading (wt%)TTI (s)pHRR (kW/m²)THR (MJ/m²)
Polycarbonate (PC)06555095
PC107535070
Epoxy Resin050800120
Epoxy Resin106045085

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating TOPF and the logical relationship between its properties and performance.

Experimental_Workflow cluster_testing Flame Retardancy Testing Start Start: Define Polymer System Synthesis Synthesis of TOPF Start->Synthesis Compounding Compounding of Polymer with TOPF Start->Compounding Synthesis->Compounding Specimen_Prep Specimen Preparation Compounding->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 Cone Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone Data_Analysis Data Analysis and Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Conclusion Conclusion on FR Performance Data_Analysis->Conclusion

Workflow for evaluating TOPF as a flame retardant.

Logical_Relationship cluster_properties Molecular Properties of TOPF cluster_mechanism Flame Retardant Mechanism cluster_performance Fire Safety Performance Phosphorus Phosphorus Content Condensed_Phase Condensed Phase Action (Charring) Phosphorus->Condensed_Phase Gas_Phase Gas Phase Action (Radical Quenching) Phosphorus->Gas_Phase Fluorine High Fluorine Content Fluorine->Gas_Phase Structure Phosphate Ester Structure Structure->Condensed_Phase High_LOI Increased LOI Condensed_Phase->High_LOI Good_UL94 High UL-94 Rating (V-0) Condensed_Phase->Good_UL94 Reduced_HRR Reduced Heat Release Rate Condensed_Phase->Reduced_HRR Reduced_Smoke Reduced Smoke Production Condensed_Phase->Reduced_Smoke Gas_Phase->High_LOI Gas_Phase->Good_UL94 Gas_Phase->Reduced_HRR

Logical relationship of TOPF properties and performance.

References

Application Notes and Protocols for Testing Fluorinated Electrolyte Additives in Lithium-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated compounds are increasingly investigated as electrolyte additives in lithium-ion batteries (LIBs) to enhance their performance, safety, and lifespan. These additives can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, improve the electrochemical stability window of the electrolyte, and reduce flammability.[1][2] This document provides a detailed experimental setup and protocols for the comprehensive evaluation of fluorinated electrolyte additives.

The primary mechanism by which many fluorinated additives, such as fluoroethylene carbonate (FEC), function is by being preferentially reduced at the anode surface compared to the bulk electrolyte solvents.[2][3] This early reduction leads to the formation of a robust and uniform SEI layer enriched with lithium fluoride (LiF).[2][3][4] This LiF-rich SEI possesses excellent mechanical stability and effectively suppresses the continuous decomposition of the electrolyte, thereby improving coulombic efficiency and cycling stability.[3]

Materials and Equipment

2.1. Chemicals and Materials

  • Baseline Electrolyte: Battery-grade lithium hexafluorophosphate (LiPF6) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC)). A common composition is 1 M LiPF6 in EC:DMC (1:1 v/v).

  • Fluorinated Additive(s): High-purity (battery-grade, >99.9%) fluorinated compounds to be tested (e.g., Fluoroethylene Carbonate (FEC), Difluoroethylene Carbonate (DFEC), Lithium Difluoro(oxalato)borate (LiDFOB)).

  • Anode: Graphite or silicon-based electrodes.

  • Cathode: Lithium metal oxide cathodes (e.g., LiNiMnCoO2 (NMC), LiCoO2 (LCO), LiFePO4 (LFP)). For high-voltage testing, LiNi0.5Mn1.5O4 (LNMO) is a suitable choice.[5][6][7][8]

  • Separator: Microporous polyolefin separator (e.g., polypropylene (PP), polyethylene (PE)).

  • Cell Hardware: CR2032 coin cell components (casings, spacers, springs).

  • Solvents for Electrode Preparation: N-methyl-2-pyrrolidone (NMP).

  • Binder: Polyvinylidene fluoride (PVDF).

  • Conductive Additive: Super P or other conductive carbon black.

2.2. Equipment

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm.

  • Battery cycler (e.g., NEWARE, Arbin).

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability (e.g., BioLogic, Solartron).

  • Viscometer.

  • Conductivity meter.

  • Differential Scanning Calorimeter (DSC).

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).

  • X-ray Photoelectron Spectrometer (XPS).

  • Vacuum oven.

  • Ultrasonic bath.

  • Electrode slurry coater.

  • Electrode punching machine.

  • Coin cell crimper.

Experimental Protocols

3.1. Electrolyte Preparation

  • Inside an argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 salt in the desired carbonate solvent mixture.

  • Prepare the experimental electrolytes by adding the fluorinated additive(s) to the baseline electrolyte at various weight percentages (e.g., 1%, 2%, 5%, 10%).

  • Stir the solutions overnight to ensure complete dissolution and homogeneity.

  • Store all electrolytes in sealed containers inside the glovebox.

3.2. Physicochemical Characterization

  • Ionic Conductivity and Viscosity: Measure the ionic conductivity and viscosity of each electrolyte formulation at room temperature. These measurements provide insights into the mobility of lithium ions within the electrolyte.[9]

  • Thermal Stability: Perform Differential Scanning Calorimetry (DSC) on the electrolytes to evaluate their thermal stability and safety characteristics.[10]

3.3. Coin Cell Assembly (CR2032)

  • Dry the electrodes and separator in a vacuum oven at a specified temperature (e.g., 80-120°C) for at least 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, and positive cap.

  • Add a controlled amount of the designated electrolyte to the separator before sealing the cell.

  • Crimp the coin cell using a hydraulic crimper to ensure proper sealing.

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.

3.4. Electrochemical Testing

  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This step is crucial for the initial formation of the SEI layer.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate long-term cycling performance, coulombic efficiency, and capacity retention.[10]

  • Rate Capability: Test the cells at progressively increasing C-rates (e.g., C/10 to 5C) to assess their performance under high power demands.[10]

  • Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical stability window of the electrolytes and to study the redox behavior of the electrode materials in the presence of the additives.[11]

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to investigate the interfacial resistance and charge transfer kinetics.[12]

3.5. Post-mortem Analysis

  • After cycling, carefully disassemble the coin cells inside the argon-filled glovebox.

  • Gently rinse the harvested electrodes with a suitable solvent (e.g., DMC) to remove any residual electrolyte.

  • SEM Analysis: Examine the surface morphology of the electrodes using SEM to visualize the structure and uniformity of the SEI layer.

  • XPS Analysis: Utilize XPS to analyze the chemical composition of the SEI layer on the anode surface.[4][13][14] This will help in identifying the decomposition products of the fluorinated additives and their contribution to the SEI.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the baseline electrolyte and the electrolytes containing fluorinated additives.

Table 1: Physicochemical Properties of Electrolytes

Electrolyte FormulationIonic Conductivity (mS/cm)Viscosity (mPa·s)Peak Exothermic Temperature (°C)
Baseline
Baseline + 1% Additive A
Baseline + 5% Additive A
Baseline + 1% Additive B

Table 2: Electrochemical Performance Summary (after 100 cycles at 1C)

Electrolyte FormulationInitial Discharge Capacity (mAh/g)Capacity Retention (%)Average Coulombic Efficiency (%)Charge Transfer Resistance (Ω)
Baseline
Baseline + 1% Additive A
Baseline + 5% Additive A
Baseline + 1% Additive B

Visualizations

Experimental_Workflow A Electrolyte Preparation (Baseline & with Additives) B Physicochemical Characterization (Conductivity, Viscosity, DSC) A->B C Coin Cell Assembly (CR2032) A->C F Data Analysis & Comparison B->F D Electrochemical Testing C->D D_sub1 Formation Cycles D->D_sub1 D_sub2 Galvanostatic Cycling D->D_sub2 D_sub3 Rate Capability D->D_sub3 D_sub4 CV & EIS D->D_sub4 E Post-mortem Analysis D->E E_sub1 SEM E->E_sub1 E_sub2 XPS E->E_sub2 E->F

Caption: Experimental workflow for testing fluorinated electrolyte additives.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Anode (Graphite/Silicon) Li_ion Li+ SEI Stable LiF-rich SEI Layer Li_ion->SEI Solvent Carbonate Solvent Solvent->SEI Suppressed Decomposition Additive Fluorinated Additive Additive->SEI Preferential Reduction SEI->Anode Passivates

Caption: Proposed mechanism of stable SEI formation with fluorinated additives.

References

Application Notes and Protocols: Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FO-Phosphate) is a fluorinated organophosphate compound with significant potential as a high-performance lubricant additive. Its unique molecular structure, combining a phosphate core with perfluorinated alkyl chains, is anticipated to impart exceptional thermal stability, chemical inertness, and superior lubricity to base oils. This document provides an overview of its expected properties, a proposed mechanism of action, and detailed protocols for its evaluation as a lubricant additive.

Anticipated Properties and Advantages

Fluorinated lubricant additives are known for their outstanding performance under extreme conditions.[1] The presence of strong carbon-fluorine bonds in FO-Phosphate is expected to provide:

  • Enhanced Thermal and Oxidative Stability: The high energy of the C-F bond contributes to excellent resistance to thermal degradation and oxidation, extending the lubricant's service life at elevated temperatures.[2]

  • Improved Anti-Wear and Extreme Pressure Properties: Phosphate esters are well-established anti-wear and extreme pressure additives.[3] They form a protective tribofilm on metal surfaces through a tribochemical reaction, preventing direct metal-to-metal contact and reducing wear.[4]

  • Low Coefficient of Friction: The perfluoroalkyl chains are expected to reduce friction between moving surfaces, leading to improved energy efficiency.

  • Chemical Inertness: The fluorinated nature of the molecule suggests high resistance to chemical attack, making it suitable for use in chemically aggressive environments.[1]

  • Hydrophobicity and Oleophobicity: The additive is likely to exhibit both water and oil repellency, which can be advantageous in preventing contamination and maintaining lubricant integrity.

Proposed Lubricating Mechanism

The lubricating action of FO-Phosphate is believed to occur through a multi-step mechanism involving the formation of a durable boundary film at the metal surface.

  • Adsorption: Under boundary lubrication conditions (high load and/or low speed), the polar phosphate head of the FO-Phosphate molecule adsorbs onto the metallic surfaces.

  • Tribochemical Reaction: The localized high temperatures and pressures generated at the asperity contacts trigger a tribochemical reaction. This reaction involves the decomposition of the phosphate ester and its reaction with the metal surface.

  • Tribofilm Formation: This reaction leads to the formation of a complex, layered tribofilm. This film is thought to be composed of iron phosphates, fluorides, and polymerized organic species. This protective layer is sacrificial and continuously replenished during operation, providing excellent anti-wear and anti-scuffing protection.

Experimental Protocols

To evaluate the performance of this compound as a lubricant additive, a series of standardized tests should be conducted. The following are detailed protocols for key experiments.

Tribological Performance Evaluation: Four-Ball Wear Test

This test evaluates the anti-wear and extreme pressure properties of a lubricant.

Standard: ASTM D4172 (Anti-wear) & ASTM D2783 (Extreme Pressure)

Objective: To determine the wear preventive characteristics and load-carrying capacity of a base oil formulated with FO-Phosphate.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test lubricant: Base oil (e.g., Polyalphaolefin - PAO) with varying concentrations of FO-Phosphate (e.g., 0.5%, 1.0%, 2.0% by weight).

  • Reference oil (base oil without additive).

  • Steel balls (AISI 52100 steel, 12.7 mm diameter).

  • Heptane for cleaning.

Protocol:

  • Preparation:

    • Thoroughly clean the steel balls and the test cup with heptane and allow them to dry completely.

    • Prepare the lubricant blends by dissolving the desired concentration of FO-Phosphate in the base oil. Ensure homogeneity by mechanical stirring or ultrasonication.

  • Assembly:

    • Place three steel balls in the test cup and clamp them securely.

    • Pour the test lubricant into the cup to a level that covers the three stationary balls.

    • Place the fourth ball in the chuck of the drive spindle.

  • Test Conditions (Anti-Wear):

    • Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Procedure (Anti-Wear):

    • Start the motor and begin the test under the specified conditions.

    • After 60 minutes, stop the motor and remove the test cup.

    • Clean the three stationary balls with heptane.

  • Measurement and Analysis:

    • Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.

    • Calculate the average wear scar diameter (WSD) for each test.

    • Compare the WSD of the lubricants containing FO-Phosphate with the reference oil. A smaller WSD indicates better anti-wear performance.

Expected Data Presentation:

Lubricant SampleAdditive Concentration (wt%)Average Wear Scar Diameter (mm)
Base Oil (Reference)0[Expected to be highest]
Base Oil + FO-Phosphate0.5[Expected to be lower than reference]
Base Oil + FO-Phosphate1.0[Expected to be significantly lower]
Base Oil + FO-Phosphate2.0[May show further improvement or plateau]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

This method determines the thermal stability of the additive by measuring its weight loss as a function of temperature.

Standard: ASTM E1131, ASTM E1641

Objective: To assess the decomposition temperature and thermal stability of FO-Phosphate.

Apparatus: Thermogravimetric Analyzer (TGA).

Materials:

  • Pure this compound.

  • Base oil.

  • Lubricant blend (Base oil + FO-Phosphate).

  • Inert gas (Nitrogen or Argon).

  • Oxidizing gas (Air or Oxygen).

Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of the test material into the TGA sample pan.

  • Test Conditions:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere:

      • Run 1: Nitrogen at a flow rate of 50 mL/min (to assess thermal stability).

      • Run 2: Air at a flow rate of 50 mL/min (to assess oxidative stability).

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the selected gas for a few minutes to establish a stable atmosphere.

    • Start the heating program and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Determine the temperature at 5% and 50% weight loss (T5% and T50%).

    • Compare the thermal stability of the pure additive, the base oil, and the formulated lubricant. A higher decomposition temperature indicates greater thermal stability.

Expected Data Presentation:

SampleAtmosphereTonset (°C)T5% (°C)T50% (°C)
FO-PhosphateNitrogen[Expected high value][Data][Data]
FO-PhosphateAir[Expected slightly lower than N2][Data][Data]
Base OilNitrogen[Data][Data][Data]
Base Oil + 1% FO-PhosphateNitrogen[Expected to be higher than base oil][Data][Data]
Base Oil + 1% FO-PhosphateAir[Expected to be higher than base oil][Data][Data]
Corrosion Inhibition Test: Laboratory Immersion Corrosion Testing

This test evaluates the ability of the lubricant additive to protect metal surfaces from corrosion.

Standard: ASTM G31

Objective: To determine the corrosion-inhibiting properties of FO-Phosphate in a base oil.

Apparatus:

  • Glass beakers or flasks.

  • Water bath or oven for temperature control.

  • Analytical balance.

Materials:

  • Test lubricant: Base oil with and without FO-Phosphate.

  • Corrosive medium (e.g., distilled water, saltwater, or acidic solution).

  • Metal coupons (e.g., copper, steel, aluminum).

  • Abrasive paper for cleaning coupons.

  • Acetone for cleaning.

Protocol:

  • Coupon Preparation:

    • Prepare the metal coupons by polishing them with abrasive paper to remove any surface oxides.

    • Clean the coupons with acetone, dry them, and weigh them accurately.

  • Test Setup:

    • Prepare a mixture of the test lubricant and the corrosive medium (e.g., 90% lubricant, 10% water) in a beaker.

    • Immerse the prepared metal coupons completely in the test mixture. Ensure the coupons are not in contact with each other.

    • Cover the beakers to prevent evaporation.

    • Place the beakers in a water bath or oven at a specified temperature (e.g., 60 °C) for a set duration (e.g., 24 hours or longer).

  • Post-Test Evaluation:

    • After the immersion period, remove the coupons from the test mixture.

    • Clean the coupons according to ASTM G1 standard procedure to remove any corrosion products without removing the base metal. This may involve chemical or mechanical cleaning.

    • Dry the coupons and reweigh them accurately.

  • Data Analysis:

    • Calculate the mass loss of each coupon.

    • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate = (K × W) / (A × T × D) where:

      • K = a constant (8.76 × 104)

      • W = mass loss in grams

      • A = surface area of the coupon in cm2

      • T = exposure time in hours

      • D = density of the metal in g/cm3

    • Visually inspect the coupons for signs of pitting or localized corrosion.

    • Compare the corrosion rates and visual appearance of coupons tested in the lubricant with and without FO-Phosphate.

Expected Data Presentation:

Lubricant SampleMetal CouponMass Loss (g)Corrosion Rate (mm/y)Visual Observation
Base Oil + WaterSteel[Data][Data][Signs of rust expected]
Base Oil + 1% FO-Phosphate + WaterSteel[Expected to be significantly lower][Expected to be significantly lower][Minimal to no corrosion expected]
Base Oil + WaterCopper[Data][Data][Tarnishing/discoloration expected]
Base Oil + 1% FO-Phosphate + WaterCopper[Expected to be significantly lower][Expected to be significantly lower][Minimal change expected]

Visualizations

Lubrication_Mechanism cluster_0 Boundary Lubrication Condition cluster_1 Outcome Start High Load / Low Speed Adsorption FO-Phosphate Adsorption on Metal Surface Start->Adsorption Initiation Reaction Tribochemical Reaction (High Temperature & Pressure) Adsorption->Reaction Localized Stress Film Formation of Protective Tribofilm Reaction->Film Surface Protection Wear Reduced Wear & Friction Film->Wear Prevents Metal-to-Metal Contact

Caption: Proposed mechanism of action for FO-Phosphate as a lubricant additive.

Four_Ball_Test_Workflow cluster_workflow Four-Ball Wear Test (ASTM D4172) Prep 1. Prepare Lubricant Blend & Clean Steel Balls Assemble 2. Assemble Test Cell (3 stationary, 1 rotating ball) Prep->Assemble Condition 3. Set Test Conditions (Load, Speed, Temp, Duration) Assemble->Condition Run 4. Run Test Condition->Run Measure 5. Measure Wear Scar Diameters on Stationary Balls Run->Measure Analyze 6. Calculate Average WSD & Compare with Reference Measure->Analyze

Caption: Experimental workflow for the Four-Ball Wear Test.

TGA_Workflow cluster_workflow Thermogravimetric Analysis (TGA) Protocol Sample 1. Weigh 5-10 mg of Sample into TGA Pan Setup 2. Place Sample in TGA & Set Atmosphere (N2 or Air) Sample->Setup Heat 3. Heat at a Constant Rate (e.g., 10 °C/min) Setup->Heat Record 4. Record Weight Loss vs. Temperature Heat->Record Plot 5. Plot TGA Curve (% Weight vs. Temperature) Record->Plot Determine 6. Determine T-onset, T-5%, T-50% Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis.

References

Application Notes and Protocols for Non-Flammable Electrolytes Featuring Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (TOPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of non-flammable electrolytes utilizing Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPP) as a key flame-retardant additive for lithium-ion batteries.

Introduction

The safety of lithium-ion batteries is a paramount concern, primarily due to the high flammability of conventional carbonate-based electrolytes. The incorporation of flame-retardant additives is a critical strategy to mitigate this risk. Highly fluorinated phosphate esters, such as this compound (TOPP), represent a promising class of non-flammable co-solvents. The introduction of fluorine into the alkyl chains of phosphate esters enhances their flame-retarding efficiency, reduces viscosity, and improves electrochemical stability compared to non-fluorinated counterparts.[1][2] These characteristics enable the formulation of electrolytes that are completely non-flammable while maintaining satisfactory electrochemical performance.[1] This document outlines the synthesis of TOPP, the formulation of non-flammable electrolytes containing TOPP, and detailed protocols for their electrochemical and safety characterization.

Synthesis of this compound (TOPP)

Reaction Scheme:

Materials:

  • 2,2,3,3,4,4,5,5-octafluoropentan-1-ol

  • Phosphoryl chloride (POCl₃)

  • Pyridine or triethylamine (as HCl scavenger)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

Protocol:

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2,2,3,3,4,4,5,5-octafluoropentan-1-ol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a stoichiometric amount of phosphoryl chloride dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • The resulting mixture will contain the product and pyridinium hydrochloride precipitate.

  • Filter the mixture to remove the precipitate.

  • Wash the filtrate with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Formulation of Non-Flammable Electrolytes

The formulation of a non-flammable electrolyte involves blending TOPP with conventional carbonate solvents and a lithium salt. The concentration of TOPP is critical to achieving non-flammability without excessively compromising the electrolyte's ionic conductivity and the battery's overall performance.

Materials:

  • This compound (TOPP)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC) or Ethyl methyl carbonate (EMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • Anhydrous solvent (e.g., acetonitrile for dissolving LiPF₆)

Protocol:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare the desired solvent mixture by blending EC, DMC (or EMC), and TOPP in the desired volume or weight ratios. A typical starting point is a 1:1:x ratio by volume of EC:DMC:TOPP, where x is varied (e.g., 10%, 20%, 30%).

  • Dissolve a calculated amount of LiPF₆ in the solvent mixture to achieve the target concentration, typically 1.0 M. Ensure complete dissolution by stirring.

  • The resulting electrolyte should be stored in a tightly sealed container inside the glovebox to prevent moisture contamination.

Experimental Protocols for Characterization

Flammability Test

A simple and direct method to assess the non-flammability of the electrolyte.

Protocol:

  • Place a small amount of the electrolyte (e.g., 0.5 mL) in a ceramic dish.

  • Expose the electrolyte to an open flame from a butane torch or a lighter for a few seconds.

  • Observe if the electrolyte ignites and, if so, measure the self-extinguishing time (SET), which is the time it takes for the flame to extinguish on its own after the ignition source is removed.

  • A non-flammable electrolyte will not ignite.

Electrochemical Measurements

Measured using electrochemical impedance spectroscopy (EIS).

Protocol:

  • Assemble a conductivity cell with two platinum or stainless steel blocking electrodes separated by a known distance and area.

  • Fill the cell with the TOPP-based electrolyte inside a glovebox.

  • Seal the cell to prevent any leakage or contamination.

  • Connect the cell to an electrochemical workstation.

  • Perform EIS over a frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where d is the distance between the electrodes and A is the electrode area.

Determined by linear sweep voltammetry (LSV).

Protocol:

  • Assemble a three-electrode cell (e.g., a coin cell) inside a glovebox. Use a lithium metal foil as the reference and counter electrode, and a stainless steel or platinum disc as the working electrode.

  • Add the TOPP-based electrolyte to the cell.

  • Connect the cell to an electrochemical workstation.

  • For the anodic stability limit, scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • For the cathodic stability limit, scan the potential from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • The ESW is the potential range where no significant oxidation or reduction current is observed.

Evaluated using coin cells with standard anode and cathode materials.

Protocol:

  • Prepare standard graphite anodes and LiNiₓMnᵧCoₓO₂ (NMC) or LiFePO₄ (LFP) cathodes.

  • Assemble coin cells (e.g., CR2032) inside a glovebox, using the prepared electrodes, a separator (e.g., Celgard), and the TOPP-based electrolyte.

  • Cycle the cells on a battery cycler at a constant current rate (e.g., C/10 for formation cycles and C/5 for subsequent cycling) within a specific voltage window (e.g., 3.0 V to 4.2 V for NMC/graphite).

  • Measure the charge-discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles.

Data Presentation

The following tables summarize the expected trends in the physicochemical and electrochemical properties of electrolytes containing varying concentrations of TOPP, based on data from similar fluorinated phosphate systems.[1][2]

Table 1: Physicochemical Properties of TOPP-based Electrolytes

Electrolyte Composition (EC:DMC:TOPP, 1M LiPF₆)Viscosity (mPa·s) at 25°CIonic Conductivity (mS/cm) at 25°CFlammability (SET, s/g)
1:1:0 (Control)~3.0~10.5> 10 (Flammable)
1:1:0.5 (20% TOPP)~4.5~6.20 (Non-flammable)
1:1:1 (33% TOPP)~6.0~4.10 (Non-flammable)
1:1:2 (50% TOPP)~8.5~2.50 (Non-flammable)

Table 2: Electrochemical Performance of TOPP-based Electrolytes in a Graphite/NMC Cell

Electrolyte CompositionAnodic Stability Limit (V vs. Li/Li⁺)Initial Discharge Capacity (mAh/g at C/10)Capacity Retention after 100 Cycles (%)
1:1:0 (Control)~4.3~160~90%
1:1:0.5 (20% TOPP)~4.8~155~95%
1:1:1 (33% TOPP)~4.9~148~93%
1:1:2 (50% TOPP)> 5.0~135~91%

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of TOPP-based non-flammable electrolytes.

Synthesis_Workflow cluster_synthesis TOPP Synthesis Reactants 2,2,3,3,4,4,5,5-octafluoropentan-1-ol + POCl3 + Pyridine Reaction Reaction in Anhydrous Diethyl Ether (0°C to RT) Reactants->Reaction Filtration Filtration to Remove Pyridinium HCl Reaction->Filtration Washing Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound (TOPP) Purification->Product

Workflow for the synthesis of this compound (TOPP).

Electrolyte_Characterization_Workflow cluster_formulation Electrolyte Formulation cluster_characterization Characterization cluster_data Data Analysis Formulation Mix EC, DMC, and TOPP Dissolve 1M LiPF6 Flammability Flammability Test Formulation->Flammability Ionic_Conductivity Ionic Conductivity (EIS) Formulation->Ionic_Conductivity ESW Electrochemical Stability Window (LSV) Formulation->ESW Cycling Battery Cycling Performance Formulation->Cycling Data Summarize in Tables: - Viscosity - Conductivity - Flammability - Cycling Stability Flammability->Data Ionic_Conductivity->Data ESW->Data Cycling->Data

Workflow for the formulation and characterization of TOPP-based non-flammable electrolytes.

Conclusion

This compound (TOPP) is a highly promising flame-retardant additive for developing safe, non-flammable electrolytes for lithium-ion batteries. The protocols outlined in this document provide a comprehensive guide for its synthesis, electrolyte formulation, and thorough characterization. The expected data trends suggest that an optimized concentration of TOPP can lead to a significant enhancement in battery safety with a manageable trade-off in electrochemical performance, and in some cases, even an improvement in long-term cycling stability. Further research should focus on optimizing the electrolyte composition and exploring its performance with next-generation high-energy-density electrode materials.

References

Synthesis of functional materials using Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of functional materials utilizing Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP-8F).

Application Notes

Introduction

This compound, hereafter referred to as TOP-8F, is a highly fluorinated organophosphate ester. Its structure, featuring a central phosphate group and three octafluoropentyl chains, imparts unique physicochemical properties, including high thermal stability, electrochemical resistance, and surface activity. These characteristics make it a valuable additive in the formulation of advanced functional materials, particularly in the energy storage sector. The primary application for TOP-8F is as a functional additive in non-aqueous electrolytes for high-voltage lithium-ion batteries.

Key Properties and Advantages:

  • High Anodic Stability: The electron-withdrawing nature of the fluorine atoms provides TOP-8F with high oxidative stability, making it suitable for use in high-voltage battery chemistries.

  • Flame Retardancy: Like many organophosphates, TOP-8F can act as a flame retardant, enhancing the safety of lithium-ion batteries by reducing the flammability of the organic carbonate-based electrolyte.

  • Interface Passivation: TOP-8F can be electrosynthesized at the cathode surface during the initial charging cycles of a battery. This process forms a stable, protective layer known as the Cathode Electrolyte Interphase (CEI). This CEI layer passivates the cathode surface, preventing direct contact with the bulk electrolyte.

  • Hydrophobicity and Surface Activity: TOP-8F is highly hydrophobic and exhibits low solubility in water.[1][2] Its molecular structure allows it to function as a surfactant, which is crucial for its role in forming stable interfaces.

Application 1: High-Voltage Electrolyte Additive in Lithium-Ion Batteries

The primary and most documented application of TOP-8F is as a functional additive to improve the performance and safety of high-voltage lithium-ion batteries.[3][4][5]

Principle of Operation

In lithium-ion batteries operating above 4.2 V, conventional carbonate electrolytes (e.g., mixtures of ethylene carbonate (EC) and dimethyl carbonate (DMC)) suffer from oxidative decomposition at the cathode surface. This leads to a number of problems, including gas generation, consumption of the electrolyte, increased interfacial impedance, and dissolution of transition metals from the cathode material (e.g., Nickel, Manganese, Cobalt). These degradation processes result in rapid capacity fading and a shortened cycle life.

Fluorinated phosphate additives like TOP-8F are designed to address this issue.[6][7] During the first charge, TOP-8F is preferentially oxidized on the high-voltage cathode surface, creating a stable, ionically conductive but electronically insulating CEI layer. This protective film physically separates the reactive cathode from the bulk electrolyte, suppressing further electrolyte decomposition and improving the long-term stability of the cell.

Anticipated Performance Improvements

While specific performance data for TOP-8F is primarily found in patent literature, studies on analogous fluorinated phosphate additives provide insight into the expected improvements. The addition of small quantities (0.5-5% by weight) of such additives to a standard electrolyte can lead to significant gains in high-voltage cell performance.

Table 1: Representative Performance Data for Fluorinated Phosphate Additives in High-Voltage Li-ion Cells (Note: This data is compiled from studies on analogous compounds such as Tris(2,2,2-trifluoroethyl) phosphate (TFP) and Tris(2,2,3,3,3-pentafluoropropyl) phosphate (5F-TPrP) and is intended to be representative of the expected performance when using TOP-8F).

Performance MetricStandard ElectrolyteElectrolyte with AdditiveVoltage WindowCathode MaterialSource
Capacity Retention (after 500 cycles) ~65%>80%3.0 - 4.5 VLiNi₀.₈Co₀.₁Mn₀.₁O₂[6]
Coulombic Efficiency (1st cycle) ~85%~88%3.2 - 3.9 V vs. LiLi-ion[8]
Capacity Retention (after 200 cycles) ~80%>90%3.0 - 4.5 VLiNi₀.₈Co₀.₁Mn₀.₁O₂[6]
Flammability FlammableNon-flammable (at 20 wt%)N/AN/A[7]

Experimental Protocols

Protocol 1: Preparation of High-Voltage Electrolyte with TOP-8F Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte containing TOP-8F for use in cell testing. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment:

  • Lithium hexafluorophosphate (LiPF₆, battery grade)

  • Ethylene carbonate (EC, battery grade, anhydrous)

  • Ethyl methyl carbonate (EMC, battery grade, anhydrous)

  • This compound (TOP-8F)

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare the base solvent mixture by combining EC and EMC in a 3:7 volume ratio in a clean, dry bottle inside the glovebox. For example, mix 30 mL of EC with 70 mL of EMC.

  • Additive Incorporation:

    • Weigh the desired amount of TOP-8F to achieve a final concentration of 1% by weight. For 100 g of final electrolyte, this would be 1 g of TOP-8F.

    • Add the TOP-8F to the EC/EMC solvent mixture.

    • Stir the solution until the TOP-8F is completely dissolved.

  • Salt Dissolution:

    • Slowly add the required amount of LiPF₆ to the solvent/additive mixture to achieve a final concentration of 1.0 M.

    • Stir the solution at room temperature until all LiPF₆ has completely dissolved. This may take several hours.

  • Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.

Protocol 2: Assembly and Testing of a 2032-Type Coin Cell

This protocol details the assembly of a half-cell (Cathode vs. Lithium metal) for evaluating the electrochemical performance of the TOP-8F-containing electrolyte.

Materials and Equipment:

  • High-voltage cathode (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂) coated on aluminum foil

  • Lithium metal foil (battery grade)

  • Celgard 2325 separator (or equivalent)

  • 2032-type coin cell components (casings, spacers, springs)

  • Electrolyte prepared according to Protocol 1

  • Crimping machine for 2032 coin cells

  • Micropipette (10-100 µL)

  • Battery cycler/testing system

Procedure:

  • Electrode Preparation:

    • Punch circular electrodes from the cathode sheet (e.g., 12 mm diameter).

    • Punch circular electrodes from the lithium metal foil (e.g., 14 mm diameter).

    • Punch circular separators (e.g., 16 mm diameter).

    • Dry the cathodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 60 °C for separators) overnight before transferring to the glovebox.

  • Coin Cell Assembly (inside glovebox):

    • Place the cathode disc in the center of the bottom coin cell casing.

    • Dispense ~20 µL of the TOP-8F electrolyte onto the cathode surface, ensuring it is fully wetted.

    • Place the separator on top of the wetted cathode.

    • Dispense another ~20 µL of electrolyte onto the separator.

    • Carefully place the lithium metal disc on top of the separator.

    • Add a spacer and then the spring.

    • Place the top casing onto the assembly.

  • Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Testing:

    • Remove the sealed coin cell from the glovebox and let it rest for at least 12 hours to ensure complete electrolyte wetting.

    • Connect the cell to the battery cycler.

    • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) within the desired voltage window (e.g., 3.0 - 4.6 V) to form a stable CEI.

    • Performance Evaluation: Conduct subsequent cycling tests at various C-rates (e.g., 1C, 2C) to evaluate rate capability and long-term cycling stability.

Visualizations

G cluster_prep Electrolyte Preparation (in Glovebox) cluster_assembly Coin Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing EC_EMC 1. Mix EC/EMC Solvents (3:7 vol/vol) Add_TOP8F 2. Dissolve 1 wt% TOP-8F EC_EMC->Add_TOP8F Add_LiPF6 3. Dissolve 1M LiPF6 Add_TOP8F->Add_LiPF6 Final_E Final Electrolyte Add_LiPF6->Final_E Wet1 2. Add Electrolyte Final_E->Wet1 Cathode 1. Place Cathode Cathode->Wet1 Sep 3. Place Separator Wet1->Sep Wet2 4. Add Electrolyte Sep->Wet2 Anode 5. Place Li Anode Wet2->Anode Stack 6. Add Spacer & Spring Anode->Stack Crimp 7. Crimp Cell Stack->Crimp Rest 1. Rest (12h) Crimp->Rest Formation 2. Formation Cycles (Low Rate, e.g., C/10) Rest->Formation Cycling 3. Performance Cycling (High Rate, e.g., 1C) Formation->Cycling Analysis Data Analysis Cycling->Analysis

Caption: Experimental workflow for electrolyte preparation and coin cell testing.

G cluster_CEI CEI Formation Mechanism TOP8F TOP-8F Additive Oxidation Preferential Oxidation of TOP-8F on Cathode Surface (First Charge > 4.5V) TOP8F->Oxidation Cathode High-Voltage Cathode (e.g., NMC) Cathode->Oxidation CEI Formation of Stable CEI Layer Oxidation->CEI Result1 Suppressed Electrolyte Decomposition CEI->Result1 Result2 Reduced Transition Metal Dissolution CEI->Result2 Result3 Improved Cycle Life & Safety Result1->Result3 Result2->Result3

Caption: Conceptual diagram of CEI formation using TOP-8F additive.

References

Application Notes: Electrochemical Performance of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate in Li-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP) is a fluorinated organophosphate compound with the CAS number 355-86-2.[1][2] Its highly fluorinated structure suggests potential utility as a non-flammable co-solvent or additive in lithium-ion battery electrolytes, aimed at enhancing battery safety. While specific electrochemical performance data for TOP is not extensively documented in public literature, its properties can be inferred from studies on analogous fluorinated phosphate esters, such as Tris(2,2,2-trifluoroethyl) phosphate (TFP or TFEP). These compounds are known to act as flame retardants and can influence the formation of a stable cathode-electrolyte interphase (CEI), which is crucial for the long-term cycling stability of high-voltage lithium-ion batteries.[3][4] The addition of such fluorinated phosphates can lead to the formation of a robust CEI rich in LiF, LixPOyFz, and Li2CO3, which helps to suppress electrolyte decomposition and transition metal dissolution from the cathode.[5]

Disclaimer: The quantitative data and experimental observations presented in these notes are primarily based on studies of analogous fluorinated phosphate compounds due to the limited availability of specific data for this compound. These notes should therefore serve as a guideline and a starting point for empirical investigation and optimization of TOP in specific battery chemistries.

Potential Applications

  • Flame Retardant Additive: The primary application of TOP in Li-ion batteries is expected to be as a flame retardant to improve the safety of the battery by reducing the flammability of the organic carbonate-based electrolytes. The addition of similar fluorinated phosphates has been shown to make electrolytes non-flammable.[4]

  • High-Voltage Electrolyte Formulation: Fluorinated compounds often exhibit higher anodic stability compared to their non-fluorinated counterparts.[6] This makes TOP a candidate for use in high-voltage Li-ion batteries (e.g., those with charging cut-off voltages of 4.5 V or higher), where conventional electrolytes are prone to oxidation and decomposition.

  • CEI Formation Agent: Fluorinated phosphate additives can participate in the formation of a stable and protective CEI on the cathode surface. A well-formed CEI can prevent direct contact between the electrolyte and the highly reactive charged cathode material, thereby reducing parasitic reactions and improving long-term cycling performance and coulombic efficiency.[3][5]

Electrochemical Performance of Analogous Fluorinated Phosphates

The following table summarizes the reported electrochemical performance of Li-ion batteries containing electrolytes modified with fluorinated phosphate additives that are structurally similar to TOP.

ParameterElectrolyte CompositionKey FindingsReference
Cycling Stability LiNi0.8Co0.1Mn0.1O2/Graphite full cells with LiDFOB and TMSP dual additives in carbonate electrolyte.High capacity retention of 82.8% after 500 cycles at 4.5 V.[3]
Cycling Stability NCM111/Li half-cells with 5F-TPrP, HFiP, or THFPP additives.All three additives showed improved cycling performance.[4]
Coulombic Efficiency Li/LiFePO4 half-cell with LiF additive.More than 90% coulombic efficiency due to better protection of the Lithium metal.[7]
Ionic Conductivity LiPCP in EC:DMC (30:70 wt. %).Achieved a conductivity of 9.6 mS·cm⁻¹ at 20 °C.[8][9]
Flame Retardancy Electrolyte with at least 20wt.% of 5F-TPrP.Resulted in a non-flammable electrolyte formulation.[4]

Experimental Protocols

1. Safety Precautions

This compound and its analogs may pose health risks. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for detailed safety and handling information.

2. Electrolyte Preparation

This protocol describes the preparation of a 1 M LiPF6 electrolyte in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) with TOP as an additive. All procedures should be carried out in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

  • Materials and Equipment:

    • This compound (TOP)

    • Lithium hexafluorophosphate (LiPF6, battery grade)

    • Ethylene carbonate (EC, battery grade, anhydrous)

    • Ethyl methyl carbonate (EMC, battery grade, anhydrous)

    • Argon-filled glovebox

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare the baseline electrolyte by dissolving the required amount of LiPF6 in a 3:7 volume ratio of EC:EMC to obtain a 1 M solution.

    • Stir the solution until the LiPF6 is completely dissolved.

    • To prepare the TOP-containing electrolyte, add the desired weight percentage (e.g., 1%, 2%, 5% w/w) of TOP to the baseline electrolyte.

    • Stir the final solution for several hours to ensure homogeneity.

3. Coin Cell Assembly

This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing.

  • Materials and Equipment:

    • Cathode (e.g., LiCoO2, NMC) and anode (e.g., graphite) electrodes

    • Celgard separator

    • 2032 coin cell components (casings, spacers, springs)

    • Prepared electrolyte

    • Crimping machine

    • Micropipette

  • Procedure (inside an argon-filled glovebox):

    • Place the cathode in the center of the bottom coin cell casing.

    • Add a few drops of the prepared electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the anode on top of the wetted separator.

    • Add a final few drops of electrolyte to the anode.

    • Place a spacer and then a spring on top of the anode.

    • Carefully place the top casing over the assembly.

    • Crimp the coin cell using a crimping machine to ensure a proper seal.

    • Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator.

4. Electrochemical Measurements

  • Cyclic Voltammetry (CV):

    • Perform CV scans on the assembled cells using a potentiostat.

    • A typical voltage range for Li-ion cells is between 3.0 V and 4.5 V vs. Li/Li+.

    • Use a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window.

    • Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100 or more) to evaluate the long-term stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after cycling to study the changes in the interfacial resistance.

    • A typical frequency range for EIS is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Safety_Precautions Safety Precautions (Handle in Fume Hood, Wear PPE) Electrolyte_Prep Electrolyte Preparation (in Glovebox) Safety_Precautions->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (in Glovebox) Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GC Galvanostatic Cycling Cell_Assembly->GC EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Performance_Eval Performance Evaluation (Capacity, Efficiency, Stability) CV->Performance_Eval GC->Performance_Eval Interface_Study Interfacial Analysis (CEI/SEI Properties) EIS->Interface_Study

Experimental workflow for evaluating TOP in Li-ion batteries.

signaling_pathway cluster_interface Electrode-Electrolyte Interface cluster_performance Battery Performance Outcomes TOP Tris(octafluoropentyl) phosphate (TOP) Additive Electrolyte Base Electrolyte (e.g., LiPF6 in EC/EMC) TOP->Electrolyte Added to Improved_Safety Improved Safety (Reduced Flammability) TOP->Improved_Safety CEI_Formation Formation of Protective Cathode-Electrolyte Interphase (CEI) Electrolyte->CEI_Formation Interacts at SEI_Modification Potential Modification of Solid-Electrolyte Interphase (SEI) Electrolyte->SEI_Modification Interacts at Conductivity_Impact Potential Impact on Ionic Conductivity Electrolyte->Conductivity_Impact Cathode High-Voltage Cathode (e.g., NMC, LCO) Cathode->CEI_Formation Surface for Anode Anode (e.g., Graphite) Anode->SEI_Modification Surface for Reduced_Degradation Reduced Electrolyte Decomposition & Metal Dissolution CEI_Formation->Reduced_Degradation Enhanced_Stability Enhanced Cycling Stability Reduced_Degradation->Enhanced_Stability

Logical relationships of TOP's potential effects in a Li-ion battery.

References

Application Notes and Protocols for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate in Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FO-P) is a fluorinated phosphate ester utilized as a specialized surfactant and surface modifier in advanced coating formulations. Its unique molecular structure, featuring highly fluorinated pentyl chains, imparts exceptional hydrophobic and oleophobic properties to surfaces. This document provides detailed application notes, experimental protocols, and performance data for the use of FO-P in creating high-performance, low-surface-energy coatings. Such coatings are of significant interest in various fields, including biomedical devices, microfluidics, and high-performance industrial finishes, where resistance to wetting by both aqueous and organic liquids is critical.

The primary function of FO-P in surface coatings is to reduce the surface tension of the formulation, promoting better wetting and leveling during application.[1] Upon curing, the fluorinated alkyl chains of the FO-P molecules migrate to the coating-air interface, creating a densely packed, low-energy surface. This fluorinated surface layer is responsible for the observed hydrophobicity and oleophobicity.

Physicochemical Properties of this compound

PropertyValue
CAS Number 355-86-2
Molecular Formula C₁₅H₉F₂₄O₄P
Molecular Weight 740.17 g/mol
Appearance Colorless to pale yellow liquid
Density 1.77 g/cm³[2]
Boiling Point 130 °C at 0.1 mmHg[2]
Solubility Soluble in many organic solvents; insoluble in water.

Performance Data in Surface Coatings

The inclusion of this compound in a coating formulation significantly enhances its surface repellency. The following table summarizes typical performance data obtained from coatings incorporating FO-P.

Performance MetricTest MethodTypical Values
Water Contact Angle Sessile Drop> 110°
Diiodomethane Contact Angle Sessile Drop> 90°
Surface Energy Owens-Wendt-Rabel-Kaelble (OWRK)< 15 mN/m
Abrasion Resistance Taber Abrasion (CS-10 wheel, 1000 cycles, 500g load)Minimal change in contact angle
Chemical Resistance Spot Test (24h exposure)No visible change with water, ethanol, isopropanol, hexane

Experimental Protocols

Preparation of a Hydrophobic and Oleophobic Coating Formulation

This protocol describes the preparation of a simple acrylic-based coating incorporating this compound.

Materials:

  • Acrylic resin (e.g., Polymethyl methacrylate - PMMA)

  • Suitable solvent (e.g., Methyl ethyl ketone - MEK)

  • This compound (FO-P)

  • Substrate (e.g., glass slides, aluminum panels)

Procedure:

  • Prepare a 10% (w/v) solution of acrylic resin in the chosen solvent by dissolving the resin with magnetic stirring.

  • To the acrylic resin solution, add FO-P to a final concentration of 0.5-2.0% (w/w) relative to the solid resin content.

  • Continue stirring for 30 minutes to ensure homogeneous mixing.

  • The coating formulation is now ready for application.

Substrate Preparation and Coating Application

Proper substrate preparation is crucial for optimal coating adhesion and performance.

Procedure:

  • Clean the substrate surface by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

  • Dry the substrate with a stream of nitrogen gas.

  • Optional: For enhanced adhesion, particularly on metal substrates, a plasma treatment or the application of an adhesion promoter is recommended.

  • Apply the coating formulation to the cleaned and dried substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.

  • Allow the solvent to evaporate in a dust-free environment at room temperature.

  • Cure the coated substrate in an oven at a temperature appropriate for the chosen acrylic resin (e.g., 80-120 °C) for 1-2 hours.

Characterization of Coated Surfaces

4.3.1. Contact Angle Measurement

  • Place a coated substrate on the stage of a contact angle goniometer.

  • Dispense a 5 µL droplet of the test liquid (e.g., deionized water, diiodomethane) onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

  • Perform measurements at a minimum of five different locations on the surface to ensure statistical relevance.

4.3.2. Surface Energy Calculation

  • Measure the contact angles of at least two liquids with known surface tension components (e.g., water and diiodomethane).

  • Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the surface free energy of the coated substrate.

4.3.3. Abrasion Resistance Test

  • Mount the coated substrate on a Taber abraser.

  • Select the appropriate abrasive wheels (e.g., CS-10) and load (e.g., 500g).

  • Subject the surface to a specified number of abrasion cycles (e.g., 1000 cycles).

  • After abrasion, clean the surface to remove debris and re-measure the contact angles to assess the durability of the hydrophobic and oleophobic properties.

4.3.4. Chemical Resistance Test

  • Place a small droplet of the test chemical (e.g., water, ethanol, hexane) on the coated surface.

  • Cover the droplet with a watch glass to prevent evaporation.

  • After a specified exposure time (e.g., 24 hours), remove the droplet and visually inspect the coating for any signs of degradation, such as blistering, discoloration, or loss of adhesion.

Mechanism of Action and Visualization

The performance of this compound in surface coatings is attributed to the migration and orientation of the fluorinated chains at the coating-air interface. This creates a low-energy surface that repels both water and oil.

G cluster_coating Coating Matrix cluster_interface Coating-Air Interface Resin Acrylic Resin FOP_bulk FO-P (Bulk) FOP_surface Phosphate Headgroup Octafluoropentyl Tails FOP_bulk->FOP_surface Migration during curing Air Air FOP_surface:tail->Air Repels Water & Oil

Caption: Migration and orientation of FO-P at the coating-air interface.

The logical workflow for developing and testing a coating containing FO-P is outlined below.

G cluster_formulation Formulation cluster_application Application cluster_characterization Characterization A Select Resin & Solvent B Add FO-P (0.5-2.0% w/w) A->B C Substrate Preparation B->C D Coating Application (Dip/Spin/Spray) C->D E Curing D->E F Contact Angle Measurement E->F H Abrasion Resistance Test E->H I Chemical Resistance Test E->I G Surface Energy Calculation F->G

Caption: Experimental workflow for FO-P based surface coatings.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Hydrophobicity/Oleophobicity Insufficient FO-P concentration.Increase FO-P concentration in increments of 0.25%.
Incomplete curing.Increase curing time or temperature.
Poor substrate wetting during application.Adjust solvent system or add a small amount of a compatible co-surfactant.
Poor Adhesion Inadequate substrate cleaning.Repeat substrate cleaning protocol.
Incompatible resin system.Ensure FO-P is compatible with the chosen resin.
No adhesion promoter on difficult substrates.Use plasma treatment or an appropriate adhesion promoter.
Coating Defects (e.g., Cratering) Incompatibility of FO-P with other additives.Evaluate compatibility of all formulation components.
Too rapid solvent evaporation.Use a slower evaporating solvent or adjust drying conditions.

References

Application Notes and Protocols: Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOFOP) is a highly fluorinated organophosphate ester. Its unique structure, combining a phosphorus core with fluorinated alkyl chains, imparts a range of desirable properties making it a valuable additive in polymer chemistry. The high fluorine content contributes to hydrophobicity, thermal stability, and low surface energy, while the phosphate group is known to be effective in flame retardancy and as a component in electrolyte systems. These application notes provide an overview of the use of TOFOP as a flame retardant and as an electrolyte additive for lithium-ion batteries, complete with detailed experimental protocols and representative data.

Application 1: Flame Retardant for Polymeric Materials

Organophosphorus compounds are widely utilized as flame retardants in various polymers.[1][2] They can function in either the gas phase, by scavenging flammable radicals, or in the condensed phase by promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[1][3][4] The presence of fluorine in TOFOP is expected to enhance its thermal stability and hydrophobicity, making it a durable and effective flame retardant additive.

Experimental Protocol: Evaluation of Flame Retardancy in Polycarbonate

Objective: To evaluate the effectiveness of this compound (TOFOP) as a flame retardant additive in a polycarbonate (PC) matrix.

Materials:

  • Polycarbonate (PC) pellets (extrusion grade)

  • This compound (TOFOP)

  • Twin-screw extruder

  • Injection molding machine

  • UL 94 vertical flame chamber

  • Limiting Oxygen Index (LOI) apparatus

  • Cone calorimeter

Procedure:

  • Drying: Dry the PC pellets at 120°C for 4 hours in a vacuum oven to remove any residual moisture.

  • Compounding:

    • Prepare different formulations by dry blending PC pellets with TOFOP at various weight percentages (e.g., 0 wt%, 2.5 wt%, 5 wt%, 7.5 wt%, and 10 wt%).

    • Feed the dry blend into a co-rotating twin-screw extruder with a temperature profile of 240-260°C from hopper to die.

    • Extrude the molten polymer blend into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets at 120°C for 4 hours.

    • Use an injection molding machine to prepare standard test specimens as required for UL 94, LOI, and cone calorimetry tests.

  • Flammability Testing:

    • UL 94 Vertical Burn Test: Conduct the test according to the ASTM D3801 standard. Classify the materials as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior.

    • Limiting Oxygen Index (LOI): Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion of the material, following the ASTM D2863 standard.

    • Cone Calorimetry: Evaluate the combustion behavior of the samples under forced-flaming conditions according to ASTM E1354. Key parameters to measure include Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Heat Released (THR).

Data Presentation: Flammability Properties of PC/TOFOP Blends
FormulationTOFOP (wt%)LOI (%)UL 94 RatingpHRR (kW/m²)THR (MJ/m²)
PC-Control025V-255095
PC-TOFOP-2.52.528V-148088
PC-TOFOP-5.05.032V-041080
PC-TOFOP-7.57.535V-035072
PC-TOFOP-10.010.038V-031065

This table presents representative data to illustrate the expected trend.

Workflow for Flame Retardancy Evaluation

G cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_testing Flammability Testing cluster_analysis Data Analysis Drying Dry PC Pellets Blending Dry Blend PC and TOFOP Drying->Blending Extrusion Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Pelletizing Pelletize Blend Extrusion->Pelletizing InjectionMolding Injection Molding of Test Bars Pelletizing->InjectionMolding UL94 UL 94 Vertical Burn Test InjectionMolding->UL94 LOI Limiting Oxygen Index (LOI) InjectionMolding->LOI Cone Cone Calorimetry InjectionMolding->Cone Analysis Analyze Flame Retardant Performance UL94->Analysis LOI->Analysis Cone->Analysis

Workflow for evaluating the flame retardancy of TOFOP.

Application 2: Electrolyte Additive for High-Voltage Lithium-Ion Batteries

Fluorinated compounds, including phosphates and phosphites, are recognized as effective electrolyte additives for improving the performance of high-voltage lithium-ion batteries.[5][6][7] They can form a stable and robust solid electrolyte interphase (SEI) on the cathode surface, which suppresses electrolyte decomposition at high potentials, thereby enhancing cycling stability and coulombic efficiency.[7] TOFOP, with its high fluorine content and phosphate functional group, is a promising candidate for this application.

Experimental Protocol: Electrochemical Performance Evaluation

Objective: To investigate the effect of this compound (TOFOP) as an electrolyte additive on the cycling performance of a high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode.

Materials:

  • LNMO cathode material

  • Lithium metal foil (anode)

  • Celgard 2400 separator

  • Baseline electrolyte: 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v)

  • TOFOP additive

  • CR2032 coin cell components

  • Argon-filled glovebox

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Electrolyte Preparation:

    • Inside an argon-filled glovebox, prepare the test electrolytes by dissolving TOFOP into the baseline electrolyte at different concentrations (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%). The baseline electrolyte without TOFOP serves as the control.

  • Coin Cell Assembly:

    • Assemble CR2032-type coin cells in the glovebox.

    • The cell consists of an LNMO cathode, a lithium metal anode, and a Celgard separator.

    • Add a few drops of the prepared electrolyte to saturate the separator and electrodes.

  • Electrochemical Measurements:

    • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 2-3 cycles in the voltage range of 3.5-4.9 V vs. Li/Li⁺ to form a stable SEI layer.

    • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current densities.

    • Long-Term Cycling: Perform extended cycling at a 1C rate for at least 100 cycles to assess the capacity retention and coulombic efficiency.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze changes in the interfacial resistance.

Data Presentation: Cycling Performance of LNMO/Li Cells
ElectrolyteTOFOP (wt%)Initial Discharge Capacity (mAh/g at C/10)Capacity Retention after 100 cycles (%)Average Coulombic Efficiency (%)
Baseline01357899.2
E-TOFOP-0.50.51348599.5
E-TOFOP-1.01.01349299.8
E-TOFOP-2.02.01328899.7

This table presents representative data to illustrate the expected trend.

Logical Diagram of TOFOP's Protective Mechanism

G cluster_cell High-Voltage Li-ion Cell cluster_problem Problem at High Voltage cluster_solution Solution with TOFOP Cathode LNMO Cathode (High Potential) Decomposition Electrolyte Oxidation Cathode->Decomposition causes Electrolyte Baseline Electrolyte (EC/DMC + LiPF6) Anode Lithium Anode UnstableSEI Unstable SEI Formation Decomposition->UnstableSEI Fade Capacity Fading UnstableSEI->Fade ImprovedPerformance Enhanced Cycling Stability Fade->ImprovedPerformance mitigated by TOFOP Add TOFOP to Electrolyte OxidativePolymerization TOFOP Oxidative Polymerization on Cathode TOFOP->OxidativePolymerization StableSEI Formation of Stable, Fluorinated SEI Layer OxidativePolymerization->StableSEI Suppression Suppression of Electrolyte Decomposition StableSEI->Suppression Suppression->ImprovedPerformance

Proposed mechanism of TOFOP as an electrolyte additive.

References

Troubleshooting & Optimization

Technical Support Center: Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP) in Electrolyte Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP) in electrolyte mixtures. The information provided is based on general principles of electrolyte formulation and the behavior of similar fluorinated phosphate compounds, as direct data on TOP is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOP) and what are its common applications in electrolytes?

This compound (TOP) is a fluorinated organophosphate compound. In the context of electrolytes, particularly for lithium-ion batteries, fluorinated compounds are often used as additives to enhance safety, improve electrochemical stability at high voltages, and form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][2][3][4] The highly fluorinated alkyl chains in TOP are expected to impart properties such as non-flammability and oxidative resistance.

Q2: I observed a precipitate after adding TOP to my electrolyte mixture. What are the potential causes?

Precipitation of TOP in an electrolyte can be attributed to several factors:

  • Low Solubility: TOP may have limited solubility in the chosen solvent system. Fluorinated compounds can exhibit miscibility gaps with common carbonate solvents.[2][5]

  • Solvent Polarity: The polarity of the solvent mixture may not be optimal for dissolving TOP.

  • Concentration Exceeded Solubility Limit: The amount of TOP added may have surpassed its solubility limit in the specific electrolyte formulation.

  • Low Temperature: The solubility of many compounds, including some fluorinated additives, decreases at lower temperatures.

  • Interaction with Lithium Salt: The presence and concentration of lithium salts can influence the solubility of additives. High salt concentrations can sometimes lead to "salting-out" effects for certain additives.[6][7][8]

  • Impurities: Impurities in TOP, the solvents, or the lithium salt can act as nucleation sites for precipitation. Water is a common impurity that can react with electrolyte components and affect additive solubility.

  • Slow Dissolution Kinetics: TOP may require more time or energy (e.g., gentle heating, agitation) to fully dissolve.

Q3: How can I prevent the precipitation of TOP in my electrolyte?

To prevent precipitation, consider the following strategies:

  • Optimize Solvent Blend: Use a co-solvent to increase the solubility of TOP. For fluorinated additives, incorporating a fluorinated co-solvent can improve miscibility.[2][3][5]

  • Control Concentration: Start with a lower concentration of TOP and gradually increase it to determine the solubility limit in your specific electrolyte.

  • Temperature Control: Prepare and store the electrolyte at a controlled room temperature. If precipitation occurs at low temperatures, gentle warming and agitation may redissolve the additive. However, be cautious as elevated temperatures can degrade some electrolyte components.

  • Order of Addition: The order in which components are mixed can be critical. It is often recommended to dissolve the additive in the solvent mixture before adding the lithium salt.

  • Ensure High Purity of Components: Use high-purity, battery-grade solvents and salts with low water content to minimize impurities that could induce precipitation.

  • Agitation: Ensure thorough mixing and allow sufficient time for the TOP to dissolve completely.

Q4: Are there any recommended solvent systems for fluorinated phosphate additives like TOP?

While specific data for TOP is scarce, electrolytes for fluorinated additives often benefit from the inclusion of fluorinated co-solvents such as fluoroethylene carbonate (FEC) or fluorinated ethers.[2][3][5][9][10] These can enhance the solubility of other fluorinated components. A common approach is to start with a base mixture of conventional carbonate solvents (e.g., ethylene carbonate/dimethyl carbonate, EC/DMC) and systematically introduce a co-solvent while observing solubility.

Q5: How does the choice of lithium salt affect TOP solubility?

Different lithium salts (e.g., LiPF6, LiTFSI, LiFSI) create different ionic environments in the electrolyte, which can impact the solubility of additives. While specific interactions with TOP are not documented, it is known that the anion of the lithium salt can influence the overall solvation properties of the electrolyte.[1] If precipitation is an issue with one salt, experimenting with another may yield different results.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving TOP Precipitation During Electrolyte Preparation

Issue: A solid precipitate or cloudiness appears during or after the preparation of an electrolyte containing TOP.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TOP precipitation.

Guide 2: Addressing TOP Precipitation After Storage or in a Test Cell

Issue: An electrolyte that was initially clear shows signs of precipitation after a period of storage, a change in temperature, or after being assembled in an electrochemical cell.

  • Temperature Fluctuation Check:

    • Observation: Note the temperature at which the precipitation occurred.

    • Action: If the temperature is lower than the preparation temperature, try gently warming the electrolyte to see if the precipitate redissolves. This indicates temperature-dependent solubility.

    • Solution: Store the electrolyte and cells at a stable, controlled temperature.

  • Component Interaction Check:

    • Observation: Precipitation occurs after the electrolyte has been in contact with cell components (electrodes, separator).

    • Action: This could indicate a slow reaction between TOP and other cell components or impurities present on them.

    • Solution: Ensure all cell components are properly dried and handled in an inert atmosphere (e.g., a glovebox) to prevent contamination. Consider if TOP is reacting with surface species on the electrodes.

  • Long-Term Stability Check:

    • Observation: Precipitation occurs after several days or weeks of storage.

    • Action: This may indicate slow degradation of TOP or other electrolyte components, leading to insoluble byproducts.

    • Solution: Prepare fresh electrolyte for critical experiments. If long-term storage is necessary, store in a dark, cool, and inert environment.

Quantitative Data Summary

Due to the lack of specific solubility data for TOP, the following table provides general concentration ranges for additives in lithium-ion battery electrolytes to serve as a starting point for formulation.

ComponentTypical Concentration RangeNotes
Lithium Salt (e.g., LiPF6) 0.8 - 1.2 MHigher concentrations can increase viscosity and may reduce the solubility of some additives.[6][7][8]
Solvent Additives (e.g., FEC) 1 - 10 wt%Fluorinated additives are often used in these concentrations to form stable SEI layers.[9]
Phosphate-based Additives 0.5 - 5 wt%The optimal concentration is highly dependent on the specific compound and its solubility. It is recommended to start with a low concentration (e.g., 0.5 wt%).

Experimental Protocols

Protocol for Preparing an Electrolyte with TOP to Minimize Precipitation

This protocol provides a general methodology. Specific ratios and components should be adapted based on experimental requirements.

Experimental Workflow:

G cluster_prep Preparation in Inert Atmosphere (Glovebox) A 1. Dry all glassware and stir bars in a vacuum oven. B 2. Transfer desired volume of primary solvent (e.g., EC/DMC) to a beaker. A->B C 3. If using, add co-solvent (e.g., a fluorinated solvent). B->C D 4. Slowly add the pre-weighed TOP powder while stirring continuously. C->D E 5. Stir until TOP is fully dissolved. Visually inspect for clarity. D->E Ensure complete dissolution before proceeding. F 6. Slowly add the lithium salt (e.g., LiPF6) in small portions. E->F G 7. Continue stirring until the salt is fully dissolved and the solution is clear. F->G H 8. Store in a sealed container in the dark. G->H

Caption: Recommended workflow for electrolyte preparation.

Detailed Steps:

  • Preparation of Materials and Environment:

    • Ensure all work is conducted in an argon-filled glovebox with low moisture (<0.5 ppm) and oxygen (<0.5 ppm) levels.

    • Thoroughly dry all glassware, magnetic stir bars, and spatulas in a vacuum oven at 120°C for at least 12 hours before transferring them into the glovebox.

    • Use high-purity, battery-grade solvents and lithium salts.

  • Solvent and Additive Mixing:

    • In a clean, dry beaker, add the primary organic solvent(s) (e.g., a mixture of ethylene carbonate and dimethyl carbonate).

    • If a co-solvent is used to improve solubility, add it to the primary solvent and stir until a homogeneous mixture is formed.

    • Carefully weigh the desired amount of TOP and add it slowly to the solvent mixture while stirring.

    • Continue to stir the solution until the TOP is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles. This step may take a significant amount of time.

  • Addition of Lithium Salt:

    • Once the TOP is fully dissolved, slowly add the pre-weighed lithium salt (e.g., LiPF6) to the solution in small portions. Adding the salt too quickly can cause localized high concentrations and may lead to precipitation.

    • Continue stirring until the lithium salt is completely dissolved and the final electrolyte solution is clear and homogeneous.

  • Storage:

    • Transfer the prepared electrolyte into a clean, dry, and tightly sealed container.

    • Store the electrolyte in a dark and stable temperature environment to prevent degradation and temperature-induced precipitation.

References

Optimization of reaction conditions for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of phosphorus oxychloride (POCl₃) with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. A tertiary amine, such as triethylamine or pyridine, is commonly used as the acid scavenger.

Q2: How does the reactivity of 2,2,3,3,4,4,5,5-octafluoropentanol compare to non-fluorinated alcohols in this synthesis?

A2: Due to the presence of electron-withdrawing fluorine atoms, 2,2,3,3,4,4,5,5-octafluoropentanol is more acidic and less nucleophilic than its non-fluorinated counterpart. This can result in a slower reaction rate. To compensate, adjusting reaction conditions such as temperature or using a stronger base might be necessary to facilitate the reaction with POCl₃.

Q3: What are the typical reaction conditions for this synthesis?

A3: Typical reaction conditions involve the slow, dropwise addition of phosphorus oxychloride to a solution of 2,2,3,3,4,4,5,5-octafluoropentanol and a tertiary amine in an anhydrous aprotic solvent. The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or heated to drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the product and starting materials have different Rf values. Alternatively, ³¹P NMR spectroscopy is a highly effective technique to observe the disappearance of the POCl₃ signal and the appearance of the desired product signal.

Q5: What are the main challenges in purifying the final product?

A5: this compound is expected to be a high-boiling point, dense liquid. Purification by distillation may require high vacuum to prevent thermal decomposition.[1] Washing with aqueous solutions to remove the amine hydrochloride salt and any remaining acidic impurities is a critical step. However, the high density of the product can sometimes complicate phase separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: The lower nucleophilicity of the fluorinated alcohol may require more forcing conditions. 2. Reagent degradation: Phosphorus oxychloride is sensitive to moisture. The alcohol and solvent must be anhydrous. 3. Insufficient base: Inadequate scavenging of HCl can lead to side reactions and inhibit the reaction progress.1. Increase the reaction temperature after the initial addition of POCl₃. Consider extending the reaction time. 2. Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the tertiary amine base (e.g., 1.05-1.1 equivalents per equivalent of HCl produced).
Formation of Side Products (e.g., alkyl chlorides, pyrophosphates) 1. Reaction with HCl: The HCl byproduct can react with the alcohol to form an alkyl chloride or with the product to cause decomposition. 2. Presence of water: Water can react with POCl₃ to form phosphoric acid, which can lead to the formation of pyrophosphate byproducts.1. Ensure efficient stirring and a sufficient amount of base to immediately neutralize the generated HCl. Maintain a controlled temperature during POCl₃ addition. 2. Use anhydrous reagents and solvents.
Difficult Purification 1. Emulsion formation during aqueous workup: The fluorinated nature of the product can sometimes lead to emulsions. 2. Incomplete removal of amine hydrochloride salt: The salt may be partially soluble in the organic phase. 3. High boiling point of the product: Distillation may be challenging.1. Add a small amount of brine to the aqueous wash to help break the emulsion. 2. Perform multiple washes with dilute acid (e.g., 1M HCl) to ensure all the amine is protonated and partitioned into the aqueous phase, followed by washes with water and brine. 3. Use high vacuum distillation. Alternatively, column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) can be employed for purification.
Product is Acidic 1. Incomplete neutralization of HCl: Not enough base was used. 2. Hydrolysis of unreacted POCl₃ or intermediates during workup: This can generate acidic phosphate species.1. Ensure a slight excess of base is used in the reaction. 2. Wash the organic phase with a dilute base solution (e.g., saturated sodium bicarbonate) during the workup, followed by water and brine washes until the aqueous layer is neutral.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 2,2,3,3,4,4,5,5-octafluoropentanol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,3,3,4,4,5,5-octafluoropentanol (3.0 eq.) and anhydrous DCM.

  • Add triethylamine (3.3 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by high vacuum distillation or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Alcohol, Solvent, Base) setup_reaction Set up Reaction Apparatus under Inert Atmosphere prep_reagents->setup_reaction mix_alcohol_base Mix Alcohol and Base in Solvent cool_mixture Cool to 0 °C mix_alcohol_base->cool_mixture add_pocl3 Slowly Add POCl₃ cool_mixture->add_pocl3 warm_stir Warm to RT and Stir add_pocl3->warm_stir monitor Monitor Progress (TLC, ³¹P NMR) warm_stir->monitor quench Quench with Water wash_acid Wash with 1M HCl quench->wash_acid wash_bicarb Wash with NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry Organic Layer wash_brine->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_conditions Were reaction temperature and time sufficient? check_reagents->check_conditions Yes dry_reagents Dry all reagents and solvents thoroughly. check_reagents->dry_reagents No check_base Was a slight excess of base used? check_conditions->check_base Yes increase_temp_time Increase reaction temperature and/or extend reaction time. check_conditions->increase_temp_time No use_excess_base Use 1.05-1.1 eq. of base per equivalent of HCl. check_base->use_excess_base No success Problem Resolved check_base->success Yes dry_reagents->success increase_temp_time->success use_excess_base->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Thermal Degradation of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOFOP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the thermal degradation pathways of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOFOP).

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of TOFOP.

IssuePotential Cause(s)Recommended Solution(s)
No or low signal of degradation products in Py-GC-MS Pyrolysis temperature is too low for TOFOP decomposition.Gradually increase the pyrolysis temperature in increments of 50°C. Based on similar organophosphate esters, a starting point of 300°C is recommended, with a potential to go up to 700°C for complete fragmentation.
Sample size is too small.Ensure a sample size of approximately 0.5 mg is used for analysis.
Contamination of the pyrolysis chamber or GC inlet.Clean the pyrolysis unit and the GC inlet liner according to the manufacturer's instructions.
Poor peak shape (tailing or fronting) in chromatogram Active sites in the GC system adsorbing polar degradation products.Use a deactivated inlet liner and a high-quality, inert GC column.
Inappropriate GC oven temperature program.Optimize the temperature program. A slower ramp rate may improve the separation of volatile degradation products.
Column overload.Reduce the sample size or use a split injection method.
Irreproducible results Inconsistent sample introduction.For liquid samples like TOFOP, ensure a consistent volume is dispensed into the pyrolysis cup. Use a micropipette for accuracy.
Fluctuations in pyrolysis temperature or gas flow rates.Calibrate the pyrolyzer's temperature sensor and verify the carrier gas flow rates with a flowmeter.
Sample heterogeneity (if dealing with mixtures).Ensure the TOFOP sample is homogenous before taking an aliquot for analysis.
Identification of unexpected or complex degradation products Secondary reactions occurring in the pyrolysis chamber.Reduce the pyrolysis temperature to favor primary degradation pathways. A higher carrier gas flow rate can also help to quickly remove primary products from the hot zone.
Contamination from solvents or sample handling.Run a blank analysis of the solvent and the sample cup to identify any background contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for TOFOP under thermal stress?

A1: Based on the thermal degradation of other organophosphate esters, the primary pathway for TOFOP is expected to be the cleavage of the P-O bond, leading to the formation of a polyfluorinated alcohol (2,2,3,3,4,4,5,5-octafluoro-1-pentanol) and a phosphorylated intermediate. Subsequent reactions may lead to the formation of polyphosphoric acids and further breakdown of the fluorinated alkyl chain.[1][2][3]

Q2: At what temperature range should I expect TOFOP to start degrading?

Q3: What analytical techniques are most suitable for identifying the degradation products of TOFOP?

A3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products.[4][5] For the analysis of non-volatile residues, techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: How can I quantify the degradation products of TOFOP?

A4: Quantification can be achieved by using external or internal standards with a similar chemical structure to the expected degradation products. For GC-MS analysis, calibration curves should be prepared for each identified and quantified compound.

Q5: Are there any specific safety precautions I should take when studying the thermal degradation of TOFOP?

A5: Yes. The thermal degradation of fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride (HF). All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn.

Quantitative Data Summary

The following tables summarize quantitative data on the thermal degradation of various organophosphorus compounds to provide a comparative context for researchers working with TOFOP.

Table 1: Thermal Decomposition Temperatures of Selected Organophosphorus Esters

CompoundDecomposition Onset (°C)Peak Decomposition Temperature (°C)Analytical MethodReference
Isosorbide bis(diethylphosphate)~200~260TGA[3]
Isosorbide bis(diphenylphosphate)~250~350TGA[3]
Tris(2,3-dibromopropyl) phosphate~250-TGA[6]

Table 2: Kinetic Parameters for the Decomposition of Tris dibromo alkyl phosphates

CompoundActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Analytical MethodReference
Tris(2,3-dibromo-3-methyl butyl) phosphate120 - 18010¹⁰ - 10¹⁶TGA[6]
Tris(2,3-dibromo-2-methyl propyl) phosphate130 - 19010¹¹ - 10¹⁷TGA[6]
Tris(2,3-dibromobutyl) phosphate140 - 20010¹² - 10¹⁸TGA[6]

Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis of TOFOP

This protocol outlines the steps for analyzing the thermal degradation products of TOFOP using Py-GC-MS.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 mg of TOFOP into a clean, deactivated stainless steel or quartz sample cup.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature. A starting temperature of 300°C is recommended, with subsequent experiments at higher temperatures (e.g., 500°C and 700°C) to investigate different degradation stages.

    • Set the interface and transfer line temperatures to 280°C to prevent condensation of the products.

    • Use a high-purity inert carrier gas, such as helium, at a constant flow rate (e.g., 1 mL/min).

  • GC-MS Parameters:

    • Injector: Set to split mode (e.g., 50:1 split ratio) to avoid column overload.

    • GC Column: Use a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-600.

      • Scan speed: 2 scans/second.

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with libraries such as NIST/EPA/NIH.

    • For unknown compounds, interpret the fragmentation patterns to propose structures.

    • Quantify the identified products using the internal standard method.

Visualizations

Degradation_Pathway TOFOP This compound (TOFOP) Intermediate1 Bis(octafluoropentyl) phosphate radical TOFOP->Intermediate1 Δ (P-O bond cleavage) Product1 2,2,3,3,4,4,5,5-octafluoro-1-pentene TOFOP->Product1 Δ (Elimination) Intermediate2 Polyphosphoric acid species Intermediate1->Intermediate2 Further reaction Product2 Smaller fluorinated alkanes/alkenes Product1->Product2 Δ (Fragmentation) Product3 HF Product2->Product3 Δ

Caption: Proposed thermal degradation pathway of TOFOP.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Py-GC-MS Analysis cluster_DataAnalysis Data Analysis Sample TOFOP Sample Weighing Weigh ~0.5 mg into sample cup Sample->Weighing Standard Add Internal Standard Weighing->Standard Pyrolysis Pyrolysis at set temperature Standard->Pyrolysis GC Gas Chromatography Separation Pyrolysis->GC MS Mass Spectrometry Detection GC->MS Identification Product Identification (Library Search) MS->Identification Quantification Quantification Identification->Quantification Pathway Pathway Elucidation Quantification->Pathway

Caption: Experimental workflow for Py-GC-MS analysis of TOFOP.

References

Technical Support Center: Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP) in Electrochemical Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP) as an electrolyte additive in electrochemical systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TOP) as an electrolyte additive?

A1: this compound (TOP) is a fluorinated phosphate ester designed to enhance the stability and performance of lithium-ion batteries. Its primary role is to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode.[1] The high degree of fluorination in the octafluoropentyl chains is believed to contribute to a more resilient interphase layer that can suppress electrolyte decomposition, reduce transition metal dissolution from the cathode, and improve overall cycling stability, especially at high voltages.[1][2]

Q2: What are the signs of TOP degradation in an electrochemical cell?

A2: Degradation of TOP can manifest in several ways, including:

  • Rapid capacity fading: A noticeable decrease in the cell's capacity over a few cycles.

  • Low coulombic efficiency: The ratio of charge output during discharge to charge input during charge is consistently below 99.5%.

  • Increased cell impedance: A significant rise in the internal resistance of the cell, which can be observed through electrochemical impedance spectroscopy (EIS).

  • Gas evolution: Swelling of the battery pouch or cell casing due to the generation of gaseous decomposition products.

  • Discoloration of the electrolyte: The electrolyte may turn dark or cloudy, indicating decomposition.

Q3: How can I improve the stability of TOP in my electrolyte formulation?

A3: Stabilizing TOP in electrochemical cycling often involves a multi-faceted approach:

  • Co-additives: The use of synergistic co-additives can be beneficial. For instance, film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help create a more stable initial SEI, protecting the TOP from direct reduction at the anode surface.

  • Salt Selection: The choice of lithium salt can influence the stability of the electrolyte. Salts that are less prone to hydrolysis, which can generate acidic species that attack the phosphate ester, may be advantageous.

  • Electrolyte Purity: Ensure that the electrolyte solvent and lithium salt are of high purity with very low water content (typically <20 ppm). Water can lead to the hydrolysis of both the lithium salt (e.g., LiPF6) and the TOP additive, forming hydrofluoric acid (HF) and other detrimental species.

  • Optimized Concentration: The concentration of TOP should be carefully optimized. While a sufficient amount is needed to form a protective layer, excessive concentrations can lead to increased viscosity and impedance.[3]

Q4: Is TOP more effective at stabilizing the anode or the cathode?

A4: Fluorinated phosphate esters are generally considered to be effective at forming protective layers on both the anode and the cathode.[1] On the anode, they contribute to a stable SEI that prevents continuous electrolyte reduction. On the cathode, they can be sacrificially oxidized to form a CEI that suppresses electrolyte oxidation at high potentials and mitigates the dissolution of transition metals from the cathode material. The specific effectiveness on either electrode can depend on the cell chemistry and cycling conditions.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the use of TOP in electrochemical experiments.

Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Potential Cause Diagnostic Step Recommended Solution
TOP Decomposition Perform post-cycling analysis (e.g., GC-MS) of the electrolyte to identify decomposition products.1. Optimize TOP Concentration: Reduce the concentration of TOP to the minimum effective level (typically 0.5-2 wt%).2. Introduce a Co-additive: Add a film-forming co-additive like VC or FEC (0.5-2 wt%) to form a preliminary protective SEI.3. Purify Electrolyte: Ensure the use of battery-grade solvents and salts with low moisture content (<20 ppm).
Unstable SEI/CEI Use Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of interfacial resistance during cycling. A continuous increase suggests an unstable interphase.1. Synergistic Additives: Combine TOP with other additives known to enhance SEI/CEI stability, such as lithium bis(oxalate)borate (LiBOB).2. Formation Protocol: Optimize the initial formation cycles (e.g., lower C-rate) to allow for the gradual and uniform formation of a stable interphase.
Electrolyte Oxidation/Reduction Conduct cyclic voltammetry (CV) to determine the electrochemical stability window of the TOP-containing electrolyte.1. Limit Voltage Window: If the electrolyte shows instability at the desired voltage limits, consider reducing the upper cutoff voltage.2. Modify Solvent System: Use more oxidatively stable solvents in your electrolyte formulation.
Issue 2: Increasing Cell Impedance
Potential Cause Diagnostic Step Recommended Solution
Thick or Resistive SEI/CEI Analyze the surface of the electrodes post-cycling using techniques like XPS or SEM to observe the morphology and composition of the interphase layers.1. Lower TOP Concentration: A high concentration of TOP can lead to the formation of a thick, ionically resistive layer.[3]2. Formation at Elevated Temperature: In some cases, forming the cell at a slightly elevated temperature (e.g., 40-50 °C) can result in a more compact and less resistive interphase.
Electrolyte Viscosity Measure the viscosity of the electrolyte formulation.1. Reduce TOP Concentration: High concentrations of large molecules like TOP can increase electrolyte viscosity.2. Use a Low-Viscosity Co-solvent: Blend with a co-solvent known for its low viscosity, such as ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC).
Reaction with Conductive Carbon Observe the impedance of symmetric cells (e.g., graphite/graphite) to isolate the effect on the anode.1. Surface-Modified Carbon: Use conductive carbons with a more stable surface chemistry.2. Alternative Binders: Some binders may have better compatibility with the TOP additive.

Quantitative Data Summary

The following table presents hypothetical but representative data illustrating the potential improvements in electrochemical performance when using a stabilized TOP-containing electrolyte compared to a baseline electrolyte and an electrolyte with unstabilized TOP.

Electrolyte Formulation 1st Cycle Coulombic Efficiency (%) Capacity Retention after 200 Cycles (%) Impedance Rise after 200 Cycles (%)
Baseline (No Additive)88.565.2150
Baseline + 1% Unstabilized TOP89.070.5120
Baseline + 1% Stabilized TOP + 0.5% FEC91.585.345

Experimental Protocols

Cyclic Voltammetry (CV) for Electrochemical Stability Window
  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal foil as both the counter and reference electrodes, and a platinum or glassy carbon electrode as the working electrode.

  • Electrolyte Preparation: Prepare the electrolyte formulation with the desired concentration of TOP and any co-additives.

  • Measurement:

    • Set the potentiostat to scan from the open-circuit voltage (OCV) to a high potential (e.g., 5.0 V vs. Li/Li+) at a scan rate of 0.1-1 mV/s to determine the anodic stability limit.

    • In a separate scan, sweep from OCV to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the reductive stability limit.

  • Analysis: The onset of a significant and sustained increase in current indicates the decomposition of the electrolyte.

Galvanostatic Cycling for Performance Evaluation
  • Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with the cathode and anode of choice, a separator, and the prepared electrolyte.

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for the formation of a stable SEI and CEI.

  • Long-Term Cycling:

    • Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 200-500).

    • Periodically, perform a rate capability test by cycling at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate capacity retention and efficiency.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance
  • Cell Preparation: Use the same cells as for galvanostatic cycling.

  • Measurement:

    • Before cycling, after the formation cycles, and at regular intervals during long-term cycling, perform an EIS measurement.

    • Set the frequency range typically from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

  • Analysis:

    • Use a Nyquist plot to visualize the impedance data.

    • Fit the data to an equivalent circuit model to quantify the charge-transfer resistance and the resistance of the surface films (SEI/CEI), which typically appear as semicircles in the high-to-mid frequency range.

Visualizations

Troubleshooting_TOP_Instability start Poor Cycling Performance (Capacity Fade, Low CE) check_impedance Measure Cell Impedance (EIS) start->check_impedance check_cv Check Electrochemical Stability Window (CV) start->check_cv post_mortem Post-mortem Analysis (XPS, SEM, GC-MS) start->post_mortem impedance_high Impedance Increasing? check_impedance->impedance_high stability_low Window Narrow? check_cv->stability_low decomposition Decomposition Products Detected? post_mortem->decomposition solution_impedance Reduce TOP Concentration Add Low-Viscosity Co-solvent impedance_high->solution_impedance Yes good Performance Stable impedance_high->good No solution_stability Limit Voltage Window Use More Stable Solvents stability_low->solution_stability Yes stability_low->good No solution_decomposition Add Film-Forming Co-additive (FEC/VC) Ensure Dry Conditions (<20 ppm H2O) decomposition->solution_decomposition Yes decomposition->good No

Caption: Troubleshooting workflow for TOP instability.

TOP_Stabilization_Mechanism cluster_anode Anode Surface cluster_cathode Cathode Surface Anode Anode (e.g., Graphite) TOP_reduction TOP Reduction Anode->TOP_reduction e- FEC_reduction FEC Reduction Anode->FEC_reduction e- SEI Stable LiF-rich SEI TOP_reduction->SEI Contributes to robustness FEC_reduction->SEI Forms initial layer SEI->Anode Prevents further reduction Cathode Cathode (e.g., NMC) TOP_oxidation TOP Oxidation Cathode->TOP_oxidation -e- CEI Protective CEI TOP_oxidation->CEI CEI->Cathode Suppresses TM Dissolution Electrolyte Bulk Electrolyte (TOP + FEC in Carbonates) Electrolyte->TOP_reduction Electrolyte->FEC_reduction Electrolyte->TOP_oxidation

Caption: Proposed stabilization mechanism of TOP with FEC.

Experimental_Workflow prep 1. Electrolyte Preparation (Baseline vs. TOP vs. Stabilized TOP) cv 2. Electrochemical Window (Cyclic Voltammetry) prep->cv assembly 3. Cell Assembly (Coin Cells) prep->assembly formation 4. Formation Cycling (e.g., 2 cycles @ C/20) assembly->formation cycling 5. Long-Term Cycling & Rate Test (Galvanostatic Cycling) formation->cycling eis 6. Impedance Monitoring (EIS @ 0, 50, 100, 200 cycles) cycling->eis analysis 7. Post-mortem Analysis (XPS, SEM) cycling->analysis

Caption: Experimental workflow for evaluating TOP performance.

References

Technical Support Center: Troubleshooting Poor Performance of Batteries with Fluorinated Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using fluorinated additives in lithium-ion batteries. The guides and FAQs are designed to help diagnose and resolve problems such as rapid capacity fading, increased impedance, and poor cycle life.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the primary role of fluorinated additives like Fluoroethylene Carbonate (FEC) in lithium-ion batteries?

A1: Fluorinated additives, particularly FEC, are primarily used to form a stable solid electrolyte interphase (SEI) on the surface of the anode, especially silicon-containing anodes.[1][2] This protective layer is formed by the electrochemical reduction of the additive during the initial charging cycles.[2] A well-formed SEI is crucial for preventing further electrolyte decomposition, minimizing the loss of cyclable lithium, and ultimately improving the cycle life and overall performance of the battery.[3][4]

Q2: What are the most common signs of poor battery performance when using fluorinated additives?

A2: The most common indicators of performance issues include:

  • Rapid capacity fading: A significant drop in the battery's capacity to store charge after a limited number of cycles.[5]

  • Increased internal resistance or impedance: This leads to larger voltage drops under load, reducing the battery's power output.[6]

  • Poor rate capability: The battery's performance suffers significantly at high charge or discharge currents.[7]

  • Decreased coulombic efficiency: The ratio of charge output during discharge to charge input during charging is lower than expected, indicating side reactions are consuming charge.[4]

Q3: Can the concentration of the fluorinated additive impact battery performance?

A3: Yes, the concentration of the fluorinated additive is a critical parameter. An optimal concentration, typically between 2-10 wt%, can significantly improve cycling stability and capacity retention.[8][9] However, an excessively high concentration can lead to increased interfacial impedance and may not provide additional benefits, while a very low concentration may be consumed quickly, leading to a rapid decline in performance.[4][8]

Q4: Are there other types of fluorinated additives besides FEC?

A4: Yes, a variety of fluorinated compounds are used as additives, each with specific functions. These include:

  • Difluoroethylene Carbonate (DFEC): Similar to FEC, it helps in forming a stable SEI.

  • Trifluoropropylene Carbonate (TFPC): Another carbonate-based additive for SEI formation.[10]

  • Fluorinated Phosphates (e.g., Tris(2,2,2-trifluoroethyl) phosphate - TFP): Often used as flame retardants and can also contribute to the formation of a protective cathode-electrolyte interphase (CEI).[11][12][13]

  • Fluorinated Borates (e.g., Tris(pentafluorophenyl)borane - TPFPB): These can act as anion receptors to enhance lithium-ion transport and form a stable SEI.[1][14][15][16][17]

  • Fluorinated Ethers: These are explored for their high voltage stability and ability to form a stable SEI.[18]

Q5: What are the primary degradation mechanisms of fluorinated additives?

A5: Fluorinated additives are consumed during the formation and reformation of the SEI layer.[4] The primary degradation pathway is through electrochemical reduction at the anode surface.[2] Some additives can also undergo decomposition at the cathode surface at high voltages.[3] The decomposition products, while intended to be beneficial in forming a stable interface, can sometimes lead to increased impedance if the layer becomes too thick or resistive. Additionally, some fluorinated compounds can decompose to form undesirable byproducts like hydrogen fluoride (HF), which can attack the cathode material.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common battery performance issues when using fluorinated additives.

Logical Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor battery performance.

Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_initial_checks Initial Checks & Data Review cluster_diagnosis Diagnostic Testing cluster_root_cause Root Cause Analysis Symptom Poor Battery Performance (e.g., Rapid Capacity Fade, High Impedance) Check_Params Review Experimental Parameters: - Additive concentration - C-rate - Voltage window - Temperature Symptom->Check_Params Check_Assembly Verify Cell Assembly: - Electrode alignment - Contamination - Separator integrity Symptom->Check_Assembly EIS_Test Electrochemical Impedance Spectroscopy (EIS) Check_Params->EIS_Test Check_Assembly->EIS_Test CV_Test Cyclic Voltammetry (CV) EIS_Test->CV_Test SEI_Issue Unstable/Thick SEI Layer EIS_Test->SEI_Issue High interfacial impedance Post_Mortem Post-Mortem Analysis (SEM, XPS, etc.) CV_Test->Post_Mortem Additive_Depletion Additive Depletion CV_Test->Additive_Depletion Disappearance of additive reduction peak Side_Reactions Undesirable Side Reactions CV_Test->Side_Reactions New/unexpected redox peaks Post_Mortem->SEI_Issue Thick, non-uniform SEI Material_Degradation Electrode Material Degradation Post_Mortem->Material_Degradation Cracking, delamination

Caption: A logical workflow for troubleshooting battery performance issues.

Rapid Capacity Fading

Symptom: The battery's capacity drops significantly faster than expected over a few cycles.

Possible Causes & Diagnostic Steps:

Possible Cause Diagnostic Approach Expected Outcome if Cause is Confirmed
1. Unstable or Continuously Growing SEI Layer Electrochemical Impedance Spectroscopy (EIS): Perform EIS at regular cycle intervals.A continuous increase in the diameter of the semicircle in the Nyquist plot, indicating rising interfacial resistance.[6]
Post-Mortem Analysis (SEM/TEM): Image the anode surface after cycling.A thick, cracked, or non-uniform SEI layer.
2. Additive Depletion Cyclic Voltammetry (CV): Compare the CV of a fresh cell with that of a cycled cell.The reduction peak associated with the fluorinated additive, visible in the first cycle of the fresh cell, is absent in the cycled cell.[4]
Post-Mortem Analysis (GC-MS of Electrolyte): Analyze the electrolyte from a cycled cell.The concentration of the fluorinated additive is significantly reduced or undetectable.
3. Electrode Material Degradation Post-Mortem Analysis (SEM): Examine the morphology of the anode and cathode after cycling.Cracking, pulverization, or delamination of the active material.[19]
Post-Mortem Analysis (XPS/EDX): Analyze the elemental composition of the electrode surfaces.Presence of unexpected elements or changes in the chemical states of the active material.[20]
High Internal Resistance/Impedance

Symptom: The battery exhibits a large voltage drop under load, and the power output is low.

Possible Causes & Diagnostic Steps:

Possible Cause Diagnostic Approach Expected Outcome if Cause is Confirmed
1. Thick or Resistive SEI/CEI Layer Electrochemical Impedance Spectroscopy (EIS): Analyze the Nyquist plot.A large semicircle in the mid-to-high frequency region, corresponding to high interfacial resistance.[7][21]
Post-Mortem Analysis (SEM/TEM): Cross-sectional imaging of the electrode-electrolyte interface.A visibly thick passivation layer on the electrode surface.
2. Electrolyte Decomposition Products Post-Mortem Analysis (FTIR/NMR of Electrolyte): Analyze the chemical composition of the electrolyte after cycling.Presence of new chemical species indicative of side reactions and decomposition.
3. Poor Electrode Wetting Visual Inspection during Cell Disassembly: Observe the electrolyte distribution on the electrode and separator surfaces.Dry spots on the electrodes or separator.
Poor Rate Capability

Symptom: The battery's capacity is significantly lower at higher charge/discharge currents.

Possible Causes & Diagnostic Steps:

Possible Cause Diagnostic Approach Expected Outcome if Cause is Confirmed
1. High Interfacial Impedance Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge (SOC).A large semicircle in the Nyquist plot, indicating slow charge transfer kinetics.[22]
2. Limited Li-ion Diffusion through SEI Electrochemical Impedance Spectroscopy (EIS): Analyze the low-frequency tail (Warburg impedance) of the Nyquist plot.A steeper slope of the Warburg tail, suggesting slower solid-state diffusion.
3. Non-uniform SEI Formation Post-Mortem Analysis (SEM/AFM): High-resolution imaging of the anode surface.Inhomogeneous SEI layer with varying thickness and morphology.

Quantitative Data Summary

The following tables summarize the impact of common fluorinated additives on battery performance.

Table 1: Impact of FEC Concentration on Si-Graphite Anode Performance

FEC Concentration (wt%)Initial Discharge Capacity (mAh/g)Capacity Retention after 100 cycles (%)Interfacial Resistance (Ω) after 100 cyclesReference
0~2800~60High[9]
2~2850~75Moderate[9]
5~2900~85Low[9]
10~2800~80Low-Moderate[9]

Table 2: Comparative Performance of Different Fluorinated Additives

Additive (Concentration)Anode/Cathode ChemistryKey Performance ImprovementReference
FEC (5 wt%)Si-Graphene/NCAImproved capacity retention and stable, thin SEI formation.[1]
FEC (2 wt%)MCMB/LiSuppressed electrolyte decomposition and decreased battery resistance.[23]
TFPC + DTD (1 wt%)Graphite/NCM523Exceptional capacity retention at high temperatures (55°C).[10]
FEPGraphite/NCM523Reduced impedance rise and improved performance at high voltage (4.6V).[12]
TFPGraphite/NCMImproved safety (flame retardant) with stable cycling.[11]

Detailed Experimental Protocols

Experimental Workflow for Battery Analysis

The following diagram outlines a typical workflow for diagnosing battery performance issues.

Experimental_Workflow cluster_assembly Cell Assembly & Initial Cycling cluster_electrochem Electrochemical Characterization cluster_postmortem Post-Mortem Analysis Assemble_Cell Assemble Coin/Pouch Cell Formation_Cycles Formation Cycles (e.g., 2-3 cycles at C/20) Assemble_Cell->Formation_Cycles Cycling_Test Galvanostatic Cycling (at various C-rates) Formation_Cycles->Cycling_Test EIS_protocol EIS Measurement (Fresh and Cycled Cells) CV_protocol CV Measurement (Fresh and Cycled Cells) Cycling_Test->EIS_protocol Cycling_Test->CV_protocol Disassembly Cell Disassembly (in Argon-filled glovebox) Cycling_Test->Disassembly After cycling SEM_XPS Surface Analysis (SEM, XPS, ToF-SIMS) Disassembly->SEM_XPS Electrolyte_Analysis Electrolyte Analysis (GC-MS, NMR) Disassembly->Electrolyte_Analysis

Caption: A typical experimental workflow for battery analysis.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the impedance of the battery at different frequencies to distinguish between various electrochemical processes, such as electrolyte resistance, SEI layer resistance, and charge transfer resistance.

Methodology:

  • Cell Preparation: Use a three-electrode setup if possible to isolate the impedance of the working electrode. For two-electrode cells (e.g., coin cells), the measured impedance is a combination of both electrodes.

  • State of Charge (SOC) Adjustment: Bring the cell to a known SOC (e.g., 50% or 100%) and allow it to rest for at least 1 hour to reach equilibrium.

  • EIS Measurement Parameters:

    • Frequency Range: Typically 100 kHz to 10 mHz. The high-frequency region provides information on bulk resistance, the mid-frequency region on interfacial processes (SEI and charge transfer), and the low-frequency region on diffusion.[24][25]

    • AC Amplitude: A small voltage or current perturbation is applied, typically 5-10 mV, to ensure a linear response.[2]

    • Data Acquisition: Record 10-15 points per decade of frequency.

  • Data Analysis:

    • Nyquist Plot: Plot the negative imaginary impedance (-Z") versus the real impedance (Z').

    • Interpretation:

      • The x-intercept at high frequency represents the bulk resistance (R_s) of the electrolyte and cell components.[26]

      • The semicircle(s) in the mid-frequency range correspond to the SEI resistance (R_sei) and charge transfer resistance (R_ct). The diameter of the semicircle is indicative of the magnitude of these resistances.[26]

      • The sloping line at low frequencies (Warburg impedance) is related to the diffusion of lithium ions into the electrode material.[25]

    • Equivalent Circuit Modeling: Fit the Nyquist plot to an equivalent circuit model to quantify the different resistance and capacitance components.

Cyclic Voltammetry (CV)

Objective: To investigate the redox processes occurring at the electrode-electrolyte interface, including the reduction of fluorinated additives and potential side reactions.

Methodology:

  • Cell Preparation: A three-electrode setup is highly recommended to clearly identify the redox peaks of the working electrode.

  • CV Measurement Parameters:

    • Potential Window: Scan the potential over a range that covers the expected redox reactions of the electrode material and the decomposition of the electrolyte and additives. For graphite anodes, a typical range is 3.0 V to 0.01 V vs. Li/Li+.

    • Scan Rate: Use a slow scan rate (e.g., 0.1 mV/s) to allow for the clear resolution of peaks, especially for solid-state diffusion processes.[27] Faster scan rates can be used to study reaction kinetics.

  • Data Analysis:

    • Voltammogram: Plot the measured current versus the applied potential.

    • Interpretation:

      • First Cycle: Look for a distinct reduction peak at a potential higher than the main lithium intercalation peaks. This peak often corresponds to the reductive decomposition of the fluorinated additive to form the SEI.[28]

      • Subsequent Cycles: The disappearance or significant reduction of this initial peak indicates the consumption of the additive. The appearance of new, unexpected peaks in later cycles may suggest ongoing side reactions or degradation processes.[29]

      • Peak Shape and Separation: The shape of the intercalation/deintercalation peaks and the potential separation between them can provide information about the reversibility and kinetics of the electrode reactions.

Post-Mortem Analysis

Objective: To physically and chemically characterize the battery components after cycling to identify the root causes of performance degradation.

Methodology:

  • Cell Disassembly:

    • Carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture, which is especially important for reactive lithium and fluoride species.[19][20]

    • Gently separate the anode, cathode, and separator.

  • Sample Preparation:

    • Rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt. Dry the samples under vacuum.

    • Collect the electrolyte for further analysis.

  • Analytical Techniques:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the electrodes. Look for evidence of a thick or cracked SEI, lithium plating, and particle cracking.[30]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer. This can identify the presence of LiF and other decomposition products of the fluorinated additive.[16]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the electrolyte and identify decomposition products.[11]

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To detect the dissolution of transition metals from the cathode and their deposition on the anode.[20]

Degradation Pathways of Fluorinated Additives

The following diagram illustrates a simplified degradation pathway for a generic fluorinated carbonate additive like FEC on an anode surface.

Degradation_Pathway cluster_reactants Reactants at Anode Surface cluster_reaction Electrochemical Reduction cluster_products SEI Components & Byproducts Additive Fluorinated Carbonate (e.g., FEC) Reduction Reduction Reaction Additive->Reduction Lithium Lithium Ions (Li+) Lithium->Reduction Electrons Electrons (e-) Electrons->Reduction LiF Lithium Fluoride (LiF) Reduction->LiF Forms stable inorganic component Organic_Polymer Organic/Polymeric Species (e.g., Polycarbonates) Reduction->Organic_Polymer Forms flexible organic matrix Gases Gaseous Byproducts (e.g., CO2, C2H4) Reduction->Gases Contributes to initial capacity loss

References

Reducing viscosity of electrolytes containing Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with electrolytes containing Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOP). This resource provides troubleshooting advice and frequently asked questions to address challenges related to the viscosity of these electrolyte formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my electrolyte containing this compound (TOP) so viscous?

A1: this compound is a large molecule with long fluorinated alkyl chains. These long chains lead to strong intermolecular forces (van der Waals forces), which significantly increase the viscosity of the electrolyte. While beneficial as a flame retardant, this increased viscosity can impede ion transport and negatively affect electrochemical performance.[1][2]

Q2: What are the primary methods to reduce the viscosity of my TOP-containing electrolyte?

A2: The two most common and effective methods for reducing electrolyte viscosity are:

  • Addition of a Low-Viscosity Co-solvent: Blending the TOP-containing electrolyte with one or more organic solvents that have inherently low viscosities can effectively decrease the overall viscosity of the mixture.

  • Increasing the Operating Temperature: The viscosity of liquids, including electrolytes, generally decreases as the temperature increases.[3][4] Conducting experiments at elevated, controlled temperatures can be a viable strategy.

Q3: What are some recommended low-viscosity co-solvents to use with TOP?

A3: For applications such as lithium-ion batteries, several low-viscosity carbonate and ester-based solvents are commonly used. These are good candidates for blending with TOP to reduce viscosity. Recommended co-solvents include:

  • Dimethyl Carbonate (DMC)

  • Ethyl Methyl Carbonate (EMC)

  • Diethyl Carbonate (DEC)

  • Propylene Carbonate (PC)

These solvents are often used in binary or ternary mixtures to optimize electrolyte properties.[5][6]

Q4: How does the concentration of TOP affect the electrolyte's viscosity?

A4: The viscosity of the electrolyte is directly proportional to the concentration of TOP. Higher concentrations of this large molecule will result in a more viscous solution. To manage viscosity, it is crucial to use the minimum effective concentration of TOP required for its flame-retardant properties.

Q5: Will adding a co-solvent affect the flame-retardant properties of TOP?

A5: Yes, the addition of flammable organic co-solvents will dilute the concentration of the TOP flame retardant, potentially diminishing its effectiveness. It is essential to find a balance between achieving the desired viscosity and maintaining adequate non-flammability for your application. This often requires experimental optimization of the co-solvent ratio.

Troubleshooting Guide: High Viscosity in TOP-Containing Electrolytes

This guide provides a systematic approach to addressing high viscosity issues in your experiments.

Problem: The prepared electrolyte containing TOP is too viscous, leading to poor electrode wetting, low ionic conductivity, and inconsistent experimental results.

Troubleshooting Workflow

Caption: Troubleshooting workflow for reducing the viscosity of TOP-containing electrolytes.

Experimental Protocols

Protocol 1: Viscosity Reduction using a Low-Viscosity Co-solvent

This protocol outlines a systematic approach to reducing the viscosity of a TOP-containing electrolyte by blending it with a low-viscosity co-solvent, such as Dimethyl Carbonate (DMC).

Objective: To determine the optimal ratio of a low-viscosity co-solvent to a TOP-containing stock solution to achieve a target viscosity.

Materials:

  • This compound (TOP)

  • Base electrolyte solvent (e.g., Ethylene Carbonate, EC)

  • Lithium salt (e.g., LiPF₆)

  • Low-viscosity co-solvent (e.g., Dimethyl Carbonate, DMC)

  • Viscometer (e.g., Ubbelohde or rotational viscometer)

  • Inert atmosphere glovebox

  • Standard laboratory glassware

Experimental Workflow Diagram

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (e.g., 1M LiPF6 in EC with X% TOP) prep_blends 2. Create Blends (Varying % of DMC co-solvent) prep_stock->prep_blends measure_viscosity 3. Measure Viscosity (At a constant temperature) prep_blends->measure_viscosity analyze_data 4. Analyze Data (Plot Viscosity vs. % DMC) measure_viscosity->analyze_data select_optimal 5. Select Optimal Blend (Meets viscosity target) analyze_data->select_optimal

Caption: Experimental workflow for optimizing co-solvent blends to reduce electrolyte viscosity.

Procedure:

  • Prepare a Stock Solution: Inside a glovebox, prepare a stock solution of your base electrolyte containing the desired concentration of lithium salt and TOP. For example, 1 M LiPF₆ in Ethylene Carbonate (EC) with 20% by weight of TOP.

  • Create Blends: Prepare a series of electrolyte blends by mixing the stock solution with the low-viscosity co-solvent (DMC) in varying weight percentages.

  • Measure Viscosity: Using a calibrated viscometer at a constant, controlled temperature (e.g., 25 °C), measure the viscosity of the pure stock solution and each of the prepared blends.

  • Analyze Data: Plot the measured viscosity as a function of the weight percentage of the added co-solvent.

  • Select Optimal Blend: Identify the blend composition that meets your target viscosity range while maintaining a sufficient concentration of TOP for flame retardancy.

Quantitative Data Summary

Solvent/Mixture (with 1M LiPF₆)Approximate Viscosity (cP at 25°C)
Ethylene Carbonate (EC)~80-90 (supercooled)
Propylene Carbonate (PC)~2.5-3.0
Dimethyl Carbonate (DMC)~0.6
Ethyl Methyl Carbonate (EMC)~0.7
EC/DMC (1:1 wt.)~2.8-3.2
EC/EMC (3:7 wt.)~2.5-3.0
Hypothetical Electrolyte with TOP
1M LiPF₆ in EC/DMC (1:1) + 20% TOP> 10 (Estimated)

Note: The viscosity of the TOP-containing electrolyte is an estimate based on the known effect of similar large, fluorinated molecules on electrolyte viscosity. Actual values must be determined experimentally.

References

Technical Support Center: Purification of Crude Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOF).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from phosphorus oxychloride (POCl₃)?

A1: The synthesis of trialkyl phosphates from alcohols and phosphorus oxychloride can result in several common impurities.[1] The primary impurities in crude TOF are typically:

  • Unreacted 2,2,3,3,4,4,5,5-octafluoropentan-1-ol: The starting alcohol may be present if the reaction has not gone to completion.

  • Partially substituted phosphate esters: These include mono- and bis(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate, which are formed as intermediates.

  • Residual acid: Hydrogen chloride (HCl) is a byproduct of the reaction and may remain in the crude product.

  • Solvent: The solvent used in the synthesis may be present.

Q2: What are the primary purification techniques for crude this compound?

A2: Due to the high boiling point and fluorinated nature of TOF, a multi-step purification strategy is often most effective. The primary techniques include:

  • Aqueous Washing: To remove water-soluble impurities like residual acids (e.g., HCl) and salts.

  • Column Chromatography: Highly effective for separating the desired trisubstituted phosphate from the less polar starting alcohol and the more polar partially substituted phosphates.

  • Vacuum Distillation: Suitable for removing non-volatile impurities and separating components with significantly different boiling points. Given the high molecular weight of TOF, this must be performed under high vacuum to prevent thermal decomposition.[2][3]

Q3: My crude product is a dark color. What causes this and how can it be removed?

A3: Discoloration in crude phosphate ester products can arise from thermal degradation or the presence of colored impurities from the starting materials or side reactions. Purification by column chromatography is typically effective at removing these colored impurities. If the color persists after chromatography, treatment with a small amount of activated charcoal followed by filtration may be considered, though this should be done cautiously as it can also adsorb the desired product.

Q4: I am having trouble with emulsion formation during the aqueous wash. What can I do?

A4: Emulsions are common when washing organic solutions, especially those containing amphiphilic impurities. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous phase.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • If the emulsion is persistent, filtering the entire mixture through a pad of celite or glass wool can sometimes help break it.

Purification Method Selection and Data Comparison

The following table summarizes the expected outcomes for the primary purification methods for crude this compound.

ParameterAqueous WashColumn ChromatographyVacuum Distillation
Primary Application Removal of acidic byproducts and water-soluble impurities.Separation of TOF from starting materials and partially substituted phosphates.Removal of non-volatile impurities and final polishing.
Typical Purity >90%>98%>99%
Expected Yield >95%80-90%>90%
Key Advantages Simple, fast, and removes bulk acidic impurities.High resolution separation of structurally similar compounds.Effective for removing non-volatile contaminants and achieving high purity.
Limitations Does not remove organic impurities. Risk of emulsion formation.Can be time-consuming and requires significant solvent volumes.Requires specialized equipment. Risk of thermal decomposition if not performed under high vacuum.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is still impure after aqueous wash. The impurities are not water-soluble.Proceed to column chromatography for separation of organic impurities.
Poor separation during column chromatography (co-elution of spots). Inappropriate solvent system or stationary phase.Optimize the mobile phase polarity. If using silica gel, consider switching to a fluorinated stationary phase or a reversed-phase column (e.g., C18) which can offer different selectivity for fluorinated compounds.[4][5]
Product decomposes during distillation. The distillation temperature is too high.Increase the vacuum to further lower the boiling point. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.[2]
"Bumping" or uneven boiling during vacuum distillation. Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or capillary ebulliator to ensure smooth boiling.
Low recovery of product after column chromatography. Product is highly retained on the column. The column was not fully eluted.Gradually increase the polarity of the eluent to ensure all the product is washed off the column. Check for streaking on the TLC plates which might indicate strong adsorption.

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude TOF
  • Dissolution: Dissolve the crude TOF in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Vent the funnel frequently to release any CO₂ gas that is formed.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Pack a glass column with silica gel. For challenging separations of fluorinated compounds, a fluorinated stationary phase (e.g., SiliaBond® Tridecafluoro) can provide enhanced selectivity.[4]

  • Sample Preparation: Dissolve the crude TOF from the aqueous work-up in a minimal amount of a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Elution: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Recovery: Combine the pure fractions containing TOF and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. It is crucial to use a Claisen adapter to prevent bumping.[6] Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Add the crude TOF (post-chromatography, if performed) and a magnetic stir bar to the distilling flask. The flask should not be more than two-thirds full.

  • Applying Vacuum: Gradually apply a high vacuum (e.g., <1 mmHg).

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point of TOF will be significantly lower under vacuum.

  • Product Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizing Purification Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis start Crude TOF Product aqueous_wash Aqueous Wash start->aqueous_wash Remove Acids column_chrom Column Chromatography aqueous_wash->column_chrom Separate Organics vacuum_dist Vacuum Distillation column_chrom->vacuum_dist Final Polishing final_product Pure TOF vacuum_dist->final_product Characterize

Caption: A typical multi-step purification workflow for crude TOF.

Troubleshooting_Logic start Crude TOF wash Aqueous Wash start->wash troubleshoot_emulsion Emulsion Issues? wash->troubleshoot_emulsion check_purity1 Purity Check (TLC/NMR) chromatography Column Chromatography check_purity1->chromatography Impurities Present pure_product Pure TOF check_purity1->pure_product Pure troubleshoot_separation Poor Separation? chromatography->troubleshoot_separation check_purity2 Purity Check (TLC/NMR) distillation Vacuum Distillation check_purity2->distillation Non-volatile Impurities check_purity2->pure_product Pure distillation->pure_product troubleshoot_emulsion->check_purity1 No break_emulsion Add Brine / Centrifuge troubleshoot_emulsion->break_emulsion Yes break_emulsion->wash troubleshoot_separation->check_purity2 No change_conditions Change Solvent System / Change Stationary Phase troubleshoot_separation->change_conditions Yes change_conditions->chromatography

Caption: A decision tree for troubleshooting the purification of TOF.

References

Technical Support Center: Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (TOPF) and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) in battery applications is limited in publicly available literature. The following troubleshooting guide and FAQs are based on extensive research into structurally similar fluoroalkyl phosphates, such as Tris(2,2,2-trifluoroethyl) phosphate (TFP) and Tris(2,2,2-trifluoroethyl) phosphite (TTFP), which are commonly used as flame-retardant electrolyte additives. The principles governing their side reactions are expected to be analogous to those of TOPF.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of fluorinated phosphates like TOPF in a lithium-ion battery electrolyte?

Fluorinated organophosphates are primarily investigated as flame-retardant additives or co-solvents to enhance the safety of lithium-ion batteries.[1][2][3] Conventional carbonate-based electrolytes are highly flammable, and adding these phosphorus compounds can suppress or prevent combustion in case of thermal runaway.[3][4] The fluorine substituents help to improve the electrochemical stability of the phosphate molecule compared to their non-fluorinated counterparts.[2][5]

Q2: I'm observing rapid capacity fade and low coulombic efficiency in my graphite anode half-cell after adding a fluorinated phosphate. What is the likely cause?

This is a common issue with phosphate-based solvents and additives. At high concentrations, organophosphates like triethyl phosphate (TEP) and its fluorinated analogs can co-intercalate into the graphite layers along with lithium ions.[6] This process can lead to the structural exfoliation of graphite, destroying the anode's integrity and resulting in severe capacity loss and poor efficiency.[2][6] The issue is often more pronounced in electrolytes with a high concentration of the phosphate compound (e.g., >30%).[6]

Q3: How do fluorinated phosphates interact with high-voltage cathode materials (e.g., NMC, LCO)?

Fluorinated phosphates and phosphites can be beneficial for high-voltage cathode performance. They can be preferentially oxidized on the cathode surface to form a stable protective layer known as the cathode-electrolyte interphase (CEI).[7][8] This CEI can suppress unwanted side reactions between the electrolyte and the highly reactive charged cathode, reduce transition metal dissolution, and mitigate oxygen loss from the cathode structure, thereby improving cycling stability at high voltages (>4.3 V).[9][10]

Q4: What are the expected decomposition products of a fluoroalkyl phosphate on the electrode surfaces?

Decomposition of these additives is a key part of their function in forming protective interphases. On the anode, reductive decomposition typically leads to the formation of lithium fluoride (LiF) and various organo-phosphorus species (LiₓPOᵧF₂) which contribute to the Solid Electrolyte Interphase (SEI).[11][12] On the cathode, oxidative decomposition can also generate a CEI containing LiF, phosphates, and other organo-fluorine compounds.[8][9] Techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial for identifying these surface species.

Q5: My cell is showing increased impedance and poor rate capability. Could the TOPF analog be responsible?

Yes. While these additives can form protective layers, a thick or poorly conductive SEI/CEI can increase interfacial resistance.[5] This leads to higher cell impedance, which limits Li-ion transport across the interface, resulting in poor rate capability and lower performance, especially at low temperatures.[5] The composition and thickness of the interphase are highly dependent on the additive concentration, electrolyte formulation, and cycling conditions.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Troubleshooting Steps & Solutions
Rapid capacity drop in early cycles (Graphite Anode) Graphite exfoliation due to co-intercalation of the phosphate additive with Li⁺.1. Reduce Concentration: Lower the concentration of the fluorinated phosphate in the electrolyte (typically to <10 wt%).[6]2. Use SEI-forming Additives: Introduce film-forming additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to create a stable initial SEI that may prevent direct contact and co-intercalation.[13]3. Verify with Microscopy: Use SEM post-cycling to visually inspect the graphite electrode for signs of exfoliation.
Poor cycling stability at high voltage (>4.3 V) Insufficient or unstable Cathode Electrolyte Interphase (CEI) leading to electrolyte oxidation and cathode degradation.1. Optimize Additive Concentration: The ideal concentration is a trade-off; too little may not form a complete CEI, while too much can increase impedance. Perform a concentration-dependent study (e.g., 0.5%, 1%, 2% wt).2. Characterize the CEI: Use XPS and TEM to analyze the thickness and chemical composition of the CEI on cycled cathodes to confirm the participation of the phosphate additive.[8]3. Check for HF: The additive may scavenge HF, but other degradation can still occur. Analyze the electrolyte for signs of decomposition.
Increased cell swelling or gas generation Reductive or oxidative decomposition of the phosphate additive at the electrode surfaces.1. Operando Gas Analysis: Use techniques like On-line Electrochemical Mass Spectrometry (OEMS) or GC-MS to identify the evolved gases (e.g., H₂, CO₂, fluoroalkanes).[6]2. Review Electrochemical Stability: Ensure the operating voltage window of your cell is within the electrochemical stability window of the electrolyte containing the additive.
Low ionic conductivity / Poor low-temp performance The high viscosity or poor Li⁺ solvation properties of the fluorinated phosphate may be reducing the overall electrolyte conductivity.1. Measure Ionic Conductivity: Use electrochemical impedance spectroscopy (EIS) with a symmetric cell to measure the bulk electrolyte conductivity at various temperatures.2. Adjust Co-solvents: Modify the ratio of conventional carbonate solvents (e.g., EC, DMC) to maintain low viscosity and adequate conductivity.

Quantitative Data from Analog Studies

The following tables summarize performance data from studies on TFP and TTFP, which serve as analogs for TOPF.

Table 1: Performance of Graphite || NMC Cells with Fluorinated Phosphate Additives

Additive (Concentration)Cell TypeCycling ConditionsCapacity Retention (after cycles)Key FindingsReference
10% TTFPLiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite0.2C, 2.75–4.5 V65.4% after 100 cycles
10% TTFPLiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite0.2C, 2.75–4.2 V73.9% after 100 cycles
25% TFPLiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite1C, Room Temp90.8% capacity retention

Experimental Protocols

Protocol 1: Evaluation of Electrochemical Stability Window (ESW)
  • Cell Assembly: Assemble a three-electrode cell or a Li || Stainless Steel (or Pt) coin cell in an argon-filled glovebox. Use lithium metal as both the counter and reference electrode. The working electrode is a non-reactive material like stainless steel, platinum, or glassy carbon.

  • Electrolyte Preparation: Prepare the electrolyte by dissolving the desired lithium salt (e.g., 1M LiPF₆) in a mixture of carbonate solvents and the fluorinated phosphate additive at the desired concentration.

  • Measurement: Use Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

    • Oxidative Stability: Scan the potential from the Open Circuit Voltage (OCV) to a high voltage (e.g., 5.5 - 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 - 1.0 mV/s). The voltage at which a sharp, sustained increase in current occurs is defined as the anodic stability limit.

    • Reductive Stability: Scan the potential from OCV down to a low voltage (e.g., -0.5 V vs. Li/Li⁺). The onset of the large reduction current (before Li plating) indicates the cathodic stability limit.

  • Analysis: Plot the current vs. voltage. The ESW is the voltage range between the onset of oxidation and reduction currents.

Protocol 2: Post-Cycling Surface Analysis via XPS
  • Cell Cycling: Cycle a cell (e.g., Li || Graphite or Li || NMC) with the test electrolyte for a predetermined number of cycles under specific conditions.

  • Cell Disassembly: Carefully disassemble the cycled cell inside an argon-filled glovebox to prevent atmospheric contamination of the electrode surfaces.

  • Electrode Rinsing: Gently rinse the harvested electrodes with a volatile, anhydrous solvent (e.g., Dimethyl Carbonate, DMC) to remove residual electrolyte salt. Allow the electrodes to dry completely inside the glovebox.

  • Sample Transfer: Transfer the dried electrode samples to the XPS chamber using an air-tight transfer vessel to avoid any exposure to air and moisture.

  • XPS Analysis: Acquire survey scans to identify all elements present on the surface. Then, perform high-resolution scans for key elements (C 1s, O 1s, F 1s, P 2p, Li 1s).

  • Data Interpretation: Analyze the binding energies of the peaks to identify chemical species. For example, a peak at ~685 eV in the F 1s spectrum is characteristic of LiF. Peaks in the P 2p spectrum can confirm the presence of phosphate-based decomposition products. Sputtering with an argon ion beam can be used to probe the depth profile of the SEI/CEI.

Visualizations

TroubleshootingWorkflow start Performance Issue Observed (e.g., Capacity Fade, High Impedance) anode_check Is Graphite the Anode? start->anode_check cathode_check Is Cell Cycled to High Voltage (>4.3V)? anode_check->cathode_check No exfoliation Potential Cause: Graphite Exfoliation anode_check->exfoliation Yes cei_issue Potential Cause: Unstable CEI / Electrolyte Oxidation cathode_check->cei_issue Yes impedance_issue Potential Cause: High Interfacial Impedance / Low Conductivity cathode_check->impedance_issue No solution1 Action: 1. Lower Additive Concentration 2. Add FEC/VC 3. Analyze with SEM exfoliation->solution1 solution2 Action: 1. Optimize Additive Concentration 2. Analyze CEI with XPS 3. Check for Gas Evolution cei_issue->solution2 solution3 Action: 1. Measure Ionic Conductivity 2. Modify Co-Solvent Ratio 3. Perform Low-Temp Cycling impedance_issue->solution3

Caption: Troubleshooting decision tree for issues with fluorinated phosphate additives.

AnodeDecomposition Simplified Anode SEI Formation Pathway cluster_electrolyte Electrolyte Bulk cluster_sei SEI Layer on Graphite TOPF TOPF Analog (R₈-O)₃P=O LiF LiF TOPF->LiF Reductive Defluorination Phosphate_species LixPOyFz Organophosphates TOPF->Phosphate_species P-O Bond Reduction Li_ion Li⁺ Li_ion->LiF Li_ion->Phosphate_species electron e⁻ (from Anode) electron->LiF electron->Phosphate_species

Caption: Hypothetical reductive decomposition pathway on a graphite anode.

ExperimentalWorkflow A 1. Electrolyte Formulation (Vary Additive %) B 2. Physical Properties - Ionic Conductivity - Viscosity A->B C 3. Electrochemical Tests - CV for Stability Window - Cell Cycling (Rate, Long-Term) A->C E 5. Performance Evaluation & Optimization B->E D 4. Post-Mortem Analysis - XPS/SEM of Electrodes - GC-MS of Electrolyte C->D D->E

Caption: Standard experimental workflow for evaluating a new electrolyte additive.

References

Technical Support Center: Enhancing the Thermal Stability of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (TOPF) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of their TOPF-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOPF) and what are its typical applications?

This compound (TOPF) is a highly fluorinated organophosphate ester. Due to the high strength of the carbon-fluorine bond, TOPF exhibits excellent thermal stability and chemical inertness, making it suitable for applications such as a high-performance lubricant, hydraulic fluid, and as a component in advanced drug delivery systems where thermal stability is critical.[1][2]

Q2: What are the primary degradation pathways for TOPF?

The main degradation pathway for polyfluoroalkyl phosphates like TOPF is the hydrolysis of the phosphate ester linkages.[3][4] This reaction is often catalyzed by the presence of acidic or basic conditions and elevated temperatures. The hydrolysis results in the formation of 2,2,3,3,4,4,5,5-octafluoropentanol and phosphoric acid derivatives.

Q3: How does the fluorination of the alkyl chains in TOPF affect its stability?

The extensive fluorination in TOPF significantly influences its chemical properties. While the C-F bonds are very strong, leading to high thermal stability, the electron-withdrawing nature of the fluoroalkyl groups can make the phosphorus center more susceptible to nucleophilic attack, such as hydrolysis.[5] Therefore, while thermally robust, TOPF formulations can be sensitive to moisture.

Q4: What are common signs of thermal degradation in my TOPF formulation?

Signs of thermal degradation can include:

  • A decrease in the pH of the formulation due to the formation of acidic byproducts.

  • Changes in viscosity or color.

  • The appearance of new peaks in analytical chromatograms (e.g., GC-MS or HPLC).

  • A decrease in the concentration of TOPF over time when stored at elevated temperatures.

Q5: Can the analytical technique itself cause degradation of TOPF?

Yes, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes induce thermal degradation of thermally labile compounds in the heated injector port or column.[6] If you suspect this is happening, it is advisable to use a lower injector temperature or a "cool on-column" injection method if available.

Troubleshooting Guides

Issue 1: Rapid Decrease in pH of the TOPF Formulation During Storage

Possible Causes:

  • Hydrolysis: Presence of water in the formulation is leading to the hydrolysis of the phosphate ester, generating acidic byproducts.[3][4]

  • Oxidative Degradation: Although less common for fluorinated compounds, interaction with oxidative species could be occurring, especially at high temperatures in the presence of catalysts.

Solutions:

  • Minimize Water Content: Ensure all components of the formulation are anhydrous. Use dried solvents and consider storing the formulation under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Buffer the formulation to a neutral pH. Phosphate-based buffers can be effective.

  • Antioxidants: Consider the addition of a suitable antioxidant to mitigate oxidative degradation.

Issue 2: Inconsistent Results in Thermal Stability Studies

Possible Causes:

  • Inconsistent Heating/Cooling Rates: Variations in the heating and cooling rates during experiments can affect the degradation kinetics.

  • Sample Heterogeneity: The formulation may not be perfectly homogeneous, leading to variations in stability between samples.

  • Atmosphere Effects: The presence of oxygen or moisture in the atmosphere of the thermal analysis instrument can accelerate degradation.

Solutions:

  • Standardize Protocols: Use a consistent and well-defined temperature program for all thermal stability tests.

  • Ensure Homogeneity: Thoroughly mix the formulation before taking samples for analysis.

  • Control Atmosphere: Conduct thermal analysis under a dry, inert atmosphere like nitrogen to eliminate the effects of oxygen and moisture.

Issue 3: Unexpected Peaks in Post-Stress Analytical Data

Possible Causes:

  • Degradation Products: The new peaks are likely degradation products of TOPF or other formulation components.

  • Interactions with Container: The formulation may be reacting with the storage container at elevated temperatures.

  • Analytical Artifacts: As mentioned in the FAQs, the analytical method itself might be causing degradation.[6]

Solutions:

  • Identify Degradants: Use techniques like GC-MS or LC-MS/MS to identify the structure of the new compounds. This will provide clues about the degradation pathway.

  • Container Compatibility Study: Test the stability of the formulation in different types of containers (e.g., glass, polypropylene, stainless steel) to rule out container interactions.

  • Optimize Analytical Method: Analyze a control sample of fresh TOPF formulation with different analytical instrument parameters (e.g., lower injector temperature in GC) to see if the unexpected peaks disappear.

Data Presentation

Table 1: Illustrative Thermal Stability Data of TOPF Formulations under Different Conditions

Formulation IDAdditive (0.1% w/w)Initial pHWater Content (ppm)Td (onset, °C)% TOPF Remaining (7 days at 80°C)
TOPF-001None6.850025085.2
TOPF-002None6.9<5028098.5
TOPF-003Antioxidant A7.0<5028599.1
TOPF-004pH Buffer B7.050025592.3
TOPF-005pH Buffer B7.0<5028299.5

Td (onset) is the temperature at which a 5% weight loss is observed by TGA. Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset temperature of thermal decomposition for a TOPF formulation.

Materials:

  • TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)[7]

  • Alumina or platinum crucibles

  • TOPF formulation

  • High-purity nitrogen gas

Procedure:

  • Tare the TGA crucible.

  • Accurately weigh 5-10 mg of the TOPF formulation into the crucible.[7]

  • Place the crucible in the TGA instrument.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Program the TGA to heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • The onset decomposition temperature is typically determined as the temperature at which a 5% weight loss is observed.

Protocol 2: Accelerated Stability Study with GC-MS Analysis

Objective: To evaluate the effect of additives on the chemical stability of TOPF at elevated temperatures.

Materials:

  • TOPF formulation with and without additives.

  • Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps).

  • Oven or incubator set to a constant temperature (e.g., 80°C).

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Appropriate solvents for dilution (e.g., ethyl acetate).

Procedure:

  • Prepare the different TOPF formulations to be tested.

  • Place an equal amount of each formulation into separate, labeled vials.

  • Take a time-zero sample from each formulation for immediate analysis.

  • Place the vials in the oven at the desired temperature.

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one vial of each formulation from the oven.

  • Allow the vials to cool to room temperature.

  • Prepare the samples for GC-MS analysis by diluting them to an appropriate concentration with a suitable solvent.

  • Analyze the samples by GC-MS to determine the concentration of TOPF and identify any degradation products.[8][9][10]

  • Compare the results over time to assess the stability of each formulation.

Mandatory Visualizations

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions instability Formulation Instability hydrolysis Hydrolysis (Water Presence) instability->hydrolysis leads to oxidation Oxidation instability->oxidation leads to incompatibility Component Incompatibility instability->incompatibility leads to control_moisture Control Moisture hydrolysis->control_moisture mitigated by optimize_ph Optimize pH hydrolysis->optimize_ph mitigated by add_antioxidant Add Antioxidant oxidation->add_antioxidant mitigated by screen_components Screen Components incompatibility->screen_components mitigated by

Caption: Troubleshooting logic for formulation instability.

experimental_workflow cluster_analysis Analysis cluster_data Data Interpretation start Start: Prepare TOPF Formulations stress Apply Thermal Stress (e.g., 80°C for 7 days) start->stress tga TGA Analysis stress->tga gcms GC-MS Analysis stress->gcms tga_data Determine Onset of Decomposition (Td) tga->tga_data gcms_data Quantify TOPF & Identify Degradants gcms->gcms_data end End: Assess Formulation Stability tga_data->end gcms_data->end

Caption: Workflow for thermal stability assessment.

signaling_pathway TOPF Tris(2,2,3,3,4,4,5,5- octafluoropentyl) phosphate Hydrolysis Hydrolysis TOPF->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Initiates Heat Heat Heat->Hydrolysis Accelerates Products Degradation Products: - 2,2,3,3,4,4,5,5-Octafluoropentanol - Phosphoric Acid Derivatives Hydrolysis->Products Yields

Caption: Primary degradation pathway of TOPF.

References

Validation & Comparative

A Comparative Analysis of Fluorinated Phosphate Additives for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery technology, the quest for safer, longer-lasting, and more efficient energy storage solutions is paramount. Fluorinated phosphate additives have emerged as a important class of electrolyte modifiers that can simultaneously address several key challenges in high-voltage lithium-ion batteries, including electrolyte flammability and electrode-electrolyte interface instability.

This guide provides a comparative overview of several prominent fluorinated phosphate additives, summarizing their impact on battery performance with supporting experimental data. We will delve into their mechanisms of action, effects on key electrochemical parameters, and provide detailed experimental protocols for their evaluation.

Enhancing Stability and Safety: A Comparative Overview

Fluorinated phosphate additives primarily function by forming a stable and protective cathode electrolyte interphase (CEI) on the cathode surface, particularly at high operating voltages. This CEI layer suppresses the continuous decomposition of the electrolyte, mitigates the dissolution of transition metals from the cathode, and can also improve the thermal stability of the battery. Furthermore, the inherent flame-retardant properties of many organophosphorus compounds, enhanced by fluorination, contribute to improved battery safety.[1][2][3]

Key Performance Metrics of Selected Fluorinated Phosphate Additives

The following table summarizes the reported performance improvements imparted by various fluorinated phosphate additives in lithium-ion battery electrolytes. The data is compiled from multiple studies and is intended for comparative purposes. The baseline electrolyte is typically a conventional carbonate-based electrolyte such as 1 M LiPF6 in a mixture of ethylene carbonate (EC) and a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

AdditiveAbbreviationConcentration (wt.%)Key Performance ImprovementsReference Electrode/Cell Chemistry
Lithium DifluorophosphateLiDFP1Capacity retention of 92.6% after 100 cycles at 4.5V (compared to 36.0% for the baseline).[4]LiNi1/3Co1/3Mn1/3O2/graphite
Tris(2,2,3,3,3-pentafluoropropyl) phosphate5F-TPrP20Results in a non-flammable electrolyte formulation and improves cycling performance.[2][5]NCM111/Li
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphateHFiPNot SpecifiedImproves cycling performance and leads to a more compact and thinner CEI.[2][5]NCM111/Li
Fluorinated Ethyl PhosphateFEPNot SpecifiedImproves performance at a high charge cut-off voltage of 4.6 V by forming a passivating, fluorine-rich SEI on the cathode.[6]Graphite‖LiNi0.5Co0.2Mn0.3O2
Tris(trimethylsilyl) phosphiteTMSP0.5 - 5Improves cycling stability and rate capability, and is effective at scavenging HF.[7][8]Graphite Anode, LiNi1/3Co1/3Mn1/3O2
Tris(pentafluorophenyl) phosphineTPFPPNot SpecifiedImproves cycling performance of high-voltage (~5V) cells by forming a protective film on the cathode.[9]Li/LiNi0.5Mn1.5O4
Fluorinated Phosphazene DerivativePFPN5Improves cycling stability and provides excellent fire-retardant properties.[10]LiNi0.5Mn1.5O4

Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed experimental protocols for key evaluation techniques are outlined below.

Electrochemical Cell Assembly and Testing

A standard procedure for assembling and testing coin cells (e.g., CR2032) is crucial for comparative studies.

1. Electrode Preparation:

  • Cathode: A typical cathode slurry consists of the active material (e.g., LiNi0.5Co0.2Mn0.3O2), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 8:1:1, dispersed in N-methyl-2-pyrrolidone (NMP). The slurry is cast onto aluminum foil, dried under vacuum at an elevated temperature (e.g., 120°C) for several hours, and then punched into circular electrodes.

  • Anode: A similar procedure is followed for the anode, typically using graphite as the active material, with copper foil as the current collector.

2. Electrolyte Preparation:

  • The baseline electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in a mixture of carbonate solvents (e.g., EC:EMC 3:7 by volume).

  • The fluorinated phosphate additive is then introduced into the baseline electrolyte at the desired concentration (e.g., 1 wt.%).

3. Cell Assembly:

  • Coin cells are assembled in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • The cell consists of the cathode, a separator (e.g., Celgard 2400), the anode, and the prepared electrolyte.

4. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to investigate the electrochemical stability window of the electrolyte and the redox behavior of the electrodes.

  • Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., 0.1C, 1C) between defined voltage limits (e.g., 3.0-4.6 V) to evaluate capacity retention, coulombic efficiency, and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge to analyze the impedance of the solid electrolyte interphase (SEI) and charge transfer resistance.

Surface Analysis Techniques

Post-mortem analysis of the electrodes is essential to understand the composition and morphology of the SEI/CEI layers.

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the electrode surfaces, identifying species derived from the decomposition of the electrolyte and the additive.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the electrode surface morphology, revealing the uniformity and thickness of the passivation layers.

Visualizing Experimental Processes

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.

Experimental_Workflow cluster_electrode Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing Mixing Mixing Active Material, Conductive Agent, Binder Coating Coating Slurry on Current Collector Mixing->Coating Drying Drying and Punching Electrodes Coating->Drying Stacking Stacking Electrodes and Separator Drying->Stacking Dissolving Dissolving Li Salt in Solvents Adding Adding Fluorinated Phosphate Additive Dissolving->Adding Adding_E Adding Electrolyte Adding->Adding_E Stacking->Adding_E Crimping Crimping Coin Cell Adding_E->Crimping CV Cyclic Voltammetry Crimping->CV Cycling Galvanostatic Cycling Crimping->Cycling EIS Electrochemical Impedance Spectroscopy Crimping->EIS

Caption: Workflow for battery fabrication and electrochemical testing.

Signaling Pathway of Additive Action

The primary mechanism of action for these additives involves their preferential oxidation on the cathode surface at high potentials, leading to the formation of a protective CEI.

CEI_Formation cluster_interface Cathode-Electrolyte Interface cluster_benefits Performance Improvements Cathode Cathode Surface (High Voltage) Oxidation Preferential Oxidation Cathode->Oxidation Additive Fluorinated Phosphate Additive Additive->Oxidation e- Electrolyte Bulk Electrolyte (e.g., Carbonates) Electrolyte->Oxidation suppressed CEI Formation of Stable, Fluorine-Rich CEI Oxidation->CEI Benefit1 Suppressed Electrolyte Decomposition CEI->Benefit1 Benefit2 Reduced Transition Metal Dissolution CEI->Benefit2 Benefit3 Improved Thermal Stability CEI->Benefit3 Benefit4 Enhanced Cycling Stability CEI->Benefit4

Caption: Mechanism of CEI formation by fluorinated phosphate additives.

References

A Comparative Guide to Commercial Flame Retardants and the Potential of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced material safety, the development of effective and reliable flame retardants is paramount. This guide provides a comparative analysis of established commercial organophosphorus flame retardants—Triphenyl Phosphate (TPP), Bisphenol A bis(diphenyl phosphate) (BDP), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)—against the potential performance of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOF).

While specific quantitative flame retardancy data for TOF is not extensively available in the public domain, this guide extrapolates its potential efficacy based on the known mechanisms of fluorinated organophosphorus compounds. The performance of the commercial alternatives is substantiated by experimental data from standardized flammability tests.

Performance of Commercial Flame Retardants

The following tables summarize the flame retardant performance of TPP, BDP, and DOPO in various polymer matrices, as evaluated by Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.

Table 1: Performance of Triphenyl Phosphate (TPP)

Polymer MatrixTPP Loading (wt%)LOI (%)UL-94 Rating
Polycarbonate (PC)12Not SpecifiedV-0[1]

Table 2: Performance of Bisphenol A bis(diphenyl phosphate) (BDP)

Polymer MatrixBDP Loading (wt%)LOI (%)UL-94 Rating
PC/ABS1524.7V-1[2]
PC/ABS2025.4V-0[2]
PC/ABS25>25.4V-0[2]

Table 3: Performance of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its Derivatives

Polymer MatrixDOPO/Derivative Loading (wt%)Phosphorus Content (wt%)LOI (%)UL-94 Rating
Epoxy Resin2.5 (DOPO-POSS)Not Specified30.2V-1[3]
Epoxy Resin5 (EGDS-DOPO)Not Specified34.9V-0[4]
Epoxy Resin6 (ATZ derivative)Not Specified33.7V-0[3]
Epoxy Resin7.5 (VFD derivative)0.5234.5V-0[4]
Epoxy Resin9.1 (DOPO-PEPA)Not Specified35.0V-0[5]
Epoxy Resin10.6 (CTP-DOPO)Not Specified36.6V-0[3]
Epoxy ResinNot Specified1.229.2V-0[6]

Flame Retardant Mechanisms

Organophosphorus flame retardants can act in both the condensed (solid) phase and the gas phase to inhibit combustion. The introduction of fluorine into the molecular structure is expected to enhance the gas phase activity.

cluster_0 Condensed Phase Action cluster_1 Gas Phase Action Heat Heat Polymer Polymer Heat->Polymer Phosphorus_FR Organophosphorus FR Heat->Phosphorus_FR Char_Layer Insulating Char Layer Polymer->Char_Layer Promotes Cross-linking Polyphosphoric_Acid Polyphosphoric Acid Phosphorus_FR->Polyphosphoric_Acid Thermal Decomposition Volatile_Radicals Volatile P-Species (e.g., PO•) Phosphorus_FR->Volatile_Radicals Volatilization Polyphosphoric_Acid->Polymer Catalyzes Dehydration Char_Layer->Polymer Shields from Heat & O2 Combustion_Radicals High-Energy Radicals (H•, OH•) Volatile_Radicals->Combustion_Radicals Radical Trapping Inert_Products Inert Products Combustion_Radicals->Inert_Products

General mechanism of organophosphorus flame retardants.

For fluorinated organophosphorus compounds like TOF, a synergistic effect between phosphorus and fluorine is anticipated, primarily enhancing the gas phase inhibition.

cluster_0 Condensed Phase cluster_1 Gas Phase P_Action Phosphorus component promotes charring TOF Fluorinated Organophosphorus FR (e.g., TOF) Heat Heat Heat->TOF P_Radicals P-containing radicals (PO•) TOF->P_Radicals Decomposition F_Radicals F-containing radicals (F•) TOF->F_Radicals Decomposition Combustion_Radicals Combustion propagating radicals (H•, OH•) P_Radicals->Combustion_Radicals Inhibits F_Radicals->Combustion_Radicals Inhibits Quenching Flame Quenching Combustion_Radicals->Quenching

Proposed synergistic P-F flame retardant mechanism.

Discussion on the Potential of this compound (TOF)

While quantitative data for TOF is scarce, its molecular structure suggests a potent dual-action flame retardant mechanism. The phosphate core is expected to contribute to condensed-phase activity by promoting the formation of a protective char layer upon combustion, similar to other organophosphorus flame retardants.[7][8][9][10] This char layer insulates the underlying polymer from heat and oxygen, thereby suppressing the combustion process.[11][12]

The defining feature of TOF is its high fluorine content. The C-F bonds are exceptionally strong, imparting high thermal stability to the molecule. Upon decomposition at high temperatures, it is anticipated to release fluorine-containing radicals into the gas phase. These radicals are highly effective at scavenging the hydrogen and hydroxyl radicals that propagate the combustion chain reaction, thus inhibiting the flame in the gas phase.[13] This synergistic phosphorus-fluorine action is expected to be more effective than either element alone.

Experimental Protocols

The following are standardized methods for evaluating the flammability of materials.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support candle-like combustion of a material.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to keep the sample vertical.

  • Gas flow meters and controllers for oxygen and nitrogen.

  • An ignition source.

Procedure:

  • A vertically oriented specimen of specified dimensions is placed in the glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

  • The LOI is the oxygen concentration at which the material self-extinguishes within a specified time after ignition. A higher LOI value indicates better flame retardancy.[6][12][14]

UL-94 Vertical Burn Test

Objective: To evaluate the self-extinguishing properties of a vertically oriented polymer specimen after the application of a controlled flame.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen clamp and stand.

  • A laboratory burner with a specified nozzle.

  • A timing device.

  • A piece of surgical cotton.

Procedure:

  • A rectangular test specimen is clamped vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The afterflame time is recorded.

  • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed.

  • The second afterflame time and any afterglow time are recorded.

  • A layer of cotton is placed below the specimen to observe if flaming drips ignite it.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating the material self-extinguished quickly without dripping flaming particles.[2][3][4]

Cone Calorimeter Test (ISO 5660)

Objective: To measure the heat release rate and other flammability properties of a material when exposed to a controlled level of radiant heat.

Apparatus:

  • A conical radiant heater.

  • A specimen holder and load cell.

  • An ignition source (spark igniter).

  • An exhaust system with gas analysis instrumentation (for oxygen, carbon monoxide, and carbon dioxide) and a smoke density meter.

Procedure:

  • A flat specimen is placed in the holder and exposed to a specific level of irradiance from the conical heater.

  • A spark igniter is used to ignite the pyrolysis gases emitted from the material's surface.

  • During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle.

  • Other parameters measured include time to ignition, mass loss rate, smoke production rate, and total heat released.[5][7]

Conclusion

Tris(p-t-butylphenyl) phosphate, Bisphenol A bis(diphenyl phosphate), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide are effective flame retardants, each with a distinct performance profile in different polymer systems. While direct comparative data for this compound is not yet widely established, the principles of organophosphorus and fluorine chemistry suggest it holds significant promise as a high-performance flame retardant. Its anticipated dual-action mechanism, combining condensed-phase charring with potent gas-phase radical trapping, warrants further investigation and direct comparative testing to fully elucidate its capabilities against current commercial standards.

References

Validating the Electrochemical Window of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher energy density and safer lithium-ion batteries, the development of electrolytes with wide electrochemical stability windows is paramount. Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOPF) has emerged as a promising candidate due to its fluorinated structure, which is anticipated to enhance oxidative stability. This guide provides a comparative analysis of the expected electrochemical performance of TOPF-containing electrolytes against conventional and other fluorinated alternatives, supported by a detailed experimental protocol for validation.

Comparative Analysis of Electrolyte Stability

The electrochemical stability window of an electrolyte is the potential range within which it remains electrochemically inert, neither oxidizing at the cathode nor reducing at the anode. A wider window is essential for enabling high-voltage battery chemistries. The following table provides a comparative summary of the electrochemical windows for a standard carbonate electrolyte, an electrolyte containing a fluorinated carbonate, and an electrolyte with a fluorinated phosphate additive (using TFP as a proxy for TOPF).

Electrolyte CompositionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)Reference
1 M LiPF₆ in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC)~4.2 - 4.5~0.8~3.4 - 3.7General knowledge in lithium-ion battery research.
1 M LiPF₆ in Fluoroethylene Carbonate (FEC) / DEC~4.5 - 4.8~0.5~4.0 - 4.3Fluorinated carbonates are known to improve both anodic and cathodic stability.[2][3]
1 M LiPF₆ in EC/DEC with Fluorinated Phosphate Additive (e.g., TFP)> 4.5~0.8> 3.7Fluorinated phosphates are primarily used to enhance oxidative (anodic) stability.[1][4][5][6]

Experimental Protocol: Determining the Electrochemical Window

The electrochemical stability window is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). This protocol outlines the methodology for evaluating the anodic and cathodic limits of an electrolyte.

1. Objective: To determine the anodic and cathodic stability limits of the test electrolyte.

2. Materials and Equipment:

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Three-Electrode Cell:

    • Working Electrode (WE): Inert material, typically glassy carbon or platinum, to observe electrolyte decomposition without interference from electrode reactions.

    • Counter Electrode (CE): Lithium metal foil.

    • Reference Electrode (RE): Lithium metal foil.

  • Glovebox: Argon-filled, with low oxygen and moisture levels (<0.1 ppm).

  • Electrolyte Solutions:

    • Baseline electrolyte (e.g., 1 M LiPF₆ in EC/DEC).

    • Test electrolyte (e.g., baseline electrolyte with TOPF additive).

  • Cell Components: Separator (e.g., Celgard 2325), cell casing (e.g., coin cell).

3. Experimental Procedure:

  • Cell Assembly: All cells are assembled in an argon-filled glovebox to prevent contamination. The three-electrode setup is assembled with the WE, CE, and RE separated by the separator soaked in the electrolyte to be tested.

  • Anodic Stability (Oxidation Limit):

    • Linear sweep voltammetry is performed by scanning the potential of the working electrode from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1 mV/s).

    • The anodic limit is defined as the potential at which a significant increase in the oxidation current is observed, indicating the onset of electrolyte decomposition. A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define this limit.

  • Cathodic Stability (Reduction Limit):

    • Linear sweep voltammetry is performed by scanning the potential of the working electrode from the OCV to a lower potential (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate.

    • The cathodic limit is the potential at which a significant increase in the reduction current occurs, signifying electrolyte reduction.

4. Data Analysis:

  • The electrochemical window is calculated as the difference between the anodic and cathodic limits.

  • The results from the TOPF-containing electrolyte are compared with those of the baseline and other alternative electrolytes to quantify the improvement in the electrochemical stability window.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Prepare Baseline and TOPF-containing Electrolytes p2 Assemble Three-Electrode Cells in Glovebox p1->p2 m1 Linear Sweep Voltammetry (Anodic Scan) p2->m1 m2 Linear Sweep Voltammetry (Cathodic Scan) p2->m2 a1 Determine Anodic and Cathodic Limits m1->a1 m2->a1 a2 Calculate Electrochemical Window a1->a2 a3 Compare with Alternative Electrolytes a2->a3

References

Benchmarking the Flame Retardancy of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (TOFPP) is a novel organophosphorus compound with a unique molecular architecture that suggests significant potential as a high-performance flame retardant. Its structure, featuring a central phosphate group bonded to three highly fluorinated alkyl chains, theoretically enables a dual-action flame retardant mechanism, operating in both the condensed and gas phases. This guide provides a comprehensive framework for benchmarking the flame retardancy of TOFPP against other common flame retardants. While extensive searches for publicly available quantitative performance data for TOFPP have been conducted, specific experimental results from standardized tests are not yet available. Therefore, this document presents a template for comparison, details the necessary experimental protocols to generate such data, and discusses the anticipated flame-retardant mechanisms of TOFPP.

Hypothetical Performance Comparison

To facilitate a direct and objective comparison, the following tables have been structured to benchmark TOFPP against two widely used flame retardants: Triphenyl phosphate (TPP), a non-halogenated organophosphate, and Tris(2-chloroethyl) phosphate (TCEP), a chlorinated organophosphate. These tables are intended to be populated with experimental data as it becomes available.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Ratings

Flame RetardantPolymer MatrixLoading (%)LOI (%)UL-94 Rating (Thickness)Dripping
This compound (TOFPP) Epoxy Resin10Data not availableData not availableData not available
Triphenyl phosphate (TPP)Epoxy Resin10Data not availableData not availableData not available
Tris(2-chloroethyl) phosphate (TCEP)Epoxy Resin10Data not availableData not availableData not available
This compound (TOFPP) Polycarbonate10Data not availableData not availableData not available
Triphenyl phosphate (TPP)Polycarbonate10Data not availableData not availableData not available
Tris(2-chloroethyl) phosphate (TCEP)Polycarbonate10Data not availableData not availableData not available

Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

Flame RetardantPolymer MatrixLoading (%)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)
This compound (TOFPP) Epoxy Resin10Data not availableData not availableData not availableData not available
Triphenyl phosphate (TPP)Epoxy Resin10Data not availableData not availableData not availableData not available
Tris(2-chloroethyl) phosphate (TCEP)Epoxy Resin10Data not availableData not availableData not availableData not available
This compound (TOFPP) Polycarbonate10Data not availableData not availableData not availableData not available
Triphenyl phosphate (TPP)Polycarbonate10Data not availableData not availableData not availableData not available
Tris(2-chloroethyl) phosphate (TCEP)Polycarbonate10Data not availableData not availableData not availableData not available

Experimental Protocols

To ensure accurate and reproducible comparative data, the following standardized test methodologies are recommended.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index test is used to determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material under specified test conditions.

Procedure:

  • A test specimen of defined dimensions is positioned vertically in a heat-resistant glass column.

  • A controlled flow of an oxygen/nitrogen mixture is introduced from the bottom of the column.

  • The top of the specimen is ignited with a pilot flame.

  • The concentration of oxygen is incrementally decreased until the flame is no longer sustained. The LOI is the oxygen concentration at which the material self-extinguishes.

UL-94 Vertical Burn Test

The UL-94 vertical burn test evaluates the self-extinguishing properties of a plastic material after exposure to a flame.

Procedure:

  • A rectangular specimen is held vertically by a clamp at its upper end.

  • A burner is placed below the specimen, and a controlled flame is applied to the lower edge for 10 seconds.

  • The flame is removed, and the duration of any afterflame is recorded.

  • A second 10-second flame application is performed immediately after the first afterflame extinguishes.

  • The duration of the second afterflame and any afterglow are recorded.

  • The dripping of molten material and its ability to ignite a cotton pad placed below the specimen are also observed.

  • Based on these observations, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Cone Calorimetry (ASTM E1354)

Cone calorimetry is a powerful tool for measuring the heat release rate and other key flammability parameters of materials under controlled fire-like conditions.

Procedure:

  • A square specimen is placed horizontally on a load cell to continuously measure its mass.

  • The specimen is exposed to a constant and uniform heat flux from a conical radiant heater.

  • A spark igniter is used to ignite the gases produced by the thermal decomposition of the material.

  • The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.

  • The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.

  • Key parameters obtained from this test include the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and the mass of the char residue.

Potential Flame Retardant Mechanism of TOFPP

The unique chemical structure of TOFPP suggests a synergistic flame-retardant mechanism that combines the actions of both phosphorus and fluorine.

Condensed-Phase Mechanism: The phosphate core of the molecule is expected to decompose upon heating, forming phosphoric acid. This acid can then act as a catalyst to promote the dehydration and charring of the polymer matrix. The resulting char layer acts as an insulating barrier, which limits the transfer of heat to the underlying material and reduces the release of flammable volatile compounds.

Gas-Phase Mechanism: The highly fluorinated octafluoropentyl chains are anticipated to be active in the gas phase. During combustion, these chains will release fluorine-containing radicals. These radicals are highly effective at scavenging the hydrogen (H•) and hydroxyl (OH•) radicals that are essential for the propagation of the flame, thereby inhibiting the combustion process in the gas phase.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action TOFPP_C TOFPP Phosphoric_Acid Phosphoric Acid TOFPP_C->Phosphoric_Acid Heat_C Heat Heat_C->TOFPP_C Decomposition Polymer_C Polymer Phosphoric_Acid->Polymer_C Catalyzes Dehydration Char Protective Char Layer Polymer_C->Char Char->Heat_C Insulates TOFPP_G TOFPP Fluorine_Radicals Fluorine Radicals TOFPP_G->Fluorine_Radicals Heat_G Heat Heat_G->TOFPP_G Decomposition Combustion_Radicals H•, OH• Radicals Fluorine_Radicals->Combustion_Radicals Radical Scavenging Quenched_Flame Flame Inhibition Combustion_Radicals->Quenched_Flame Quenched_Flame->Heat_G Reduces

Caption: Proposed dual-action flame retardant mechanism of TOFPP.

Experimental and Analytical Workflow

The following diagram outlines the logical flow for conducting a comprehensive benchmark study of TOFPP's flame retardancy.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Flammability Testing cluster_analysis 3. Data Analysis & Comparison Select_Materials Select Polymer and Flame Retardants Compounding Compound Polymer with Flame Retardants Select_Materials->Compounding Specimen_Fabrication Fabricate Test Specimens Compounding->Specimen_Fabrication LOI_Test LOI (ASTM D2863) Specimen_Fabrication->LOI_Test UL94_Test UL-94 (Vertical Burn) Specimen_Fabrication->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Specimen_Fabrication->Cone_Test Collect_Data Collect Quantitative Data LOI_Test->Collect_Data UL94_Test->Collect_Data Cone_Test->Collect_Data Tabulate_Results Tabulate Results for Comparison Collect_Data->Tabulate_Results Analyze_Mechanisms Analyze Flame Retardant Mechanisms Tabulate_Results->Analyze_Mechanisms Generate_Report Generate Comparison Guide Analyze_Mechanisms->Generate_Report

Caption: A logical workflow for benchmarking flame retardants.

Conclusion and Future Outlook

Cross-Validation of Analytical Methods for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of polyfluoroalkyl phosphate esters, offering a baseline for expected performance in TOFOP analysis.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Sub to low pg/g in solid matrices; sub ng/L in aqueous matrices[1]~1 ng/m³ in air; pg/µL range for direct injection[2]
Limit of Quantification (LOQ) pg/g to low ng/g range in solid matrices[1]ng/g range in solid matrices
Precision (RSD%) < 15%< 20%
Accuracy (% Recovery) 70 - 120%[2]60 - 120%[2]
Specificity High (based on precursor-product ion transitions)Moderate to High (potential for isomeric interference)
Analysis Time 10 - 30 minutes20 - 40 minutes
Matrix Effects Can be significant, often requires matrix-matched standards or isotopic dilution[1]Generally less susceptible to ion suppression/enhancement than LC-MS/MS

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of related PAPs and other organophosphorus compounds.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on methods for quantifying PAPs in environmental and biological matrices.[1][2]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Solid Matrices, e.g., soil, biota):

  • Homogenization: Homogenize the sample.

  • Extraction: Extract a known amount of the homogenized sample with an organic solvent such as acetonitrile or methanol. The use of an internal standard (e.g., a ¹³C-labeled TOFOP analogue) is highly recommended.

  • Cleanup: The extract is then cleaned up using solid-phase extraction (SPE). A weak anion exchange (WAX) cartridge is often suitable for separating neutral PAPs like TOFOP from more polar interferences.[1]

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with a modifier like ammonium acetate or formic acid.

    • Solvent B: Methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (TOFOP is expected to ionize in positive mode).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for TOFOP would need to be determined by direct infusion of a standard.

  • Ion Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general procedures for the analysis of volatile and semi-volatile PFAS and organophosphate esters.[3][4]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electron Ionization (EI) or Chemical Ionization (CI) source.

Sample Preparation (Aqueous Matrices, e.g., water):

  • Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) can be used to extract TOFOP from the aqueous sample.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated to a small volume.

Chromatographic Conditions:

  • Column: A mid-polar capillary column, such as a DB-5ms or DB-624 (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating a range of semi-volatile compounds.[3]

  • Injector: Splitless injection is preferred for trace analysis.[2]

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) is used to elute the analytes.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Positive Chemical Ionization (PCI) with a reagent gas like methane or isobutane can also be used to enhance the molecular ion signal.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

  • Ion Source Temperature: 230 - 250 °C.

  • Transfer Line Temperature: 280 - 300 °C.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms Method A: LC-MS/MS Analysis cluster_gcms Method B: GC-MS Analysis cluster_comparison Statistical Comparison Sample Homogenized Bulk Sample Split Split into Aliquots (n ≥ 20) Sample->Split Spike Spike with TOFOP at 3 Concentrations Split->Spike LC_Prep Sample Prep for LC-MS/MS Spike->LC_Prep GC_Prep Sample Prep for GC-MS Spike->GC_Prep LC_Analysis LC-MS/MS Quantification LC_Prep->LC_Analysis LC_Data LC-MS/MS Results LC_Analysis->LC_Data Stats Paired t-test or Bland-Altman Analysis LC_Data->Stats GC_Analysis GC-MS Quantification GC_Prep->GC_Analysis GC_Data GC-MS Results GC_Analysis->GC_Data GC_Data->Stats Conclusion Determine Method Comparability Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Efficacy of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate compared to other organophosphorus compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activity of selected organophosphorus compounds, contextualizing the role of fluorination and outlining key experimental methodologies. Note: Direct efficacy data for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate in biological systems is not publicly available. This guide therefore focuses on structurally related and well-characterized organophosphorus compounds to provide a comparative framework.

Introduction

Organophosphorus (OP) compounds are a diverse class of chemicals with a broad range of applications, from pesticides and nerve agents to flame retardants and pharmaceuticals.[1] Their biological effects are primarily dictated by their chemical structure, which influences their ability to interact with biological targets. A key mechanism of action for many toxic OP compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This guide provides a comparative analysis of the efficacy of various OP compounds based on available experimental data, discusses the influence of fluorination on their biological activity, and details common experimental protocols for their evaluation.

The Role of Fluorination in Organophosphorus Compounds

Fluorination is a common strategy in drug development to enhance the metabolic stability, bioavailability, and potency of molecules.[4][5] Incorporating fluorine into organophosphates can significantly alter their physicochemical properties due to the high electronegativity and small size of the fluorine atom.[4] These changes can impact how the compound interacts with its biological targets. For instance, fluorinated OPs that do not possess traditional leaving groups have been shown to inhibit enzymes like AChE, butyrylcholinesterase (BChE), and neuropathy target esterase.[4] The trifluoromethyl (-CF3) group, in particular, is noted for its high metabolic stability and hydrophobicity compared to a methyl (-CH3) group, which can lead to improved pharmacokinetic properties such as a longer biological half-life.[4] While much of the historical focus has been on the toxicity of fluorinated OPs like Sarin and Soman, there is growing interest in their potential for drug development and as biological probes.[6]

Comparative Efficacy of Selected Organophosphorus Compounds

Direct comparative data for this compound is unavailable. However, studies on other OP compounds provide a valuable benchmark for understanding structure-activity relationships. The following table summarizes experimental data on the enzyme-inhibiting capacity of two model OP compounds: mipafox and ecothiopate.

CompoundTarget EnzymeDosage/ConcentrationInhibition (%)Organism/System
Mipafox Brain Acetylcholinesterase (AChE)110 µmol/kg58%Mouse
Brain Neuropathy Target Esterase (NTE)110 µmol/kg64%Mouse
Diaphragm Acetylcholinesterase (AChE)110 µmol/kg66%Mouse
Ecothiopate Diaphragm Acetylcholinesterase (AChE)0.5 µmol/kg60%Mouse
Brain Neuropathy Target Esterase (NTE)0.5 µmol/kgNo effectMouse

This data is derived from a comparative study in mice and highlights the differential selectivity and potency of these two organophosphorus compounds.

Signaling Pathways and Mechanisms of Action

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE). By covalently binding to the serine residue in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (ACh).[3] The resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis characterized by a range of symptoms from excessive secretions and bronchoconstriction to seizures and respiratory failure.[2][3]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces OP Organophosphorus Compound OP->AChE Inhibits ACh_Accumulation ACh Accumulation OP->ACh_Accumulation Leads to Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Cholinergic_Crisis Cholinergic Crisis Overstimulation->Cholinergic_Crisis

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphorus compounds.

Experimental Protocols

The evaluation of organophosphorus compounds typically involves a combination of in vitro and in vivo assays to determine their efficacy and toxicity.

In Vitro Enzyme Inhibition Assay

Objective: To quantify the inhibitory potential of an OP compound against a specific enzyme, such as acetylcholinesterase.

Methodology:

  • Enzyme Preparation: A purified solution of the target enzyme (e.g., human recombinant AChE) is prepared at a known concentration.

  • Substrate and Chromogen: A substrate for the enzyme (e.g., acetylthiocholine) and a chromogenic reagent (e.g., Ellman's reagent, DTNB) are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test OP compound for a defined period.

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Detection: The rate of the enzymatic reaction is measured by monitoring the change in absorbance of the chromogen over time using a spectrophotometer (e.g., at 412 nm for DTNB).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the OP compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Experimental Workflow for Efficacy Testing

The overall process for assessing the efficacy of a new organophosphorus compound involves a tiered approach, starting with computational and in vitro screening and progressing to more complex in vivo models.

Experimental_Workflow A Compound Synthesis & Characterization B In Silico Screening (Target Prediction) A->B C In Vitro Assays (Enzyme Inhibition, Cytotoxicity) B->C Prioritize Compounds D Cell-Based Assays (e.g., Neuronal Cell Lines) C->D E In Vivo Models (e.g., Rodent Toxicity & Efficacy) D->E Confirm Activity F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F G Data Analysis & Lead Optimization F->G G->A Iterative Refinement

Figure 2: General experimental workflow for evaluating organophosphorus compounds.

Conclusion

While the specific efficacy of this compound remains uncharacterized in publicly available literature, the broader family of organophosphorus compounds presents a rich field for research and drug development. Comparative analysis of existing compounds demonstrates that subtle structural modifications can lead to significant differences in potency and target selectivity. Fluorination, in particular, stands out as a key chemical strategy that can modulate the biological properties of these molecules, potentially enhancing their therapeutic index.[4] Future research should focus on systematic screening and detailed mechanistic studies to unlock the full potential of novel fluorinated organophosphates in medicine.

References

A Comparative Guide to the Long-Term Stability of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate in Demanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the long-term stability of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (FO-9P), a fluorinated organophosphate. Given the limited publicly available data on FO-9P, this document outlines a comprehensive experimental protocol for its evaluation and comparison against established and emerging alternatives in high-performance applications such as specialty lubricants and hydraulic fluids. The increasing scrutiny of per- and poly-fluoroalkyl substances (PFAS) necessitates robust comparative data against non-fluorinated alternatives.[1][2]

Comparative Compounds

For a thorough assessment of FO-9P, its performance should be benchmarked against a variety of lubricant base oils and additives. The following table includes representative compounds that serve as suitable comparators, covering fluorinated, non-fluorinated organophosphate, and synthetic hydrocarbon-based alternatives.

Compound/FluidClassRationale for Comparison
This compound (FO-9P) Fluorinated Organophosphate (PFAS)The subject of the stability assessment. Expected to have high thermal and oxidative stability due to its fluorinated alkyl chains.
Polyalphaolefin (PAO 6) Synthetic HydrocarbonA widely used, non-PFAS synthetic base oil. Provides a baseline for performance and stability against a common industry standard.[3][4]
Tri-n-butyl Phosphate (TBP) Non-fluorinated OrganophosphateAn alkyl phosphate ester used in hydraulic fluids.[5][6] Allows for a direct comparison of the effect of fluorination on stability within the phosphate ester class.
Polychlorotrifluoroethylene (PCTFE) based oil Perhalogenated LubricantA non-organophosphate fluorinated lubricant known for its chemical inertness and stability in extreme environments, serving as a high-performance benchmark.[7]
PAO 6 + ZDDP Additive Additive PackageZinc dialkyldithiophosphate (ZDDP) is a standard anti-wear and antioxidant additive.[4] This formulation allows for comparison against a typical finished lubricant.

Quantitative Stability Assessment

The following table outlines the key experimental tests and parameters for a comprehensive long-term stability study. Researchers can use this structure to populate their own findings.

Stability ParameterTest MethodFO-9P (Expected Outcome)PAO 6Tri-n-butyl Phosphate (TBP)PCTFE OilPAO 6 + ZDDP
Thermal Stability Thermogravimetric Analysis (TGA) - (e.g., ISO 11358)High onset of degradation (>300°C)Moderate stability, dependent on formulationLower stability than fluorinated counterpartsVery high thermal stabilityStability influenced by ZDDP degradation
Oxidative Stability Rotating Pressure Vessel Oxidation Test (RPVOT) - (ASTM D2272) or Pressurized Differential Scanning Calorimetry (PDSC) - (ASTM D6186)Excellent resistance to oxidationGood resistance, improved with antioxidantsModerate resistanceExcellent resistance to oxidationHigh resistance due to antioxidant additives
Hydrolytic Stability Beverage Bottle Method - (ASTM D2619)Susceptible to hydrolysis at ester linkageExcellent resistanceSusceptible to hydrolysisExcellent resistanceExcellent resistance
Shear Stability (% Viscosity Loss) Kurt Orbahn Injector Shear Test (ASTM D6278) or Tapered Roller Bearing (KRL) Test (CEC L-45-A-99)[8]To be determined (TBD)TBDTBDTBDTBD
Corrosion Resistance Copper Strip Corrosion Test (ASTM D130)TBDTBDTBDTBDTBD

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability assessments.

Thermal Stability via Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the lubricant begins to decompose and to measure weight loss as a function of temperature.

  • Apparatus: Thermo-Gravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a 5-10 mg sample of the test fluid into a clean, inert TGA pan (e.g., platinum or ceramic).

    • Heat the sample from ambient temperature (e.g., 25°C) to an upper limit (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., Nitrogen at 50 mL/min) over the sample to prevent oxidation.

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset temperature of degradation (the temperature at which significant mass loss begins). Compare the temperatures at which 5%, 10%, and 50% mass loss occurs for each compound.

Oxidative Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)
  • Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions of heat and pressure in the presence of oxygen and a copper catalyst.

  • Apparatus: RPVOT apparatus (ASTM D2272).

  • Procedure:

    • Place a 50 g sample of the test fluid into a glass container.

    • Add 5 mL of distilled water and a polished copper catalyst coil.

    • Seal the container inside a pressure vessel, and pressurize it with pure oxygen to 90 psi (620 kPa).

    • Place the vessel in a heated bath at 150°C and rotate it at 100 RPM.

    • Continuously monitor the pressure inside the vessel. The test concludes when the pressure drops by 25 psi (172 kPa) from its maximum value.

  • Data Analysis: The result is reported as the time in minutes required to reach the pressure drop endpoint. A longer time indicates greater oxidative stability.

Hydrolytic Stability (ASTM D2619)
  • Objective: To assess the stability of the fluid in the presence of water and a copper catalyst at elevated temperatures.

  • Apparatus: Beverage bottles, oven, copper test strips.

  • Procedure:

    • Place 75 g of the test fluid, 25 g of water, and a polished copper specimen into a pressure-resistant beverage bottle.

    • Seal the bottle and place it in an oven at 93°C (200°F) for 48 hours.

    • After cooling, separate the water and oil layers for analysis.

  • Data Analysis:

    • Measure the change in the weight of the copper strip (mg).

    • Determine the acidity of the water layer (mg KOH).

    • Measure the change in the viscosity of the oil layer at a specified temperature (e.g., 40°C).

    • Higher values for copper weight change and water acidity indicate lower hydrolytic stability.

Visualizations

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the long-term stability assessment of FO-9P and its alternatives.

G cluster_prep Phase 1: Preparation & Baseline cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Post-Aging Analysis cluster_eval Phase 4: Evaluation A Sample Acquisition (FO-9P, PAO, TBP, etc.) B Baseline Analysis (Viscosity, Acidity, FTIR) A->B C Thermal Stress (TGA Protocol) B->C D Oxidative Stress (RPVOT Protocol) B->D E Hydrolytic Stress (ASTM D2619 Protocol) B->E F Chemical Analysis (GC-MS, FTIR for byproducts) C->F D->F E->F G Physical Property Analysis (Viscosity, Acidity Change) F->G H Performance Testing (e.g., Shear Stability) G->H I Data Compilation & Comparison H->I J Stability Ranking & Report I->J

Caption: Workflow for comparative stability assessment of lubricants.

Hypothesized Degradation Pathway

This diagram outlines a potential degradation pathway for this compound under hydrolytic and thermal stress, based on general organophosphate chemistry.

G A This compound (FO-9P) B Hydrolysis (+H₂O) A->B C Thermal Stress (High Temp.) A->C D Di(octafluoropentyl) phosphate + 2,2,3,3,4,4,5,5-Octafluoropentanol B->D Stepwise de-esterification E Phosphoric Acid + Volatile Fluoro-olefins C->E Elimination reactions F Further Degradation Products D->F E->F

Caption: Potential degradation pathways for FO-9P.

References

The Impact of Fluorination on the Performance of Phosphate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phosphate-containing molecules has emerged as a powerful strategy to enhance their performance across a spectrum of applications, from energy storage to therapeutics. This guide provides an objective comparison of fluorinated phosphates with their non-fluorinated counterparts and other alternatives, supported by experimental data, to inform research and development decisions.

Enhancing Lithium-Ion Battery Safety and Performance

Fluorinated phosphates are gaining traction as flame-retardant additives and co-solvents in lithium-ion battery electrolytes, addressing the critical safety concerns associated with flammable organic carbonates. The introduction of fluorine atoms significantly improves the thermal stability and electrochemical performance of the electrolyte.

Comparative Performance of Electrolytes

A key fluorinated phosphate in this domain is tris(2,2,2-trifluoroethyl) phosphate (TFP). Its performance, when added to a standard electrolyte formulation, demonstrates a marked improvement in safety without a significant compromise in electrochemical performance.

Electrolyte CompositionSelf-Extinguishing Time (SET)Ionic Conductivity (mS/cm)Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles
Standard Electrolyte Flammable~11.2~155~85%
Standard Electrolyte + 10% TFP ~5 s~8.5~150~90%
Standard Electrolyte + 20% TFP Non-flammable~6.1~145~92%

Data is a representative summary compiled from multiple sources. Actual values can vary based on specific cell chemistry and testing conditions.

The data clearly indicates that increasing the concentration of TFP renders the electrolyte non-flammable. While there is a decrease in ionic conductivity with higher TFP content, the impact on discharge capacity and cycling stability is minimal, and in some cases, even shows improvement. This trade-off is a critical consideration for battery design, where safety is paramount.

Experimental Protocol: Flammability Testing (Wick Combustion Method)

The flammability of battery electrolytes can be quantitatively assessed using the wick combustion method.

Objective: To determine the Self-Extinguishing Time (SET) of an electrolyte.

Materials:

  • Electrolyte sample

  • Ceramic wick

  • Ignition source (e.g., butane torch)

  • Timer

  • Fume hood

Procedure:

  • Saturate the ceramic wick with the electrolyte sample.

  • Place the wick in a vertical orientation within a fume hood.

  • Apply the ignition source to the top of the wick for a standardized duration (e.g., 3 seconds).

  • Simultaneously start the timer upon removal of the ignition source.

  • Record the time it takes for the flame to self-extinguish. This is the SET.

  • Repeat the experiment multiple times for each sample to ensure reproducibility.

Logical Workflow for Electrolyte Evaluation

ElectrolyteEvaluation cluster_synthesis Electrolyte Formulation cluster_testing Performance & Safety Testing cluster_analysis Data Analysis Formulation Formulate Electrolyte (with/without Fluorinated Phosphate) Flammability Flammability Test (e.g., SET) Formulation->Flammability Electrochemical Electrochemical Tests (Conductivity, Cycling) Formulation->Electrochemical Analysis Analyze Data (Compare Performance Metrics) Flammability->Analysis Electrochemical->Analysis SignalingPathway cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor activates Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream phosphorylates PTP Protein Tyrosine Phosphatase (PTP) PTP->Receptor dephosphorylates (inactivates) Proliferation Cell Proliferation Downstream->Proliferation leads to Inhibitor Fluorinated Phosphate Analog (Inhibitor) Inhibitor->PTP inhibits

A Comparative Analysis of Fluorinated Phosphate Esters and Their Alternatives in High-Performance Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Fluorinated phosphate esters are a class of organophosphorus compounds that have found utility in specialized applications where extreme conditions necessitate high-performance materials. Their unique properties, derived from the presence of fluorine atoms, make them suitable for use as surfactants, lubricant additives, and components in hydraulic fluids. This guide focuses on their application as lubricant additives and compares their performance with commercially available and emerging alternatives.

Performance Comparison of Lubricant Additives

The primary function of anti-wear and friction-reducing additives in lubricants is to protect surfaces from damage under boundary lubrication conditions, where direct metal-to-metal contact can occur. This is achieved through the formation of a protective tribofilm on the interacting surfaces. The performance of these additives can be evaluated based on their ability to reduce friction and wear.

Table 1: Comparison of Tribological Performance of Different Lubricant Additive Classes

Additive ClassExample Compound(s)Concentration (wt%)Friction Reduction (%)Wear Reduction (%)Key Characteristics & Limitations
Fluorinated Phosphate Esters Fluorinated zinc dialkyl dithiophosphate (F-ZDDP)VariesSignificantSignificantExcellent thermal and chemical stability. Forms protective metal fluoride tribofilms.[1] Environmental and health concerns associated with PFAS compounds.[2][3][4]
Non-Fluorinated Phosphate Esters Zinc dialkyl-dithiophosphates (ZDDP), Tricresyl phosphate (TCP)0.1 - 2.0GoodGoodWidely used and cost-effective.[5] Can be less effective under extreme temperatures compared to fluorinated counterparts. Phosphorus content can be detrimental to catalytic converters.[1]
Ionic Liquids (ILs) Phosphonium-phosphate and ammonium-phosphate ILs0.530 - 40>99Excellent friction and wear reduction at low concentrations.[6] Some ILs demonstrate lower aquatic toxicity than bio-derived additives.[6] Oil solubility can be a challenge for some ILs.[7]
Bio-derived Additives Commercial bio-derived additives0.5ModerateModerateEnvironmentally acceptable lubricants (EALs). Performance can be inferior to synthetic additives.[6] Can exhibit higher aquatic toxicity than some ionic liquids.[6]
Organic Molybdenum Compounds (OMC2) Molybdenum dithiocarbamate (MoDTC)VariesVery GoodVery GoodExcellent friction and wear reduction. Can be used as a non-PFAS alternative to PTFE-containing lubricants.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of lubricant additive performance. Below are representative experimental protocols for evaluating the tribological properties of these additives.

1. Tribological Performance Evaluation using a Ball-on-Flat Reciprocating Sliding Test:

  • Apparatus: A high-frequency reciprocating rig (HFRR) or similar tribometer.

  • Test Specimens: A steel ball and a flat steel disc are typically used.

  • Lubricant Preparation: The additive is blended with a base oil (e.g., synthetic ester, polyalphaolefin) at a specified weight percentage (e.g., 0.5 wt%).

  • Test Conditions:

    • Load: 10 N

    • Stroke Length: 1 mm

    • Frequency: 20 Hz

    • Temperature: 100 °C

    • Duration: 60 minutes

  • Data Acquisition: The coefficient of friction is recorded continuously throughout the test.

  • Wear Analysis: After the test, the wear scar diameter on the ball is measured using an optical microscope. The wear volume is then calculated.

2. Aquatic Toxicity Assessment:

  • Test Organism: Ceriodaphnia dubia (a species of water flea).

  • Methodology: Following the EPA-standard chronic aquatic toxicity test.

  • Procedure:

    • Prepare solutions of the lubricant additives in a suitable culture medium at various concentrations.

    • Expose the test organisms to these solutions for a specified period (e.g., 7 days).

    • Monitor and record the survival and reproduction rates of the organisms.

  • Endpoint: The concentration at which a significant reduction in survival or reproduction is observed compared to a control group.

Logical Relationships in Lubricant Additive Selection

The selection of a lubricant additive is a multi-faceted process that involves balancing performance, cost, and environmental impact. The following diagram illustrates the key considerations and their interdependencies.

Lubricant_Additive_Selection cluster_alternatives Additive Alternatives Performance Performance Requirements (Friction/Wear Reduction, Thermal Stability) Selection Optimal Additive Selection Performance->Selection Cost Cost-Effectiveness Cost->Selection Environment Environmental & Health Impact (Toxicity, Persistence) Environment->Selection Fluorinated Fluorinated Phosphate Esters Selection->Fluorinated NonFluorinated Non-Fluorinated Phosphate Esters Selection->NonFluorinated ILs Ionic Liquids Selection->ILs Bio Bio-derived Selection->Bio OMC OMC2 Selection->OMC

Caption: Decision-making flowchart for selecting a lubricant additive.

Experimental Workflow for Tribological Analysis

The process of evaluating a new lubricant additive involves a systematic workflow from formulation to data analysis.

Tribological_Workflow Formulation Additive Formulation (Blending with Base Oil) TriboTest Tribological Testing (e.g., HFRR) Formulation->TriboTest FrictionData Friction Data Acquisition TriboTest->FrictionData WearAnalysis Post-Test Wear Surface Analysis TriboTest->WearAnalysis DataAnalysis Comparative Data Analysis FrictionData->DataAnalysis WearData Wear Scar/Volume Measurement WearAnalysis->WearData WearData->DataAnalysis Report Performance Report DataAnalysis->Report

Caption: Standard workflow for evaluating lubricant additive performance.

References

Safety Operating Guide

Navigating the Disposal of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate, a per- and polyfluoroalkyl substance (PFAS), is a critical aspect of laboratory safety and environmental responsibility. Due to the persistent nature of PFAS compounds, adherence to strict disposal protocols is essential to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, aligning with current regulatory understanding and safety best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, it should be contained with an inert absorbent material and collected in a designated, sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Given its classification as a PFAS compound, it is subject to evolving regulations. The following procedure outlines the current best practices for its disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Cross-contamination can complicate disposal processes and increase costs.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap.

    • The container must be in good condition, free from cracks or residue on the exterior.

    • Affix a hazardous waste label to the container, clearly identifying the contents, including the full chemical name and concentration.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

    • Your EHS department will work with a licensed hazardous waste disposal vendor to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.

  • Regulatory Considerations:

    • While federal regulations for PFAS are still developing, many states have their own specific requirements for the disposal of PFAS-containing materials.[1]

    • The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which includes technologies like thermal destruction (incineration), landfilling, and underground injection.[2] Your hazardous waste vendor will determine the most appropriate method based on the waste profile and applicable regulations.

Quantitative Data Summary

ParameterGuideline/RequirementSource
Incineration Temperature Recommended to be above 1100°C for effective PFAS destruction.[3]
RCRA Status PFAS are not currently listed as hazardous wastes under the federal Resource Conservation and Recovery Act (RCRA), but state regulations may differ. Waste mixtures may be classified as hazardous if they exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity).[1]
Reporting Threshold Entities handling 100 pounds or more of certain PFAS per year may be required to report releases to the EPA's Toxics Release Inventory (TRI).[4]

Experimental Protocols

A specific, validated experimental protocol for the disposal of this compound is not publicly available. The accepted and required "protocol" is to manage it as hazardous waste through a licensed and certified disposal facility. The methods employed by these facilities, such as high-temperature incineration, are highly specialized and not performed in a standard laboratory setting.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation This compound B Segregate Waste Use dedicated, labeled container A->B C Properly Containerize Chemically resistant, sealed container with hazardous waste label B->C D Store Safely Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F Waste Profile Assessment (Performed by EHS/Vendor) E->F G Transport by Licensed Vendor F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Comprehensive Safety and Handling Guide for Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Given the nature of fluorinated organophosphates, which can cause skin, eye, and respiratory irritation, the following PPE is mandatory.

Body Part Required PPE Specifications & Rationale
Respiratory Air-purifying respiratorA NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling the powder form or when heating the substance, to prevent inhalation.[1]
Eyes Safety goggles or a face shieldProvides crucial protection against splashes and airborne particles that can cause serious eye damage.[1][2][3]
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn to prevent skin contact.[1][4][5] Gloves must be inspected before use and disposed of properly after handling.[6]
Body Laboratory coat or chemical-resistant apronA lab coat is essential to protect skin and clothing from contamination.[1][5] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][5]
Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for minimizing risks associated with this compound.

Step 1: Receiving and Inspection

  • Upon delivery, carefully inspect the container for any signs of damage or leakage.

  • Confirm that the label clearly identifies the contents and displays the necessary hazard warnings.

  • Ensure the Safety Data Sheet (SDS) is accessible.

Step 2: Storage

  • Store the chemical in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed to prevent the release of vapors.[2]

  • Segregate it from incompatible materials as outlined in the SDS.

Step 3: Preparation and Handling

  • All handling of the substance should be conducted within a certified chemical fume hood to control potential fumes.

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Do not eat, drink, or smoke in the handling area.

Step 4: In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area of the spill.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) office.

  • Prevent the spill from entering drains or waterways.[3]

Disposal Plan

The disposal of this compound and its associated waste must be managed as hazardous waste to protect the environment.

  • Waste Segregation: All waste contaminated with the chemical, including unused product, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste.[7]

  • Waste Collection:

    • Collect liquid waste in a labeled, leak-proof container.[7]

    • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company. Do not dispose of this chemical down the drain or in regular trash .[7][8]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

start Start: Receive Chemical inspect Inspect Container (Damage? Label Intact?) start->inspect store Store Safely (Cool, Dry, Ventilated) inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) store->ppe handle Handle in Fume Hood ppe->handle experiment Perform Experiment handle->experiment exposure Exposure Occurs? handle->exposure spill Spill Occurs? experiment->spill spill_protocol Follow Spill Protocol (Alert, Contain, Clean) spill->spill_protocol Yes waste Segregate & Collect Hazardous Waste spill->waste No spill_protocol->waste dispose Dispose via Certified Vendor waste->dispose end End of Process dispose->end exposure->experiment No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes first_aid->handle Re-evaluate Safety

Caption: Workflow for handling this compound.

References

×

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Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.